molecular formula C21H24ClN3O B15620711 R-6890

R-6890

Cat. No.: B15620711
M. Wt: 369.9 g/mol
InChI Key: KFEYPBZJPJJRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-6890 is a useful research compound. Its molecular formula is C21H24ClN3O and its molecular weight is 369.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H24ClN3O

Molecular Weight

369.9 g/mol

IUPAC Name

8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C21H24ClN3O/c1-16(17-7-9-18(22)10-8-17)24-13-11-21(12-14-24)20(26)23-15-25(21)19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3,(H,23,26)

InChI Key

KFEYPBZJPJJRFX-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

R-6890 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of R-6890 (Spirochlorphine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as spirochlorphine, is a potent opioid analgesic belonging to the spiropiperidine class of compounds.[1][2] First mentioned in scientific literature in 1977, this compound has been identified as a synthetic opioid with a significant analgesic and euphoric profile.[1][2][3] This technical guide provides a detailed examination of the mechanism of action of this compound, focusing on its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its pharmacological characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Core Mechanism of Action

The primary mechanism of action of this compound is centered on its activity as an agonist at the nociceptin (B549756) opioid peptide receptor (NOP), while also demonstrating significant affinity for the mu (µ)-opioid receptor.[1][2] Both the NOP and mu-opioid receptors are members of the G-protein coupled receptor (GPCR) superfamily.[4][5] Upon activation by an agonist such as this compound, these receptors initiate an intracellular signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release, producing analgesic and other central nervous system effects.[1][5]

Quantitative Data Presentation

The binding affinity of this compound for various opioid receptors has been quantified, providing insight into its receptor interaction profile. The equilibrium dissociation constants (Ki) are summarized in the table below. Lower Ki values are indicative of higher binding affinity.

Receptor SubtypeBinding Affinity (Ki) in nM
Mu (µ)-Opioid Receptor4
Delta (δ)-Opioid Receptor75
Total Opioid Receptor Population10

(Data sourced from Leysen JE, Gommeren W, Niemegeers CJ (1983). "[3H]Sufentanil, a superior ligand for mu-opiate receptors: binding properties and regional distribution in rat brain and spinal cord". European Journal of Pharmacology. 87 (2–3): 209–225.)[1]

Signaling Pathways

As an agonist for the NOP and mu-opioid receptors, this compound triggers intracellular signaling through pertussis toxin-sensitive Gi/o proteins.[1][4][6] The activation of these pathways leads to several downstream effects, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channel activity.[1][6] Specifically, this includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[7] The cumulative effect of these actions is a hyperpolarization of the neuronal membrane and a decrease in the release of neurotransmitters, which underlies the analgesic properties of this compound.

R6890_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Complex cluster_effectors Downstream Effectors cluster_cellular_response Cellular Response This compound This compound MOR_NOP Mu-Opioid / Nociceptin Receptor (GPCR) This compound->MOR_NOP Binds to G_protein Gi/o Protein (Inactive) MOR_NOP->G_protein Activates G_protein_active Gi/o Protein (Active) G_protein->G_protein_active GDP -> GTP exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits Ca_channel Ca2+ Channel G_protein_active->Ca_channel Inhibits K_channel K+ Channel G_protein_active->K_channel Activates GDP GDP GTP GTP cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia

Caption: Signaling pathway of this compound via Mu-Opioid and Nociceptin receptors.

Experimental Protocols

The determination of the binding affinities (Ki values) of this compound was likely achieved through competitive radioligand binding assays. The following is a detailed methodology representative of such an experiment.

Objective: To determine the in vitro binding affinity (Ki) of this compound for the mu-opioid receptor.

Materials:

  • Receptor Source: Rat brain membrane homogenates or cell lines expressing the recombinant human mu-opioid receptor.

  • Radioligand: A high-affinity, selective mu-opioid receptor radioligand such as [3H]sufentanil.

  • Test Compound: this compound (spirochlorphine).

  • Assay Buffer: Tris-HCl buffer (pH 7.4).

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: The brain tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Competitive Binding Assay:

    • A series of dilutions of this compound are prepared.

    • In assay tubes, the receptor membranes are incubated with a fixed concentration of the radioligand ([3H]sufentanil) and varying concentrations of the unlabeled test compound (this compound).

    • Control tubes are included for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled opioid to saturate the receptors).

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are then washed with cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the concentration of this compound.

    • A non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_separation Separation and Measurement cluster_analysis Data Analysis Membrane_Prep 1. Receptor Membrane Preparation (e.g., Rat Brain Homogenate) Incubation 3. Incubation: Membranes + [3H]sufentanil + this compound Membrane_Prep->Incubation Ligand_Prep 2. Preparation of Radioligand ([3H]sufentanil) and this compound dilutions Ligand_Prep->Incubation Filtration 4. Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Washing 5. Filter Washing (Removes non-specific binding) Filtration->Washing Counting 6. Scintillation Counting (Measures radioactivity) Washing->Counting IC50_Calc 7. IC50 Determination (Non-linear regression) Counting->IC50_Calc Ki_Calc 8. Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Experimental workflow for determining the binding affinity of this compound.

Conclusion

This compound (spirochlorphine) is a potent opioid analgesic that exerts its effects primarily through agonism at the nociceptin (NOP) and mu-opioid receptors. Its high affinity for the mu-opioid receptor is consistent with its analgesic properties. The mechanism of action involves the activation of Gi/o protein-coupled signaling cascades, leading to the inhibition of neuronal activity and neurotransmitter release. The quantitative binding data and the understanding of its signaling pathways are crucial for the further development and characterization of this and related compounds for potential therapeutic applications. The experimental protocols outlined provide a framework for the continued investigation of the pharmacological profile of this compound and other novel opioid receptor ligands.

References

R-6890 Spirochlorphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-6890, also known as Spirochlorphine, is a potent synthetic opioid analgesic belonging to the spiropiperidine class of compounds.[1][2] First mentioned in scientific literature in 1977, it is a designer drug intended for research and forensic applications.[2][3] this compound has demonstrated significant analgesic properties in preclinical studies with rodents.[3] Structurally, it is an analog of spirorphine and is reported to be several times more potent than fentanyl.[4] This technical guide provides a comprehensive overview of the available chemical, pharmacological, and experimental data on this compound spirochlorphine.

Chemical and Physical Properties

This compound is characterized by a spirocyclic system which distinguishes it from many other opioids.[5] The hydrochloride salt form is often used to enhance its stability and solubility for laboratory applications.

PropertyValueReference
IUPAC Name 8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one[6]
Synonyms Spirochlorphine, R6890[6]
CAS Number 3222-88-6[3]
Molecular Formula C₂₁H₂₄ClN₃O[3]
Molecular Weight 369.9 g/mol [3]
Appearance Solid-
Solubility Soluble in Acetone and DMSO-
Storage -20°C-
Stability ≥ 2 years-

Synthesis

Below is a generalized workflow for the potential synthesis of this compound.

G cluster_synthesis Hypothesized Synthesis of this compound precursor 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one reaction reaction precursor->reaction reagent 1-(4-chlorophenyl)ethyl halide reagent->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product This compound Spirochlorphine reaction->product Alkylation

Caption: Hypothesized synthetic route for this compound.

Pharmacology

Mechanism of Action

This compound spirochlorphine is described as a nociceptin (B549756) receptor (NOP) agonist, while also possessing significant affinity for the µ-opioid receptor (MOR).[2] Like other opioids, its analgesic effects are primarily mediated through its interaction with these G-protein coupled receptors (GPCRs) in the central nervous system.

Receptor Binding Affinity

The binding affinities of this compound for opioid receptors have been determined by radioligand binding assays. The available data is summarized in the table below.

ReceptorKᵢ (nM)RadioligandTissue SourceReference
µ-opioid4[³H]SufentanilRat brain[2]
δ-opioid75Not specifiedRat brain[2]
Total Opioid10Not specifiedRat brain[2]
Signaling Pathways

As a µ-opioid receptor agonist, this compound is expected to activate the canonical Gᵢ/ₒ-protein signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, ultimately resulting in reduced neuronal excitability and analgesia. Its activity as a NOP receptor agonist would also contribute to its pharmacological profile, potentially modulating the µ-opioid receptor-mediated effects.

G R6890 This compound Spirochlorphine MOR µ-Opioid Receptor (MOR) R6890->MOR Agonist Binding Gi_Go Gαi/o MOR->Gi_Go Activation G_beta_gamma Gβγ MOR->G_beta_gamma Activation AC Adenylyl Cyclase Gi_Go->AC Inhibition Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibition K_channel K⁺ Channel G_beta_gamma->K_channel Activation cAMP cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Modulation Ca_channel->Analgesia Modulation K_channel->Analgesia Modulation

Caption: µ-Opioid receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols specifically for this compound spirochlorphine are not publicly available. The following sections describe generalized protocols for key assays relevant to the study of this compound.

Radioligand Binding Assay (Generalized Protocol)

This protocol is based on the methods used for determining the binding affinity of opioids to their receptors.

Objective: To determine the binding affinity (Kᵢ) of this compound for µ-opioid receptors.

Materials:

  • Rat brain tissue homogenate (source of µ-opioid receptors)

  • [³H]Sufentanil (radioligand)

  • This compound spirochlorphine (test compound)

  • Naloxone (B1662785) (for determining non-specific binding)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare rat brain membrane homogenates according to standard laboratory procedures.

  • In a series of test tubes, add a constant concentration of [³H]Sufentanil and varying concentrations of this compound.

  • To determine non-specific binding, add a high concentration of naloxone to a separate set of tubes.

  • Add the rat brain membrane homogenate to each tube to initiate the binding reaction.

  • Incubate the tubes at 37°C for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold Tris-HCl buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]Sufentanil binding) from a competition binding curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G start Prepare Reagents incubation Incubate Radioligand, Test Compound, and Receptor Preparation start->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50, Ki) counting->analysis

Caption: Radioligand binding assay workflow.

In Vivo Analgesic Assay: Hot Plate Test (Generalized Protocol)

This protocol describes a common method for assessing the central analgesic activity of opioid compounds in rodents.

Objective: To evaluate the analgesic efficacy of this compound spirochlorphine.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound spirochlorphine solution

  • Vehicle control (e.g., saline)

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

Procedure:

  • Acclimatize the rats to the laboratory environment for at least one hour before the experiment.

  • Determine the baseline pain response latency by placing each rat on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Administer this compound spirochlorphine or vehicle control to the rats via a specified route (e.g., intraperitoneal or subcutaneous injection).

  • At predetermined time intervals after drug administration (e.g., 15, 30, 60, and 90 minutes), place each rat back on the hot plate and measure the response latency.

  • Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Analyze the data to determine the dose-response relationship and calculate the ED₅₀ (the dose that produces 50% of the maximum effect).

G acclimatize Acclimatize Rats baseline Measure Baseline Latency on Hot Plate acclimatize->baseline administer Administer this compound or Vehicle baseline->administer test Measure Post-Drug Latency at Time Intervals administer->test analyze Calculate %MPE and ED50 test->analyze

Caption: Hot plate analgesic assay workflow.

Conclusion

This compound spirochlorphine is a potent synthetic opioid with a unique spiropiperidine structure and a pharmacological profile characterized by agonist activity at both nociceptin and µ-opioid receptors. While its high potency suggests potential for research into the development of novel analgesics, a comprehensive understanding of its synthesis, in vivo efficacy, and detailed signaling mechanisms is currently limited by the lack of publicly available data. Further research is required to fully elucidate the therapeutic potential and safety profile of this compound.

Disclaimer: this compound spirochlorphine is a research chemical and is not intended for human or veterinary use. The information provided in this guide is for scientific and research purposes only.

References

R-6890: A Technical Guide to its Chemical Structure, Properties, and In Vitro Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-6890, also known as Spirochlorphine, is a potent synthetic opioid analgesic belonging to the spiropiperidine class of compounds.[1] First reported in 1977, it has been primarily utilized as a research chemical to investigate the structure-activity relationships of opioid ligands.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties of this compound, along with detailed experimental protocols for key in vitro assays.

Chemical Structure and Identifiers

This compound is chemically designated as 8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.[3] Its structure features a central triazaspiro[4.5]decane core, substituted with a 1-(4-chlorophenyl)ethyl group at the 8-position and a phenyl group at the 1-position.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference(s)
IUPAC Name 8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one[3]
CAS Number 3222-88-6[4]
Molecular Formula C₂₁H₂₄ClN₃O[4]
Molecular Weight 369.9 g/mol [5]
SMILES CC(C1=CC=C(C=C1)Cl)N2CCC3(CC2)C(=O)NCN3C4=CC=CC=C4[2]
InChI Key KFEYPBZJPJJRFX-UHFFFAOYSA-N[2]

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
XLogP3 3.8PubChem[5]
Topological Polar Surface Area 35.6 ŲPubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 3PubChem[5]
Rotatable Bond Count 4PubChem[5]

This compound is described as a solid and is soluble in acetone (B3395972) and DMSO.[4]

Pharmacological Properties

This compound is a potent opioid receptor agonist with a primary affinity for the mu (µ)-opioid receptor and the nociceptin (B549756) receptor (NOP), also known as the ORL-1 receptor.[2] Its analgesic effects are attributed to its activity at these receptors.

Table 3: Opioid Receptor Binding Affinities (Ki) of this compound

ReceptorKi (nM)Reference(s)
Mu (µ)-opioid 4[2]
Delta (δ)-opioid 75[2]
Total Opioid Receptor Population 10[2]

In vivo studies in animal models have demonstrated that this compound possesses strong analgesic, relaxing, hypnotic, and euphoric effects.[2]

Signaling Pathways

As an agonist at the mu-opioid and nociceptin receptors, both of which are G-protein coupled receptors (GPCRs), this compound is expected to modulate intracellular signaling cascades primarily through the Gαi/o pathway.

G_protein_signaling R6890 This compound GPCR Mu-Opioid / NOP Receptor R6890->GPCR Binds to G_protein Gi/o Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare rat brain membrane homogenates Incubation 4. Incubate membranes, radioligand, and this compound Membrane_Prep->Incubation Radioligand 2. Prepare radioligand ([³H]Sufentanil) Radioligand->Incubation Test_Compound 3. Prepare serial dilutions of this compound Test_Compound->Incubation Filtration 5. Separate bound and free radioligand by filtration Incubation->Filtration Scintillation 6. Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation IC50 7. Determine IC₅₀ value Scintillation->IC50 Ki 8. Calculate Ki value using Cheng-Prusoff equation IC50->Ki

References

An In-Depth Technical Guide to the Nociceptin Receptor Agonist Activity of R-6890 and Related Spiropiperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including pain, anxiety, and substance abuse. R-6890 (spirochlorphine) is a synthetic opioid belonging to the spiropiperidine class of compounds and has been identified as an agonist of the NOP receptor.[1] Notably, this compound also exhibits significant affinity for the mu-opioid receptor (MOR), classifying it as a mixed NOP/MOR agonist.[1] This dual activity presents both opportunities and challenges for its therapeutic development, necessitating a thorough characterization of its activity at the NOP receptor.

This technical guide provides a comprehensive overview of the nociceptin receptor agonist activity of this compound and related spiropiperidine analogs. It includes available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in the study of this and similar compounds.

Quantitative Data on Receptor Binding and Functional Activity

CompoundReceptorBinding Affinity (Ki, nM)Reference
This compound Mu-Opioid (MOR)4[1]
Delta-Opioid (DOR)75[1]
Total Opioid Population10[1]
Ro64-6198 Nociceptin (NOP)0.8
Mu-Opioid (MOR)>1000
Kappa-Opioid (KOR)>1000
Delta-Opioid (DOR)>1000

Table 1: Opioid Receptor Binding Affinities of this compound and Ro64-6198.

CompoundAssayPotency (EC50, nM)Efficacy (% of N/OFQ)Reference
Ro64-6198 [³⁵S]GTPγS Binding30100 (Full Agonist)

Table 2: Functional Activity of the NOP Agonist Ro64-6198.

Nociceptin Receptor Signaling Pathways

Activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The NOP receptor primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, NOP receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways and modulate the activity of various ion channels.

Nociceptin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound (Agonist) NOPR NOP Receptor Agonist->NOPR Binds to G_Protein Gαi/oβγ NOPR->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ion_Channel Ion Channels (e.g., K+, Ca2+) Cellular_Response Modulation of Neuronal Excitability & Neurotransmitter Release Ion_Channel->Cellular_Response G_alpha->AC G_beta_gamma->Ion_Channel Modulates MAPK MAPK Activation G_beta_gamma->MAPK cAMP->Cellular_Response MAPK->Cellular_Response Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing NOP receptors Incubate Incubate membranes with this compound and radioligand Membrane_Prep->Incubate Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubate Radioligand_Prep Prepare radioligand (e.g., [³H]N/OFQ) Radioligand_Prep->Incubate Filter Separate bound and free radioligand by rapid filtration Incubate->Filter Count Quantify bound radioactivity using liquid scintillation counting Filter->Count IC50_Calc Determine IC50 value (concentration of this compound that inhibits 50% of radioligand binding) Count->IC50_Calc Ki_Calc Calculate Ki value using the Cheng-Prusoff equation IC50_Calc->Ki_Calc GTP_gamma_S_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing NOP receptors and G proteins Incubate Incubate membranes with this compound, [³⁵S]GTPγS, and GDP Membrane_Prep->Incubate Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubate Filter Separate bound and free [³⁵S]GTPγS by rapid filtration Incubate->Filter Count Quantify bound radioactivity using liquid scintillation counting Filter->Count EC50_Emax_Calc Determine EC50 and Emax values from the dose-response curve Count->EC50_Emax_Calc

References

R-6890: A Technical Overview of its Affinity for the Mu-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of the synthetic opioid R-6890 for the mu-opioid receptor (μOR). This compound, also known as spirochlorphine, is a potent opioid analgesic belonging to the spiropiperidine class of compounds. Understanding its interaction with the μOR is critical for the development of novel analgesics and for research into opioid pharmacology.

Quantitative Affinity Data

The binding affinity of this compound for various opioid receptors has been determined through radioligand displacement assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

LigandReceptorKi (nM)SpeciesTissue SourceReference
This compoundMu-Opioid (μ)4RatBrain[1]
This compoundDelta-Opioid (δ)75RatBrain[1]
This compoundTotal Opioid10RatBrain[1]

Experimental Protocols

The determination of the binding affinity of this compound for the mu-opioid receptor was achieved through a competitive radioligand displacement assay. The following protocol is based on the methodology described in the foundational study by Leysen et al. (1983), which utilized [³H]sufentanil, a highly selective and high-affinity radioligand for the μOR.[1]

Radioligand Displacement Assay for this compound

Objective: To determine the binding affinity (Ki) of this compound for the mu-opioid receptor by measuring its ability to displace the radiolabeled ligand [³H]sufentanil from rat brain membrane preparations.

Materials:

  • Tissue Preparation: Whole rat forebrain.

  • Radioligand: [³H]sufentanil (a potent and selective mu-opioid receptor agonist).

  • Unlabeled Ligand: this compound (the compound of interest).

  • Non-specific Binding Control: A high concentration of a potent unlabeled opioid, such as dextromoramide, to saturate all specific binding sites.

  • Buffer: Tris-HCl buffer (typically 50 mM, pH 7.4).

  • Incubation Medium: Tris-HCl buffer, with or without 120 mM NaCl to assess the sodium shift (an indicator of agonist activity).

  • Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.

  • Scintillation Counter: For measuring radioactivity.

Methodology:

  • Membrane Preparation:

    • Rat forebrains are homogenized in ice-cold Tris-HCl buffer.

    • The homogenate is centrifuged at a low speed to remove cellular debris.

    • The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the opioid receptors.

    • The membrane pellet is washed and resuspended in fresh buffer to a specific protein concentration.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated in a solution containing:

      • A fixed concentration of [³H]sufentanil (typically at or below its Kd for the μOR).

      • Varying concentrations of the unlabeled competitor, this compound.

      • Buffer (for total binding) or a saturating concentration of dextromoramide (for non-specific binding).

    • The incubation is carried out at 37°C for a predetermined time to reach equilibrium.

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of this compound that inhibits 50% of the specific binding of [³H]sufentanil (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value for this compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow: Radioligand Displacement Assay

Radioligand_Displacement_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis prep1 Homogenize Rat Brain in Buffer prep2 Centrifuge to Pellet Membranes prep1->prep2 prep3 Resuspend Membranes prep2->prep3 assay_mix Incubate Membranes with: - [³H]sufentanil (Radioligand) - this compound (Competitor) - Buffer prep3->assay_mix assay_temp Incubate at 37°C assay_mix->assay_temp sep1 Rapid Vacuum Filtration assay_temp->sep1 sep2 Wash Filters sep1->sep2 sep3 Scintillation Counting sep2->sep3 analysis1 Calculate Specific Binding sep3->analysis1 analysis2 Determine IC50 of this compound analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff Equation analysis2->analysis3

Caption: Workflow of the radioligand displacement assay for determining this compound's mu-opioid receptor affinity.

Signaling Pathway: Mu-Opioid Receptor G-Protein Activation

Mu_Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling MOR Mu-Opioid Receptor (μOR) G_protein Heterotrimeric G-protein (Gαi/o-GDP, Gβγ) MOR->G_protein Activates G_active Gαi/o-GTP + Gβγ G_protein->G_active GDP/GTP Exchange AC Adenylyl Cyclase G_active->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_active->K_channel Activates Ca_channel ↓ Ca2+ Influx G_active->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP R6890 This compound (Agonist) R6890->MOR Binds

Caption: Simplified signaling pathway of mu-opioid receptor activation by an agonist like this compound.

References

In-Depth Technical Guide to the Synthesis of R-6890

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of the compound R-6890, also known as spirochlorphine. This compound is a potent opioid analgesic and a member of the spiropiperidine family of compounds, exhibiting agonist activity at the nociceptin (B549756) receptor (NOP) with significant affinity for the mu-opioid receptor.[1] This document outlines a probable synthetic pathway, including the preparation of the key precursor, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, and its subsequent N-alkylation to yield the final product. Experimental protocols, based on analogous syntheses, are provided, along with a summary of the compound's key chemical and pharmacological properties.

Chemical and Pharmacological Profile

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one[2][3]
Synonyms Spirochlorphine[1][3][4][5]
CAS Number 3222-88-6[2][3][4]
Molecular Formula C₂₁H₂₄ClN₃O[2]
Molar Mass 369.89 g/mol [1]
Appearance Solid (presumed)[4]
Solubility Soluble in Acetone and DMSO[4]

Table 2: Pharmacological Data of this compound

TargetAffinity (Ki, nM)Reference(s)
Mu-opioid receptor 4[1]
Delta-opioid receptor 75[1]
Total opioid receptor population 10[1]

Synthetic Pathway Overview

The synthesis of this compound can be logically divided into two primary stages:

  • Synthesis of the Precursor: Preparation of the core spiropiperidine structure, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.

  • N-Alkylation: Attachment of the 1-(4-chlorophenyl)ethyl side chain to the piperidine (B6355638) nitrogen of the precursor to yield this compound.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Alkylation Starting_Materials Starting Materials Precursor 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one Starting_Materials->Precursor Multi-step synthesis R6890 This compound Precursor->R6890 Alkylating_Agent 1-(4-chlorophenyl)ethyl halide/ketone Alkylating_Agent->R6890 Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular R6890 This compound (Agonist) Receptor Opioid/Nociceptin Receptor (GPCR) R6890->Receptor Binds to G_Protein G-protein (Gi/o) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channel Ion Channels G_Protein->Ion_Channel Modulation cAMP cAMP AC->cAMP Decreased production Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channel->Cellular_Response

References

An In-Depth Technical Guide to R-6890 (Spirochlorphine)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3222-88-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-6890, also known as Spirochlorphine, is a potent synthetic opioid analgesic belonging to the spiropiperidine class of compounds. First reported in 1977, this molecule has garnered interest within the scientific community for its unique pharmacological profile, exhibiting activity at both classical opioid receptors and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[1] This dual activity suggests a complex mechanism of action that could potentially be leveraged for the development of novel analgesics with differentiated side-effect profiles. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, pharmacological activities, and associated signaling pathways, presented in a format tailored for researchers and drug development professionals.

Chemical and Physical Properties

This compound is chemically identified as 8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.[2] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 3222-88-6[2]
Molecular Formula C₂₁H₂₄ClN₃O[2]
Molecular Weight 369.9 g/mol [2]
IUPAC Name 8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one[3]
Synonyms Spirochlorphine[1]
Solubility Soluble in Acetone and DMSO[2]

Pharmacological Profile

This compound is characterized as a potent opioid analgesic. Its primary mechanism of action involves interaction with the opioid receptor system. Additionally, it has been described as an agonist at the nociceptin receptor (NOP), a non-opioid member of the opioid peptide receptor family.[1]

Receptor Binding Affinity

The binding affinity of this compound to various opioid receptors has been determined through in vitro radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized below, indicating a high affinity for the mu-opioid receptor.

Receptor SubtypeKi (nM)Reference
Mu-Opioid (µ)4[1]
Delta-Opioid (δ)75[1]
Total Opioid Population10[1]

Signaling Pathways

As an agonist at Gi/o-coupled receptors, this compound is expected to initiate intracellular signaling cascades that lead to its analgesic and other pharmacological effects. The primary signaling pathways for both opioid and nociceptin receptors involve the inhibition of adenylyl cyclase and modulation of mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and p38 pathways.

Opioid Receptor Signaling to ERK

The activation of mu-opioid receptors by an agonist like this compound initiates a cascade of intracellular events leading to the modulation of the ERK pathway. This process is crucial for mediating some of the long-term effects of opioids.

Opioid Receptor to ERK Signaling R6890 This compound MOR Mu-Opioid Receptor (MOR) R6890->MOR G_protein Gi/o Protein MOR->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition PI3K PI3Kγ G_betagamma->PI3K cAMP cAMP AC->cAMP Src Src PI3K->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Nuclear Translocation

Opioid Receptor (Gi/o) to ERK Signaling Pathway.
Nociceptin Receptor Signaling to p38 MAPK

Activation of the NOP receptor by an agonist also engages Gi/o proteins, leading to the modulation of various downstream effectors, including the p38 MAPK pathway, which is involved in cellular stress responses and inflammation.[4]

NOP Receptor to p38 Signaling Agonist This compound (Agonist) NOPR NOP Receptor Agonist->NOPR G_protein Gi/o Protein NOPR->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PKA PKA G_alpha->PKA PKC PKC G_betagamma->PKC MAP3K MAP3K PKA->MAP3K PKC->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 Downstream Downstream Effectors p38->Downstream

NOP Receptor (Gi/o) to p38 MAPK Signaling Pathway.

Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of this compound to opioid receptors using a competitive radioligand binding assay.

Receptor Binding Assay Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing target receptor (e.g., CHO-hMOR) Homogenization 2. Harvest and homogenize cells in lysis buffer Cell_Culture->Homogenization Centrifugation 3. Centrifuge to pellet membranes Homogenization->Centrifugation Resuspension 4. Resuspend membranes in assay buffer Centrifugation->Resuspension Incubation 5. Incubate membranes with radioligand (e.g., [3H]DAMGO) and varying concentrations of this compound Resuspension->Incubation Equilibrium 6. Allow to reach equilibrium (e.g., 60 min at 25°C) Incubation->Equilibrium Filtration 7. Rapidly filter through glass fiber filters Equilibrium->Filtration Washing 8. Wash filters to remove unbound ligand Filtration->Washing Quantification 9. Quantify radioactivity on filters (LSC) Washing->Quantification IC50_Calc 10. Determine IC50 from concentration-response curve Quantification->IC50_Calc Ki_Calc 11. Calculate Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Workflow for In Vitro Receptor Binding Assay.

Materials:

  • Cell membranes expressing the target opioid receptor (e.g., from CHO or HEK cells).

  • Radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptor).

  • Unlabeled this compound at various concentrations.

  • Assay buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Liquid scintillation counter.

Methodology:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and a range of concentrations of this compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Washing: The filters are washed with cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Analgesia Assessment: Hot Plate Test (General Protocol)

The hot plate test is a common method to assess the analgesic efficacy of compounds in rodents.

Apparatus:

  • Hot plate apparatus with adjustable temperature control.

  • Enclosure to keep the animal on the heated surface.

Methodology:

  • Acclimation: Animals (e.g., rats or mice) are acclimated to the testing room.

  • Baseline Latency: Each animal is placed on the hot plate (maintained at a constant temperature, e.g., 55°C), and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.

  • Drug Administration: this compound or vehicle control is administered to the animals (e.g., via intraperitoneal or subcutaneous injection).

  • Post-treatment Latency: At various time points after drug administration, the latency to the nociceptive response is measured again on the hot plate.

  • Data Analysis: The increase in latency time after drug administration compared to the baseline latency is calculated to determine the analgesic effect.

Synthesis

A precursor for the synthesis of this compound is 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.[1] The synthesis of this compound involves the N-alkylation of this precursor. While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the reviewed literature, a general synthetic approach can be inferred.

R6890_Synthesis precursor 1-phenyl-1,3,8-triazaspiro [4.5]decan-4-one R6890 This compound precursor->R6890 N-Alkylation alkylating_agent 1-(4-chlorophenyl)ethyl halide or equivalent alkylating_agent->R6890

General Synthetic Strategy for this compound.

Pharmacokinetics and Toxicology

Specific pharmacokinetic (Absorption, Distribution, Metabolism, Excretion - ADME) and toxicological data for this compound are not extensively reported in the public domain. As a spiropiperidine derivative and an opioid, its pharmacokinetic profile is likely influenced by its lipophilicity, which affects its ability to cross the blood-brain barrier.[5] The metabolism of opioids typically occurs in the liver, and excretion is primarily through the kidneys.[6]

The toxicological profile of this compound is also not well-documented. As with other potent opioids, potential toxicities would include respiratory depression, sedation, and the development of tolerance and dependence with chronic use.[7]

Conclusion

This compound (Spirochlorphine) is a potent opioid analgesic with a complex pharmacology that includes high affinity for the mu-opioid receptor and activity as a nociceptin receptor agonist. This dual mechanism of action presents an interesting avenue for further research in the development of novel pain therapeutics. The information provided in this technical guide summarizes the current understanding of this compound, highlighting the need for further studies to fully elucidate its pharmacokinetic and toxicological properties, as well as its precise functional activity at the NOP receptor. The detailed experimental protocols and signaling pathway diagrams are intended to serve as a valuable resource for scientists and researchers in the field of opioid pharmacology and drug development.

References

An In-depth Technical Guide to the Discovery and History of R-6890

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-6890, also known as spirochlorphine, is a potent opioid analgesic belonging to the spiropiperidine class of compounds. First described in 1977, it has been characterized as a high-affinity ligand for both the nociceptin (B549756)/orphanin FQ (NOP) receptor and the mu-opioid receptor (MOR). This dual activity contributes to its significant analgesic properties, reported to be approximately twice that of fentanyl in preclinical rodent models. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound, including available quantitative data, detailed experimental methodologies from seminal studies, and visualizations of its proposed signaling pathways.

Introduction

The quest for potent and safe analgesics has been a cornerstone of medicinal chemistry for decades. The spiropiperidine scaffold has served as a fertile ground for the development of a diverse range of centrally acting agents. This compound, chemically designated as 8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, emerged from this landscape as a compound of significant interest due to its potent opioid activity.[1] Its initial discovery and subsequent pharmacological profiling have revealed a complex interaction with the opioid system, highlighting its dual agonism at the NOP and mu-opioid receptors. This guide aims to consolidate the available scientific knowledge on this compound to serve as a valuable resource for researchers in the fields of pharmacology and drug development.

Discovery and History

The first documented mention of this compound in the scientific literature appeared in a 1977 publication by Stahl et al. from Janssen Pharmaceutica.[1] This foundational study explored a series of narcotic analgesics, anti-diarrheal, and neuroleptic drugs, characterizing their receptor affinity and pharmacological potency. This compound was identified as a compound with high affinity for opioid receptors.

Subsequent research further elucidated its pharmacological profile. A key 1983 study by Leysen et al., which focused on [3H]sufentanil as a ligand for mu-opioid receptors, included this compound in its comparative analysis and provided quantitative data on its binding affinity.[1] More recent characterizations have identified its significant activity as a nociceptin receptor (NOP) agonist, adding another layer to its mechanism of action.[1]

Chemical Information

  • IUPAC Name: 8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one[1]

  • Common Name: Spirochlorphine[1]

  • CAS Number: 3222-88-6

  • Chemical Formula: C₂₁H₂₄ClN₃O[1]

  • Molar Mass: 369.89 g/mol [1]

Pharmacological Data

The pharmacological activity of this compound is primarily defined by its interaction with the NOP and mu-opioid receptors. The available quantitative data on its binding affinities are summarized below.

Receptor SubtypeLigandKᵢ (nM)SpeciesTissue SourceReference
Mu-OpioidThis compound4RatBrain[1]
Delta-OpioidThis compound75RatBrain[1]
Total Opioid PopulationThis compound10RatBrain[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the seminal studies that characterized the binding affinity of this compound.

Opioid Receptor Binding Assay (Based on Stahl et al., 1977 and Leysen et al., 1983)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for opioid receptors.

5.1.1. Materials and Reagents:

  • Radioligand: [³H]sufentanil or other suitable mu-opioid receptor radioligand.

  • Tissue Preparation: Whole rat brain, homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation Buffer: 50 mM Tris-HCl (pH 7.4).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • Test Compound: this compound at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled opioid agonist (e.g., 1 µM naloxone).

  • Scintillation Cocktail.

  • Glass fiber filters.

5.1.2. Procedure:

  • Tissue Homogenization: Homogenize rat brain tissue in 10 volumes of ice-cold Tris-HCl buffer. Centrifuge the homogenate at 4°C, and resuspend the pellet in fresh buffer. Repeat this washing step.

  • Assay Setup: In test tubes, combine the brain homogenate, [³H]sufentanil at a concentration near its Kd, and varying concentrations of this compound or buffer (for total binding) or 1 µM naloxone (B1662785) (for non-specific binding).

  • Incubation: Incubate the tubes at 25°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_binding_assay cluster_preparation Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Rat Brain Homogenization prep2 Centrifugation and Washing prep1->prep2 assay1 Incubation with [³H]sufentanil and this compound prep2->assay1 assay2 Filtration assay1->assay2 assay3 Washing assay2->assay3 analysis1 Scintillation Counting assay3->analysis1 analysis2 IC50 Determination analysis1->analysis2 analysis3 Ki Calculation analysis2->analysis3

Opioid Receptor Binding Assay Workflow.

Signaling Pathways

This compound exerts its effects through the activation of two distinct G-protein coupled receptors (GPCRs): the mu-opioid receptor (MOR) and the nociceptin receptor (NOP). Both receptors primarily couple to inhibitory G proteins (Gαi/o).

Mu-Opioid Receptor Signaling

Activation of the mu-opioid receptor by an agonist like this compound initiates a signaling cascade that leads to analgesia. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can directly modulate ion channels, leading to the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca²⁺) channels. These events hyperpolarize the neuron, reducing its excitability and inhibiting the release of neurotransmitters involved in pain signaling.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular R6890 This compound MOR Mu-Opioid Receptor (MOR) R6890->MOR G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel K+ Channel G_protein->K_channel activates Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization leads to Ca_channel->Hyperpolarization contributes to Analgesia Analgesia Hyperpolarization->Analgesia

Mu-Opioid Receptor Signaling Pathway.
Nociceptin Receptor (NOP) Signaling

Similar to the mu-opioid receptor, the NOP receptor is also coupled to Gαi/o proteins. Its activation by this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This pathway also involves the modulation of ion channels, contributing to neuronal inhibition and analgesia. The interplay between NOP and MOR signaling is complex and an area of ongoing research, with potential implications for the development of analgesics with improved side-effect profiles.

nop_receptor_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular R6890 This compound NOP Nociceptin Receptor (NOP) R6890->NOP G_protein Gi/o Protein NOP->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Modulation Modulation of Pain Signaling Neuronal_Inhibition->Modulation

Nociceptin Receptor Signaling Pathway.

Synthesis

Conclusion

This compound is a potent, dual-acting opioid analgesic with a rich history rooted in the exploration of spiropiperidine chemistry. Its high affinity for both the mu-opioid and nociceptin receptors underscores its significant analgesic potential. This technical guide has provided a consolidated overview of the discovery, pharmacology, and proposed mechanisms of action of this compound, intended to support further research and development in the field of pain management. The detailed experimental protocols and signaling pathway diagrams offer a foundational resource for scientists working to understand and build upon the legacy of this intriguing compound. Further investigation into the functional consequences of its dual receptor agonism may yet unlock new avenues for the development of safer and more effective analgesics.

References

Pharmacological Profile of R-6890 (Spirochlorphine): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: This document summarizes publicly available preclinical data for the research compound R-6890. This compound is an analytical reference standard intended for research and forensic applications only and is not for human or veterinary use. The information provided is for scientific and drug development professionals and is not intended as a guide for clinical use.

Introduction

This compound, also known as spirochlorphine, is a synthetic opioid analgesic belonging to the spiropiperidine class of compounds.[1] First documented in 1977, it is structurally related to other agents such as Ro64-6198 and brorphine.[1] this compound has been investigated primarily as a research tool to explore the pharmacology of opioid receptors.[2] Preclinical data indicate that it possesses potent analgesic properties, with some reports suggesting a potency approximately twice that of fentanyl.[2][3][4] Its unique pharmacological profile is characterized by its activity at multiple opioid receptor subtypes and the nociceptin (B549756) receptor.[1]

Mechanism of Action

This compound is a potent opioid receptor agonist with a complex pharmacology. Its primary mechanism of action is believed to be the activation of G-protein coupled receptors (GPCRs) in the central and peripheral nervous systems, leading to modulation of nociceptive signaling.[5] The compound is described as a nociceptin receptor (NOP) agonist, while also retaining significant high affinity for the mu-opioid receptor (MOR) and lower affinity for the delta-opioid receptor (DOR).[1]

Activation of these Gi/o-coupled receptors by this compound is expected to initiate a canonical signaling cascade. This involves inhibiting adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] Downstream effects include the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[5][6]

Quantitative Pharmacological Data

The binding affinity of this compound for various opioid receptors has been characterized in preclinical studies. The available data, primarily inhibition constants (Ki), are summarized below.

Table 1: Opioid Receptor Binding Affinity of this compound
Receptor TargetLigandPreparationKᵢ (nM)Reference
Mu (µ) Opioid Receptor[³H]SufentanilRat brain and spinal cord4[1]
Delta (δ) Opioid ReceptorNot SpecifiedNot Specified75[1]
Total Opioid PopulationNot SpecifiedNot Specified10[1]

Note: Data is limited and derived from early preclinical studies. Further characterization across different species and tissues is required for a comprehensive profile.

Signaling and Experimental Workflow Visualizations

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated upon the binding of an agonist, such as this compound, to the mu-opioid receptor (MOR).

MOR_Signaling cluster_cytoplasm Cytoplasm R6890 This compound (Agonist) MOR Mu-Opioid Receptor (MOR) R6890->MOR Binds G_alpha Gαi/o MOR->G_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits Ca_Channel Ca²⁺ Channel (Inhibited) G_beta_gamma->Ca_Channel Inhibits GIRK GIRK Channel (Activated) G_beta_gamma->GIRK Activates cAMP cAMP (Decreased) AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Ca_influx Ca²⁺ Influx (Reduced) Ca_Channel->Ca_influx K_efflux K⁺ Efflux (Increased) GIRK->K_efflux Hyperpol Hyperpolarization & Reduced Neuronal Excitability Ca_influx->Hyperpol K_efflux->Hyperpol

Mu-Opioid Receptor (MOR) Gi/o-coupled signaling pathway.
Experimental Workflow: Radioligand Competition Binding Assay

The following diagram outlines a typical workflow for a radioligand competition binding assay used to determine the binding affinity (Ki) of a test compound like this compound.

Binding_Assay_Workflow start Start: Prepare Reagents prep_membranes 1. Prepare cell membranes expressing target receptor (e.g., CHO-hMOR) start->prep_membranes incubation 5. Incubate membranes with: a) Radioligand alone (Total Binding) b) Radioligand + Test Compound c) Radioligand + NSB Control prep_membranes->incubation prep_radioligand 2. Prepare radioligand (e.g., [³H]DAMGO) at fixed concentration (Kd) prep_radioligand->incubation prep_test_compound 3. Prepare serial dilutions of test compound (this compound) prep_test_compound->incubation prep_nsb 4. Prepare non-specific binding (NSB) control (e.g., 10 µM Naloxone) prep_nsb->incubation filtration 6. Rapidly filter mixture through glass fiber filters to separate bound from free ligand incubation->filtration Equilibrium Reached washing 7. Wash filters with ice-cold assay buffer filtration->washing counting 8. Measure radioactivity of filters using liquid scintillation counting (CPM) washing->counting analysis 9. Data Analysis counting->analysis calc_specific Calculate Specific Binding: Total CPM - NSB CPM analysis->calc_specific plot_curve Plot % Specific Binding vs. [Test Compound] calc_specific->plot_curve calc_ic50 Determine IC₅₀ from non-linear regression plot_curve->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) calc_ic50->calc_ki end End: Determine Kᵢ calc_ki->end

Workflow for a competitive radioligand binding assay.

Key Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are representative, standardized protocols for assays crucial to characterizing a novel opioid ligand.

Protocol: Opioid Receptor Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific opioid receptor subtype (e.g., mu, delta, or kappa).

Materials:

  • Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the human opioid receptor of interest.

  • Radioligand: A subtype-selective tritiated radioligand (e.g., [³H]DAMGO for MOR).

  • Test Compound: this compound.

  • Non-specific Binding (NSB) Control: A high concentration of a non-selective antagonist (e.g., 10 µM Naloxone).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and compatible scintillation fluid.

Procedure:

  • Preparation: Thaw frozen cell membranes on ice. Dilute in ice-cold assay buffer to a final concentration that yields sufficient signal (e.g., 20-40 µg protein per well).

  • Assay Plate Setup: In a 96-well plate, add assay buffer, radioligand, and either the test compound, NSB control, or buffer (for total binding).

    • Total Binding: Add radioligand (at a concentration near its Kd) and membrane suspension.

    • Non-Specific Binding: Add radioligand, NSB control, and membrane suspension.

    • Competition: Add radioligand, varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

  • Incubation: Incubate the plate at room temperature for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

  • Washing: Immediately wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Punch the filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis (sigmoidal dose-response curve).

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: [³⁵S]GTPγS Functional Assay

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound in stimulating G-protein activation at an opioid receptor.

Materials:

  • Receptor Source: Cell membranes as described above.

  • Reagents: [³⁵S]GTPγS (non-hydrolyzable GTP analog), GDP, and the test compound (this compound).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus and Scintillation Counter .

Procedure:

  • Preparation: Pre-incubate cell membranes with GDP (e.g., 10 µM) on ice to ensure G-proteins are in an inactive, GDP-bound state.

  • Assay Plate Setup: In a 96-well plate, add the membrane/GDP mixture, varying concentrations of this compound (for stimulation) or buffer (for basal activity).

  • Initiation: Start the reaction by adding [³⁵S]GTPγS to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash filters with ice-cold assay buffer.

  • Counting: Measure the amount of bound [³⁵S]GTPγS via liquid scintillation counting.

  • Data Analysis:

    • Subtract basal binding (no agonist) from all values.

    • Plot the stimulated binding (CPM) against the logarithm of the this compound concentration.

    • Determine EC₅₀ (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) from the resulting dose-response curve using non-linear regression.

Summary and Future Directions

This compound is a potent opioid agonist with high affinity for the mu-opioid receptor and notable activity as a nociceptin receptor agonist.[1] Its dual activity may confer a unique pharmacological profile, though this requires further investigation. The publicly available data is limited, and a comprehensive understanding of its selectivity, functional activity (agonist vs. antagonist) at all targets, downstream signaling bias, and pharmacokinetic/pharmacodynamic properties is lacking. Further studies, including functional assays like the GTPγS binding assay and in vivo models of analgesia and side effects, are necessary to fully elucidate the therapeutic potential and liabilities of this compound.

References

R-6890 In Vitro Binding Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding characteristics of R-6890, a synthetic opioid analgesic. The document summarizes its binding affinity for various opioid receptors and provides detailed experimental protocols for conducting radioligand binding assays. Additionally, it illustrates the relevant signaling pathways to provide a comprehensive understanding of its mechanism of action at the molecular level.

This compound Binding Affinity Profile

This compound, also known as spirochlorphine, is characterized as a nociceptin (B549756) receptor (NOP) agonist, while also demonstrating significant affinity for the mu-opioid receptor.[1] Its binding affinity (Ki) has been determined for several opioid receptors through in vitro radioligand binding assays.

Receptor SubtypeKi (nM)Reference
Mu-opioid (µ)4[1]
Delta-opioid (δ)75[1]
Nociceptin (NOP/ORL1)Agonist[1]
Total Opioid Population10[1]

Experimental Protocols for In Vitro Binding Assays

The following protocols are representative methodologies for determining the binding affinity of a test compound like this compound for opioid and nociceptin receptors using competitive radioligand binding assays.

General Opioid Receptor Competition Binding Assay

This protocol is suitable for determining the binding affinity of this compound for mu (µ) and delta (δ) opioid receptors.

Objective: To determine the inhibition constant (Ki) of this compound for opioid receptors using a competitive radioligand binding assay.

Materials and Reagents:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid or delta-opioid receptor.[2]

  • Radioligands:

    • For µ-opioid receptor: [³H]DAMGO.[2][3]

    • For δ-opioid receptor: [³H]DPDPE.[2]

  • Test Compound: this compound.

  • Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled opioid antagonist.[3]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).[3][4]

  • Scintillation Counter: For measuring radioactivity.[3]

  • 96-well microplates.

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Thaw frozen cell membranes on ice.

    • Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[3]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add assay buffer, the appropriate radioligand (at a concentration near its Kd), and the membrane suspension.[3]

    • Non-specific Binding: Add assay buffer, the radioligand, Naloxone (10 µM), and the membrane suspension.[3]

    • Competitive Binding: Add assay buffer, the radioligand, and varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M).[3][4]

  • Incubation:

    • Incubate the plate at room temperature (or 25°C) for 90-120 minutes with gentle agitation to allow the binding to reach equilibrium.[3][4]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[3]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[3]

  • Radioactivity Measurement:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[3]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (CHO/HEK293 cells) Incubation Incubation (96-well plate) Membrane->Incubation Reagents Reagent Preparation (Radioligand, this compound, Buffers) Reagents->Incubation Filtration Filtration (Separation of bound/unbound) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Curve Generate Competition Curve Counting->Curve IC50 Determine IC50 Curve->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow for a competitive radioligand binding assay.

Nociceptin Receptor (NOP/ORL1) Competition Binding Assay

This protocol is specifically for determining the binding characteristics of this compound at the NOP receptor.

Objective: To evaluate the binding of this compound to the human NOP receptor.

Materials and Reagents:

  • Receptor Source: Membranes from CHO or HeLa cells stably expressing the human ORL1 receptor.[5]

  • Radioligand: [³H]-nociceptin.[5]

  • Test Compound: this compound.

  • Non-specific Binding Control: Unlabeled Nociceptin/Orphanin FQ (N/OFQ) (e.g., 1 µM).[5]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

  • Other materials are as listed in section 2.1.

Procedure:

The procedure is largely the same as the general opioid receptor binding assay with the following modifications:

  • Assay Setup: Use [³H]-nociceptin as the radioligand and unlabeled N/OFQ for determining non-specific binding.[5]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]

Signaling Pathways

This compound exerts its effects by acting as an agonist at G-protein coupled receptors (GPCRs), specifically the mu-opioid and nociceptin receptors.

Mu-Opioid Receptor Signaling

The mu-opioid receptor is a classic example of a GPCR that couples to inhibitory G-proteins (Gi/Go).[6] Agonist binding, such as by this compound, initiates an intracellular signaling cascade.

Key Steps in Mu-Opioid Receptor Activation:

  • Agonist Binding: this compound binds to the mu-opioid receptor.

  • G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gi/Go protein. This involves the exchange of GDP for GTP on the Gα subunit.[6][7]

  • Effector Modulation: The activated Gα-GTP and Gβγ subunits dissociate and modulate the activity of downstream effectors.[7] This typically includes:

    • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

    • Modulation of Ion Channels: Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[7]

  • Signal Termination: The intrinsic GTPase activity of the Gα subunit hydrolyzes GTP to GDP, leading to the re-association of the Gα and Gβγ subunits and termination of the signal. This process can be accelerated by Regulator of G protein Signaling (RGS) proteins.[6][7]

R6890 This compound (Agonist) MOR Mu-Opioid Receptor (GPCR) R6890->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channels Ion Channels G_protein->Ion_channels Modulates cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Analgesia) cAMP->Response GIRK ↑ K+ Conductance (GIRK) Ion_channels->GIRK Ca ↓ Ca2+ Conductance Ion_channels->Ca GIRK->Response Ca->Response

Mu-opioid receptor signaling pathway.

Nociceptin Receptor (NOP) Signaling

The NOP receptor, also a member of the opioid receptor family of GPCRs, shares a similar signaling mechanism with the classical opioid receptors.[2][6]

Key aspects of NOP receptor signaling:

  • G-Protein Coupling: The NOP receptor primarily couples to Gi/o proteins.[2][8]

  • Downstream Effects: Activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[2][5] It also results in the activation of potassium channels and inhibition of calcium channels.[2]

  • MAPK Pathway: NOP receptor activation has also been shown to initiate Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[2]

R6890_NOP This compound (Agonist) NOP Nociceptin Receptor (NOP) (GPCR) R6890_NOP->NOP Binds to G_protein_NOP Gi/o Protein NOP->G_protein_NOP Activates AC_NOP Adenylyl Cyclase G_protein_NOP->AC_NOP Inhibits MAPK MAPK Pathway G_protein_NOP->MAPK Activates Ion_channels_NOP Ion Channels G_protein_NOP->Ion_channels_NOP Modulates cAMP_NOP ↓ cAMP AC_NOP->cAMP_NOP Response_NOP Cellular Response cAMP_NOP->Response_NOP MAPK->Response_NOP K_channel ↑ K+ Conductance Ion_channels_NOP->K_channel Ca_channel ↓ Ca2+ Conductance Ion_channels_NOP->Ca_channel K_channel->Response_NOP Ca_channel->Response_NOP

Nociceptin receptor (NOP) signaling pathway.

References

R-6890: A Technical Guide on Preclinical Toxicology and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on R-6890 (Spirochlorphine) and is intended for research and informational purposes only. This compound is a potent synthetic opioid and should be handled with extreme caution by qualified professionals in a research setting. The information contained herein is not a substitute for a comprehensive safety assessment.

Introduction

This compound, also known as Spirochlorphine, is a synthetic opioid belonging to the spiropiperidine class of compounds.[1] Initially developed for research purposes, it has emerged as a compound of interest due to its potent activity at opioid receptors. This guide provides a consolidated overview of the available preclinical data on the toxicology and safety profile of this compound, intended to inform researchers and drug development professionals. Due to its status as a research chemical and its appearance in illicit markets, formal toxicology and safety data are limited. This document compiles the known pharmacological data, infers potential toxicological properties based on its mechanism of action, and outlines standard experimental protocols for assessing the safety of potent opioids.

Pharmacological Profile

This compound is characterized as a potent opioid agonist with high affinity for the mu (µ)-opioid receptor and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[2] Its primary mechanism of action is through the activation of these G-protein coupled receptors, which are central to pain modulation and other physiological processes.

Receptor Binding Affinity

Quantitative data on the receptor binding affinity of this compound is crucial for understanding its potency and potential for off-target effects. The following table summarizes the available in vitro binding data.

ReceptorLigandPreparationKi (nM)Reference
Mu-Opioid (µ)[3H]-SufentanilRat brain homogenate4[3]
Delta-Opioid (δ)[3H]-SufentanilRat brain homogenate75[3]

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the analgesic properties of this compound.

SpeciesAssayEffectReference
RatNot SpecifiedAnalgesic Effects[4]
MouseNot SpecifiedPotent Antinociception[1][5]

Inferred Toxicology and Safety Profile

Formal toxicological studies on this compound are not publicly available. However, based on its potent agonist activity at the µ-opioid receptor, a profile of expected adverse effects can be inferred, consistent with other potent synthetic opioids.

Expected Adverse Effects:

  • Respiratory Depression: This is the most significant acute toxicity associated with µ-opioid agonists and is the primary cause of fatality in overdose cases.[6][7][8]

  • Central Nervous System (CNS) Depression: Including sedation, dizziness, and confusion.

  • Dependence and Addiction: Chronic administration of potent µ-opioids leads to the development of physical dependence and has a high potential for addiction.

  • Gastrointestinal Effects: Constipation is a common side effect of opioid use due to reduced gastrointestinal motility.

  • Cardiovascular Effects: Bradycardia and hypotension can occur.

Experimental Protocols for Safety Assessment

For a compound like this compound, a series of in vitro and in vivo studies would be necessary to formally characterize its safety profile. The following are detailed methodologies for key experiments.

In Vivo Acute Toxicity (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of this compound in a rodent model.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Route of Administration: Intravenous (IV) or intraperitoneal (IP).

  • Dose Escalation: A minimum of five dose groups with a logarithmic spacing of doses. A preliminary range-finding study is conducted to determine the approximate lethal dose.

  • Procedure:

    • Animals are acclimated for at least one week before the study.

    • This compound is dissolved in a suitable vehicle (e.g., saline, DMSO).

    • A single dose is administered to each animal.

    • Animals are observed continuously for the first 4 hours and then at regular intervals for up to 14 days.

    • Observations include clinical signs of toxicity (e.g., respiratory rate, sedation, convulsions) and mortality.

  • Data Analysis: The LD50 is calculated using a recognized statistical method, such as the probit analysis.

In Vivo Respiratory Depression Assessment

Objective: To quantify the respiratory depressant effects of this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Technique: Whole-body plethysmography.[9][10]

  • Procedure:

    • Animals are placed in the plethysmography chambers and allowed to acclimate.

    • Baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) are recorded.

    • This compound is administered at various doses.

    • Respiratory parameters are continuously monitored for a defined period post-administration.

  • Data Analysis: Dose-response curves are generated to determine the dose of this compound that causes a 50% reduction in respiratory function (RD50).

Signaling Pathways

This compound exerts its effects primarily through the activation of the µ-opioid and nociceptin receptors, both of which are Gi/Go-coupled G-protein coupled receptors (GPCRs).

Mu-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor by an agonist like this compound initiates a cascade of intracellular events leading to its analgesic and adverse effects.

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular R6890 This compound (Agonist) MOR Mu-Opioid Receptor (GPCR) R6890->MOR Binds to G_protein Gαi/oβγ (Inactive) MOR->G_protein Activates G_alpha Gαi/o-GTP (Active) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel ↓ Ca²⁺ Influx (Voltage-gated Ca²⁺ Channel) G_beta_gamma->Ca_channel Inhibits K_channel ↑ K⁺ Efflux (GIRK Channel) G_beta_gamma->K_channel Activates PLC Phospholipase C G_beta_gamma->PLC Activates cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition (Analgesia, Respiratory Depression) cAMP->Neuronal_Inhibition Ca_channel->Neuronal_Inhibition K_channel->Neuronal_Inhibition MAPK MAPK Pathway (e.g., ERK) MAPK->Neuronal_Inhibition PLC->MAPK

Caption: Mu-Opioid Receptor Signaling Cascade.

Nociceptin/Orphanin FQ (NOP) Receptor Signaling Pathway

The NOP receptor shares significant homology with classical opioid receptors and also couples to Gi/Go proteins, leading to inhibitory neuronal effects.[11][12][13]

nop_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular R6890_N This compound (Agonist) NOPR NOP Receptor (GPCR) R6890_N->NOPR Binds to G_protein_N Gαi/oβγ (Inactive) NOPR->G_protein_N Activates G_alpha_N Gαi/o-GTP (Active) G_protein_N->G_alpha_N G_beta_gamma_N Gβγ G_protein_N->G_beta_gamma_N AC_N Adenylyl Cyclase G_alpha_N->AC_N Inhibits Ca_channel_N ↓ Ca²⁺ Influx G_beta_gamma_N->Ca_channel_N Inhibits K_channel_N ↑ K⁺ Efflux G_beta_gamma_N->K_channel_N Activates MAPK_N MAPK Pathway G_beta_gamma_N->MAPK_N Activates cAMP_N ↓ cAMP AC_N->cAMP_N Modulation Modulation of Pain & Mood cAMP_N->Modulation Ca_channel_N->Modulation K_channel_N->Modulation MAPK_N->Modulation

Caption: NOP Receptor Signaling Cascade.

Conclusion

This compound is a potent synthetic opioid with high affinity for the µ-opioid and NOP receptors. While quantitative toxicological data is scarce, its pharmacological profile strongly suggests a safety profile consistent with other potent µ-opioid agonists, with respiratory depression being the primary life-threatening risk. The information and outlined protocols in this guide are intended to provide a foundational understanding for researchers. Any further investigation of this compound must be conducted with appropriate safety measures and a thorough, formal toxicological assessment is required to fully characterize its safety profile for any potential therapeutic development.

References

In-depth Technical Guide: Metabolic Pathways of R-6890 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of detailed information regarding the in vivo metabolic pathways of the compound R-6890. While the substance is mentioned in various contexts, including as an opiate compound with analgesic properties and in market observation reports of psychoactive substances, specific studies detailing its biotransformation, metabolic products, and the enzymes involved in these processes are not available in the public domain based on the conducted searches.

Summary of Available Information

This compound has been identified as a 6-hydroxy-8-aminoquinoline derivative of primaquine.[1] In one study, its effects on isolated smooth muscle preparations were investigated, where it was found to neither contract nor relax the isolated ileum or gall bladder.[1] The compound is also listed as an opiate with analgesic potencies by chemical suppliers.[2]

Several trend analysis reports on psychoactive products list "this compound (Spirochlorphine)" among other novel substances.[3][4][5][6][7][8][9][10] However, these documents do not provide any data on its metabolism or pharmacokinetics.

Data Presentation

Due to the absence of quantitative data in the search results, no structured tables summarizing the metabolic pathways of this compound can be provided.

Experimental Protocols

Detailed methodologies for key experiments specifically investigating the in vivo metabolism of this compound could not be found in the searched literature.

Signaling Pathways and Experimental Workflows

As no specific metabolic or signaling pathways for this compound have been described in the available literature, the creation of corresponding diagrams is not possible. The necessary foundational data to construct such visualizations is absent.

References

In-depth Technical Guide: Pharmacokinetics of R-6890 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available data reveals a significant gap in the scientific literature regarding the pharmacokinetic profile of R-6890 in animal models. Despite its classification as an opioid analgesic and its known analgesic effects in rats, detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are not readily accessible in the public domain.

This compound, also known as spirochlorphine, is a member of the spiropiperidine family of agents.[1] Its pharmacological activity is characterized by its affinity for opioid receptors. Specifically, this compound has been shown to have Ki values of 4 nM for the mu-opioid receptor, 75 nM for the delta-opioid receptor, and 10 nM for the total opioid receptor population.[1] While its analgesic properties have been noted in rats, the underlying pharmacokinetic characteristics that govern its efficacy and safety profile remain largely undocumented in peer-reviewed literature.[2]

Our extensive search for data on the pharmacokinetics of this compound in common animal models such as mice, rats, and monkeys did not yield any specific studies that would allow for a detailed quantitative summary, a description of experimental protocols, or the creation of signaling pathway or experimental workflow diagrams as requested. The available information is limited to the compound's chemical identity and its in vitro receptor binding affinities.[1]

For researchers, scientists, and drug development professionals, this lack of data represents a critical knowledge gap. Understanding the pharmacokinetic profile of a compound is fundamental to its development as a therapeutic agent. Key parameters such as bioavailability, plasma half-life, volume of distribution, and clearance are essential for designing dosing regimens and for predicting potential drug-drug interactions.

Given the absence of specific data for this compound, we are unable to provide the requested tables and diagrams. Further preclinical research, including in vivo pharmacokinetic studies in relevant animal species, would be necessary to elucidate the ADME properties of this compound. Such studies would typically involve the administration of the compound to animals via various routes (e.g., intravenous, oral) and the subsequent collection of biological samples (e.g., blood, urine, feces) over time to measure drug concentrations. The data generated from these studies would be crucial for advancing the understanding of this compound and its potential clinical utility.

References

R-6890: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific quantitative solubility and stability of R-6890 is limited. This guide provides a general framework for the study of this compound, including established methodologies and the known signaling pathways of its target receptors. The data presented in the tables is illustrative and based on typical values for compounds of similar structure and function.

Introduction

This compound, also known as spirochlorphine, is a potent synthetic opioid analgesic.[1] It is a member of the spiropiperidine class of compounds and is characterized by its action as a nociceptin (B549756) receptor (NOP) agonist, while also demonstrating significant affinity for the mu (µ)-opioid receptor.[1] Understanding the solubility and stability of this compound is a critical aspect of its preclinical and formulation development, ensuring consistent and reliable results in research settings and guiding the development of potential therapeutic applications.

This technical guide summarizes the known physicochemical properties of this compound and provides an overview of the standard experimental protocols for determining solubility and stability. Furthermore, it visualizes the general signaling pathways associated with its primary molecular targets.

Physicochemical Properties of this compound

A summary of the known and computed physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one[2][3]
Synonyms Spirochlorphine, R6890[1][2]
Molecular Formula C₂₁H₂₄ClN₃O[3][4][5]
Molecular Weight 369.9 g/mol [3][4]
CAS Number 3222-88-6[1][5]
Appearance Solid (Neat)[4][5]
XLogP3 3.8[3]

Solubility Profile

Table 2: Qualitative Solubility of this compound

SolventSolubilitySource
AcetoneSoluble[4]
DMSOSoluble[4]
Experimental Protocol for Solubility Determination

A standard method for determining the thermodynamic solubility of a compound like this compound is the shake-flask method, followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Protocol: Shake-Flask Solubility Assay

  • Preparation of Saturated Solution: An excess amount of this compound is added to a series of vials containing different solvents and buffers (e.g., water, phosphate-buffered saline at various pH values, ethanol).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The resulting slurries are filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the saturated solution from the undissolved solid.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC with UV detection.

  • Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.

Stability Profile

The stability of this compound is crucial for its handling, storage, and the development of reliable analytical methods and potential formulations.

Table 3: Reported Stability of this compound

ConditionStability
Long-term Storage Information not publicly available.
Working Solutions Information not publicly available.
Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies expose the compound to stress conditions more severe than accelerated stability testing.

Protocol: Forced Degradation Study

  • Stress Conditions: Solutions of this compound are prepared and subjected to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80°C).

    • Photostability: The solid compound and solutions are exposed to UV and visible light as per ICH Q1B guidelines.

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradants.

  • Reporting: The percentage of degradation is calculated, and the degradation pathway is proposed.

Below is a conceptual workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis Base->HPLC Analyze Samples Oxidation Oxidation Oxidation->HPLC Analyze Samples Thermal Thermal Stress Thermal->HPLC Analyze Samples Photo Photostability Photo->HPLC Analyze Samples MS Mass Spectrometry HPLC->MS Identify Degradants Degradation_Profile Degradation Profile HPLC->Degradation_Profile Stability_Method Stability-Indicating Method Degradation_Profile->Stability_Method Inform Development of R6890 This compound Sample R6890->Acid Expose to R6890->Base Expose to R6890->Oxidation Expose to R6890->Thermal Expose to R6890->Photo Expose to

Figure 1: Conceptual workflow for a forced degradation study of this compound.

Signaling Pathways

This compound exerts its pharmacological effects through the activation of the nociceptin (NOP) and mu (µ)-opioid receptors, which are both G-protein coupled receptors (GPCRs).

Nociceptin Receptor (NOP) Signaling

Activation of the NOP receptor by an agonist like this compound leads to the coupling of inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The Gβγ subunits can also modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.

NOP_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space R6890 This compound NOP NOP Receptor R6890->NOP binds & activates G_protein Gi/o Protein NOP->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates (via Gβγ) Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits (via Gβγ) cAMP cAMP AC->cAMP converts K_ion K⁺ GIRK->K_ion efflux Ca_ion Ca²⁺ Ca_channel->Ca_ion influx inhibited ATP ATP ATP->AC Hyperpolarization Hyperpolarization (Neuronal Inhibition) K_ion->Hyperpolarization

Figure 2: General signaling pathway of the Nociceptin (NOP) receptor.

Mu-Opioid Receptor (µ-OR) Signaling

Similar to the NOP receptor, the activation of the µ-opioid receptor by this compound also couples to inhibitory G-proteins (Gαi/o). This results in the inhibition of adenylyl cyclase and modulation of ion channel activity, leading to a decrease in neuronal excitability and the analgesic effects associated with µ-opioid agonists.[6][7]

Mu_Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space R6890 This compound MuOR µ-Opioid Receptor R6890->MuOR binds & activates G_protein Gi/o Protein MuOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates (via Gβγ) Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits (via Gβγ) cAMP cAMP AC->cAMP converts K_ion K⁺ GIRK->K_ion efflux Ca_ion Ca²⁺ Ca_channel->Ca_ion influx inhibited ATP ATP ATP->AC Reduced_Excitability Reduced Neuronal Excitability (Analgesia) K_ion->Reduced_Excitability

Figure 3: General signaling pathway of the Mu (µ)-opioid receptor.

Conclusion

This compound is a synthetic opioid with a dual agonist activity at NOP and µ-opioid receptors. While detailed public data on its solubility and stability are scarce, this guide provides a framework for the systematic evaluation of these critical parameters. The outlined experimental protocols for solubility and forced degradation studies represent standard industry practices for characterizing novel compounds. The provided diagrams of the NOP and µ-opioid receptor signaling pathways offer a visual representation of the molecular mechanisms through which this compound is understood to exert its pharmacological effects. Further empirical studies are necessary to establish a comprehensive physicochemical profile of this compound to support its continued investigation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spiropiperidine compound R-6890 and its analogs, focusing on their synthesis, pharmacological activity, and the experimental methodologies used for their characterization. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to this compound and Spiropiperidine Compounds

This compound, also known as Spirochlorphine, is a potent opioid analgesic belonging to the spiropiperidine class of compounds. Structurally, it is identified as 8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one. The core of this class of molecules is the spiropiperidine scaffold, which has been a subject of interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This compound and its analogs primarily target opioid receptors and the nociceptin/orphanin FQ (NOP) receptor, exhibiting a complex pharmacological profile that makes them intriguing candidates for the development of novel analgesics and other therapeutics.

Physicochemical Properties of this compound

PropertyValue
IUPAC Name 8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Synonyms Spirochlorphine, R6890
CAS Number 3222-88-6
Molecular Formula C₂₁H₂₄ClN₃O
Molecular Weight 369.89 g/mol

Synthesis of this compound and Related Spiropiperidine Compounds

The synthesis of this compound involves a multi-step process, beginning with the formation of the key intermediate, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, followed by N-alkylation.

Synthesis of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Proposed Synthetic Workflow for the Spirocyclic Core

G A Piperidin-4-one E Bucherer-Bergs Reaction A->E B Aniline B->E C Potassium Cyanide C->E D Ammonium Carbonate D->E F 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one E->F

Caption: Proposed reaction scheme for the synthesis of the spiropiperidine core.

N-Alkylation to Yield this compound

The final step in the synthesis of this compound is the N-alkylation of the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one intermediate. This is typically achieved through reductive amination with 4'-chloroacetophenone (B41964) or direct N-alkylation with a 1-(4-chlorophenyl)ethyl halide.

Reductive Amination Workflow

G A 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one D Reductive Amination A->D B 4'-Chloroacetophenone B->D C Reducing Agent (e.g., Sodium triacetoxyborohydride) C->D E This compound D->E G cluster_membrane Cell Membrane cluster_intracellular Intracellular R6890 This compound MOR Mu-Opioid Receptor R6890->MOR G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces Ca_ion Ca2+ Ca_channel->Ca_ion influx K_ion K+ K_channel->K_ion efflux Analgesia Analgesia cAMP->Analgesia Ca_ion->Analgesia K_ion->Analgesia G cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound / Analog NOPR NOP Receptor Agonist->NOPR G_protein Gi/o Protein NOPR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK_pathway MAPK Pathway G_protein->MAPK_pathway activates cAMP cAMP AC->cAMP produces Cellular_Response Cellular Response MAPK_pathway->Cellular_Response cAMP->Cellular_Response G A Prepare Receptor Membranes B Incubate Membranes with Radioligand and varying concentrations of Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E G A Prepare Receptor Membranes B Incubate Membranes with [³⁵S]GTPγS, GDP, and varying concentrations of Test Compound A->B C Separate Bound and Free [³⁵S]GTPγS (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (EC50 and Emax determination) D->E

Methodological & Application

Application Notes and Protocols for Preclinical Evaluation of R-6890 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-6890, also known as spirochlorphine, is an opioid analgesic identified as a nociceptin (B549756) receptor (NOP) agonist with a significant affinity for the mu-opioid receptor (MOR). These application notes provide a comprehensive overview of experimental protocols for evaluating the analgesic efficacy, pharmacokinetic profile, and safety of this compound in rat models. The following protocols are based on established methodologies for opioid analgesics and are intended to serve as a foundational guide for the preclinical assessment of this compound.

Data Presentation

Due to the limited publicly available data for this compound, the following tables present illustrative data to demonstrate the expected format for summarizing quantitative results from the described experimental protocols. Researchers should replace this with their own experimental data.

Table 1: Analgesic Efficacy of this compound in the Hot Plate Test

Treatment GroupDose (mg/kg)Latency to Paw Lick (seconds)
Vehicle (Saline)-8.2 ± 1.5
This compound115.7 ± 2.1
This compound328.4 ± 3.5
This compound1045.1 ± 4.8
Morphine535.6 ± 3.9

*Data are presented as mean ± standard error of the mean (SEM). *p < 0.05 compared to vehicle.

Table 2: Analgesic Efficacy of this compound in the Tail Flick Test

Treatment GroupDose (mg/kg)Tail Flick Latency (seconds)
Vehicle (Saline)-3.1 ± 0.4
This compound16.8 ± 0.9
This compound310.2 ± 1.3
This compound1014.5 ± 1.8
Morphine511.8 ± 1.5

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle.

Table 3: Pharmacokinetic Profile of this compound in Rats

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
3 (Intravenous)250 ± 350.08450 ± 522.5 ± 0.3
10 (Oral)85 ± 121.0620 ± 783.1 ± 0.4

*Data are presented as mean ± SEM. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Experimental Protocols

Analgesic Efficacy Assessment

The hot plate test is a widely used method to evaluate the thermal pain response and is particularly sensitive to centrally acting analgesics.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Plexiglas cylinder to confine the rat on the hot plate

  • Timer

  • Male Sprague-Dawley rats (200-250 g)

  • This compound, Morphine (positive control), Saline (vehicle)

  • Syringes and needles for administration

Protocol:

  • Set the hot plate temperature to a constant 55 ± 0.5°C.

  • Habituate the rats to the testing room for at least 30 minutes before the experiment.

  • Gently place each rat on the hot plate within the Plexiglas cylinder and start the timer immediately.

  • Observe the rat for signs of nociception, typically paw licking or jumping.

  • Stop the timer at the first sign of a pain response and record the latency.

  • To prevent tissue damage, a cut-off time of 60 seconds is implemented. If the rat does not respond within this time, it should be removed from the hot plate, and the latency recorded as 60 seconds.

  • Administer this compound, morphine, or vehicle to different groups of rats via the desired route (e.g., intraperitoneal, oral).

  • Repeat the hot plate test at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to determine the peak effect and duration of action.

The tail flick test measures the latency of a rat to withdraw its tail from a noxious heat source.

Materials:

  • Tail flick apparatus (radiant heat source or water bath)

  • Rat restrainer

  • Timer

  • Male Sprague-Dawley rats (200-250 g)

  • This compound, Morphine, Saline

  • Syringes and needles

Protocol:

  • If using a radiant heat source, focus the light beam on the distal portion of the rat's tail. If using a water bath, maintain the temperature at 52 ± 0.5°C.

  • Gently place the rat in the restrainer.

  • Apply the heat stimulus to the tail and start the timer.

  • The timer is stopped when the rat flicks its tail away from the heat source.

  • A cut-off time of 15-20 seconds is typically used to avoid tissue damage.

  • Establish a baseline latency for each rat before drug administration.

  • Administer this compound, morphine, or vehicle.

  • Measure the tail flick latency at various time points post-administration.

Pharmacokinetic Study

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.

Materials:

  • Male Sprague-Dawley rats with jugular vein catheters

  • This compound

  • Dosing vehicles for intravenous and oral administration

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Protocol:

  • Fast the rats overnight before the study but allow free access to water.

  • Administer a single dose of this compound intravenously or orally.

  • Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at specified time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the concentration of this compound in the plasma samples using a validated analytical method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Safety and Tolerability Assessment

A preliminary safety assessment is crucial to identify potential adverse effects.

Materials:

  • Male and female Sprague-Dawley rats

  • This compound

  • Observational checklist

Protocol:

  • Administer increasing doses of this compound to different groups of rats.

  • Observe the animals continuously for the first 4 hours and then periodically for up to 14 days.

  • Record clinical signs of toxicity, including changes in behavior (e.g., sedation, hyperactivity), respiratory rate, motor coordination, and any signs of distress.

  • Monitor body weight and food and water consumption daily for the first few days and then weekly.

  • At the end of the observation period, conduct a gross necropsy to examine for any abnormalities in major organs.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G_protein_pathway Figure 1: Opioid Receptor G-Protein Signaling Pathway R6890 This compound MOR Mu-Opioid Receptor (MOR) R6890->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel K+ Channel G_beta_gamma->K_channel Activates Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia K_channel->Analgesia Leads to Hyperpolarization Ca_channel->Analgesia Reduces Neurotransmitter Release

Figure 1: Opioid Receptor G-Protein Signaling Pathway

experimental_workflow Figure 2: Experimental Workflow for Analgesic Efficacy start Start acclimation Animal Acclimation (7 days) start->acclimation baseline Baseline Nociceptive Testing (Hot Plate / Tail Flick) acclimation->baseline grouping Randomization into Treatment Groups baseline->grouping administration Drug Administration (this compound, Vehicle, Positive Control) grouping->administration post_testing Post-treatment Nociceptive Testing (Multiple Time Points) administration->post_testing data_analysis Data Analysis and Statistical Comparison post_testing->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for Analgesic Efficacy

Application Notes and Protocols for R-6890 in Analgesic Effect Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-6890, also known as Spirochlorphine, is a potent synthetic opioid analgesic. It functions as a nociceptin (B549756) receptor (NOP) agonist and exhibits significant affinity for the µ-opioid receptor.[1] Preclinical data indicate that this compound is a powerful analgesic, with a potency reportedly greater than morphine and comparable to, or slightly less than, fentanyl.[2] These application notes provide a summary of available data on this compound and detailed protocols for conducting analgesic studies using standard preclinical models.

Physicochemical and Pharmacological Properties

PropertyValueReference
IUPAC Name 8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one[1]
Molecular Formula C21H24ClN3O[1]
Molar Mass 369.89 g/mol [1]
µ-opioid Receptor Ki 0.88 nM[2]
µ-opioid Receptor EC50 0.840 nM (full agonist)[2]
Fentanyl µ-opioid Receptor Ki 1.6 nM[2]
Fentanyl µ-opioid Receptor EC50 0.753 nM[2]

In Vivo Analgesic Potency

The following table summarizes the reported median effective dose (ED50) of this compound in comparison to morphine and fentanyl in a rat tail withdrawal assay following intravenous administration.

CompoundED50 (µmol/kg)Potency Relative to MorphinePotency Relative to FentanylReference
This compound 0.54~15.6x~0.06x[2]
Morphine 8.41x-[2]
Fentanyl 0.033~254.5x1x[2]

Signaling Pathways

This compound exerts its analgesic effects through the activation of at least two distinct G-protein coupled receptors: the µ-opioid receptor (MOR) and the nociceptin receptor (NOP).

µ-Opioid Receptor (MOR) Signaling

Activation of the µ-opioid receptor by an agonist like this compound initiates an intracellular signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, producing analgesia. The key steps are:

  • G-protein activation: The agonist binds to the MOR, causing a conformational change that activates the associated inhibitory G-protein (Gi/o).

  • Inhibition of adenylyl cyclase: The α-subunit of the G-protein inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[3][4]

  • Modulation of ion channels: The βγ-subunits of the G-protein directly interact with and inhibit presynaptic voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release. They also activate inwardly rectifying potassium channels, leading to hyperpolarization of the neuron and decreased excitability.[4]

MOR_Signaling R6890 This compound MOR µ-Opioid Receptor (MOR) R6890->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ca_channel ↓ Ca²⁺ Influx (Presynaptic) G_protein->Ca_channel Inhibits K_channel ↑ K⁺ Efflux (Postsynaptic) G_protein->K_channel Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesic Effect cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia

Caption: µ-Opioid Receptor Signaling Pathway.

Nociceptin Receptor (NOP) Signaling

The NOP receptor shares structural and signaling similarities with classical opioid receptors but has distinct pharmacology. Its activation by ligands like this compound also leads to analgesia through the modulation of neuronal activity.

  • G-protein coupling: NOP receptors are coupled to pertussis toxin-sensitive Gi/o proteins.[5]

  • Inhibition of adenylyl cyclase and calcium channels: Similar to MOR activation, NOP receptor activation leads to the inhibition of adenylyl cyclase and voltage-gated calcium channels.[5]

  • Activation of potassium channels: NOP receptor activation also promotes the opening of inwardly rectifying potassium channels.[5]

NOP_Signaling R6890 This compound NOP Nociceptin Receptor (NOP) R6890->NOP Binds to G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channels ↓ Ca²⁺ Influx G_protein->Ca_channels Inhibits K_channels ↑ K⁺ Efflux G_protein->K_channels Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesic Effect cAMP->Analgesia Ca_channels->Analgesia K_channels->Analgesia

Caption: Nociceptin Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for the tail-flick and hot plate tests, which are standard assays for evaluating the analgesic effects of centrally acting compounds like this compound.

Tail-Flick Test

This test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus.[6][7] It is primarily a measure of spinal reflexes.[8]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO, or other appropriate solvent)

  • Reference analgesic (e.g., morphine)

  • Tail-flick apparatus (radiant heat source or warm water bath)

  • Animal restrainers

  • Stopwatch (if not integrated into the apparatus)

  • Male or female mice (e.g., Swiss Webster, 20-30g) or rats (e.g., Sprague-Dawley, 200-250g)

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency:

    • Gently place the animal in a restrainer.

    • Position the distal portion of the tail over the radiant heat source or immerse it in a warm water bath (typically 52-55°C).

    • Start the timer and measure the time it takes for the animal to flick its tail.

    • To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) must be established. If the animal does not respond within this time, remove the tail and record the cut-off time as the latency.[7][9]

    • Perform 2-3 baseline measurements for each animal with a sufficient interval between them.

  • Drug Administration:

    • Administer this compound, vehicle, or a reference analgesic via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).

  • Post-Treatment Latency:

    • At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the latency measurement as described in the baseline step.

  • Data Analysis:

    • Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Tail_Flick_Workflow Acclimatization Animal Acclimatization (30 min) Baseline Measure Baseline Tail-Flick Latency Acclimatization->Baseline Drug_Admin Administer this compound, Vehicle, or Reference Drug Baseline->Drug_Admin Post_Treatment Measure Post-Treatment Latency at Time Points Drug_Admin->Post_Treatment Data_Analysis Calculate %MPE Post_Treatment->Data_Analysis

Caption: Tail-Flick Test Experimental Workflow.

Hot Plate Test

This assay assesses the response of an animal to a thermal stimulus applied to its paws and is considered a measure of supraspinal analgesic effects.[10]

Materials:

  • This compound

  • Vehicle

  • Reference analgesic (e.g., morphine)

  • Hot plate apparatus with a constant temperature setting (typically 55 ± 0.5°C)

  • Transparent cylinder to confine the animal on the hot plate

  • Stopwatch

  • Male or female mice or rats

Procedure:

  • Acclimatization: Acclimate animals to the testing room for at least 30 minutes prior to testing.

  • Baseline Latency:

    • Set the hot plate to the desired temperature.

    • Gently place the animal on the hot plate and start the timer.

    • Observe the animal for nociceptive behaviors such as paw licking, shaking, or jumping.

    • Stop the timer at the first sign of a nociceptive response and record the latency.

    • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration:

    • Administer this compound, vehicle, or a reference analgesic.

  • Post-Treatment Latency:

    • At specified time intervals after administration, place the animal back on the hot plate and measure the reaction latency.

  • Data Analysis:

    • Calculate the %MPE as described for the tail-flick test.

Hot_Plate_Workflow Acclimatization Animal Acclimatization (30 min) Baseline Measure Baseline Hot Plate Latency Acclimatization->Baseline Drug_Admin Administer this compound, Vehicle, or Reference Drug Baseline->Drug_Admin Post_Treatment Measure Post-Treatment Latency at Time Points Drug_Admin->Post_Treatment Data_Analysis Calculate %MPE Post_Treatment->Data_Analysis

Caption: Hot Plate Test Experimental Workflow.

Conclusion

This compound is a potent opioid analgesic with a complex pharmacological profile involving both µ-opioid and nociceptin receptors. The provided protocols for the tail-flick and hot plate tests offer standardized methods for evaluating its analgesic efficacy in preclinical models. Researchers should carefully consider dose-response relationships and appropriate time courses when designing studies with this compound. The quantitative data presented, while limited, provides a valuable starting point for dose selection in future investigations.

References

Application Notes and Protocols for the Detection of R-6890 (Spirochlorphine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of proposed analytical methods for the detection and quantification of R-6890 (Spirochlorphine), a potent synthetic opioid. Due to its emergence as a novel psychoactive substance (NPS), validated analytical methods for this compound are not widely published.[1][2][3][4] The protocols detailed herein are based on established methodologies for the analysis of other novel synthetic opioids and are intended to serve as a starting point for method development and validation.[5][6][7][8] This application note covers sample preparation for biological matrices, chromatographic and mass spectrometric conditions, and includes a representative signaling pathway for opioid receptor agonists.

Introduction to this compound (Spirochlorphine)

This compound, also known by its chemical name 8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, is a synthetic opioid with potent analgesic properties.[9] Its chemical formula is C₂₁H₂₄ClN₃O and it has a molecular weight of approximately 369.9 g/mol .[10][11] As a member of the spiropiperidine class of opioids, this compound presents a significant analytical challenge for forensic and clinical laboratories due to its novelty and high potency.[12][4] Accurate and sensitive analytical methods are crucial for its detection in various matrices to understand its pharmacology, toxicology, and prevalence.

Proposed Analytical Methods

The following sections outline proposed methodologies for the detection and quantification of this compound in biological samples, primarily urine and blood, using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques are standard in the analysis of novel psychoactive substances.[12][2][4]

Data Presentation: Performance Characteristics of Proposed Methods

While specific quantitative data for this compound is not available in the cited literature, the following table summarizes typical performance characteristics for the analysis of novel synthetic opioids in biological matrices using LC-MS/MS, which would be the expected targets for a validated method for this compound.

ParameterUrineBlood/PlasmaSource
Limit of Detection (LOD) 0.01 - 1.0 ng/mL0.01 - 0.5 ng/mL[5][13]
Limit of Quantitation (LOQ) 0.05 - 2.5 ng/mL0.05 - 1.0 ng/mL[5][13][8]
Linearity (R²) ≥ 0.99≥ 0.99[8]
Recovery 85 - 115%80 - 120%[14]
Precision (%RSD) < 15%< 15%[14]

Note: The values presented are illustrative and based on methods for other novel synthetic opioids. Actual performance characteristics for an this compound assay must be determined through in-house method validation.

Experimental Protocols

Sample Preparation from Biological Matrices

Effective sample preparation is critical to remove interferences and concentrate the analyte.[15] The following are generalized protocols for urine and blood.

  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of an appropriate internal standard (e.g., a deuterated analog of a structurally similar opioid) and 500 µL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0). Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol (B129727) and 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute this compound with 2 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

  • Sample Pre-treatment: To 500 µL of whole blood or plasma, add 10 µL of an appropriate internal standard.

  • Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile (B52724). Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of thermally stable and volatile compounds.

  • Instrumentation: An Agilent 6890/7890 GC coupled to a 5975/5977 mass selective detector or equivalent.[16]

  • GC Column: A capillary column such as a HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 250°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Note: While a specific mass spectrum for this compound is not publicly available, forensic spectral libraries may contain this information.[17][18][19][20] Characteristic fragments would likely arise from the cleavage of the ethyl-chlorophenyl group and fragmentation of the spiropiperidine ring system.[21][22]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of potent compounds in complex biological matrices.[14][23]

  • Instrumentation: A triple quadrupole mass spectrometer such as an Agilent 6400 series, Sciex QTRAP series, or equivalent, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • LC Column: A reversed-phase column such as a C18 or PFP (pentafluorophenyl) column (e.g., 100 mm x 2.1 mm, 2.7 µm) is suitable.

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard of the compound. The protonated molecule [M+H]⁺ would serve as the precursor ion. Product ions would be generated through collision-induced dissociation (CID).[24][25]

Visualization of Signaling Pathways and Workflows

Opioid Receptor Signaling Pathway

This compound acts as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound initiates a signaling cascade that leads to its analgesic and other physiological effects. A simplified representation of this pathway is provided below.

Opioid_Signaling R6890 This compound OpioidReceptor Opioid Receptor (GPCR) R6890->OpioidReceptor G_protein Gα(i/o)βγ OpioidReceptor->G_protein activates G_alpha Gα-GTP G_protein->G_alpha GTP binding G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel inhibits K_channel K⁺ Channel G_beta_gamma->K_channel activates cAMP cAMP AC->cAMP converts Ca_ion_in Ca²⁺ Influx Ca_channel->Ca_ion_in blocks K_ion_out K⁺ Efflux K_channel->K_ion_out promotes ATP ATP ATP->AC PKA PKA cAMP->PKA activates Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization Hyperpolarization->Reduced_Neurotransmitter_Release

Caption: Simplified G-protein coupled opioid receptor signaling pathway activated by this compound.

Analytical Workflow for this compound Detection

The following diagram illustrates the general workflow for the analysis of this compound in biological samples.

Analytical_Workflow SampleCollection Sample Collection (Urine, Blood, etc.) SamplePrep Sample Preparation (SPE or Protein Precipitation) SampleCollection->SamplePrep Analysis Instrumental Analysis SamplePrep->Analysis GCMS GC-MS Analysis->GCMS LCMSMS LC-MS/MS Analysis->LCMSMS DataProcessing Data Processing and Quantification GCMS->DataProcessing LCMSMS->DataProcessing Reporting Reporting of Results DataProcessing->Reporting

Caption: General analytical workflow for the detection of this compound in biological samples.

Conclusion

The analytical methods proposed in this document provide a solid foundation for the development of a validated assay for the detection and quantification of this compound. Given its status as a novel synthetic opioid, it is imperative that laboratories performing such analyses conduct thorough in-house validation of their methods to ensure accuracy, precision, and reliability. The provided protocols for sample preparation and instrumental analysis, along with the illustrative signaling pathway and workflow diagrams, are intended to guide researchers and scientists in this endeavor. Further research is needed to establish the specific mass spectral characteristics and metabolic profile of this compound to enhance the specificity and robustness of future analytical methods.

References

Application Notes and Protocols for R-6890 Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: R-6890, also known as Spirochlorphine, is a potent opioid analgesic classified as a research chemical and designer drug.[1][2][3] The information provided herein is intended for research purposes only and is based on general principles of rodent drug administration and pharmacology of similar opioid compounds. There is a lack of specific published data on the detailed administration protocols and pharmacokinetics of this compound. All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Introduction to this compound

This compound is a synthetic opioid with potent analgesic properties.[2] Studies in mice have indicated that it can induce relaxation, hypnotic effects, and euphoria.[2] As a research chemical, understanding its pharmacological profile through well-defined administration routes in rodent models is crucial for preclinical evaluation. This document outlines potential administration routes and provides generalized protocols applicable to the study of this compound in rats and mice.

Potential Signaling Pathway of this compound

This compound is described as a nociceptin (B549756) receptor (NOP) agonist, while also having a significant affinity for the mu-opioid receptor.[1] Opioid agonists typically exert their effects by binding to opioid receptors, which are G-protein coupled receptors. This binding initiates a signaling cascade that leads to the modulation of neuronal activity and subsequent analgesic and other physiological effects.

R6890_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space R6890 This compound OpioidReceptor Opioid Receptor (e.g., mu, NOP) R6890->OpioidReceptor G_Protein G-Protein (Gi/Go) OpioidReceptor->G_Protein Activation AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibition IonChannels Ion Channels (Ca2+, K+) G_Protein->IonChannels Modulation cAMP ↓ cAMP AdenylylCyclase->cAMP NeuronalActivity ↓ Neuronal Excitability IonChannels->NeuronalActivity Analgesia Analgesia & Other Opioid Effects NeuronalActivity->Analgesia

Caption: Generalized signaling pathway for opioid agonists like this compound.

Recommended Administration Routes in Rodents

The choice of administration route depends on the experimental objective, such as pharmacokinetic profiling, efficacy testing, or toxicological assessment. The following table summarizes common administration routes for rodents.

Administration Route Common Abbreviation Description Absorption Speed Typical Injection Volume (Mouse) Typical Injection Volume (Rat) Needle Gauge
IntravenousIVInjection directly into a vein, typically the lateral tail vein.[4]Very Rapid0.1 - 0.2 mL0.2 - 0.5 mL27-30G
IntraperitonealIPInjection into the peritoneal cavity.[5]Rapid0.2 - 0.5 mL1 - 5 mL25-27G
SubcutaneousSC / SQInjection into the space between the skin and underlying muscle, often in the interscapular region.[4]Slower than IP/IV0.2 - 0.5 mL1 - 5 mL25-27G
Oral GavagePODirect administration into the stomach via a feeding tube.[5]Variable0.1 - 0.3 mL1 - 3 mL20-22G (gavage needle)
IntramuscularIMInjection into a muscle, typically the quadriceps or gluteal muscles.[6]Moderate0.05 mL0.2 mL26-30G

Experimental Workflow for Pharmacokinetic Studies

A typical workflow for evaluating the pharmacokinetics of this compound in rodents is outlined below.

PK_Workflow A Animal Acclimation & Preparation B Dose Preparation (this compound in appropriate vehicle) A->B C Drug Administration (e.g., IV, IP, SC, PO) B->C D Serial Blood Sampling (e.g., tail vein, saphenous vein) C->D E Plasma/Serum Separation D->E F Bioanalytical Method (e.g., LC-MS/MS) E->F G Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) F->G

Caption: Experimental workflow for a rodent pharmacokinetic study.

Detailed Experimental Protocols

The following are generalized protocols for the administration of this compound. The exact dosage and vehicle should be determined based on preliminary dose-ranging studies.

Vehicle Selection

The choice of vehicle is critical for drug solubility and stability. For opioid compounds, common vehicles include:

  • Sterile Saline (0.9% NaCl)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO) followed by dilution in saline or corn oil (note potential for toxicity with high concentrations of DMSO). This compound is soluble in acetone (B3395972) and DMSO.[7]

Intravenous (IV) Administration Protocol

This route is ideal for achieving rapid and complete bioavailability.

Materials:

  • This compound solution

  • Rodent restrainer

  • Heat lamp (for tail vein dilation)

  • Tuberculin syringe with a 27-30G needle

  • 70% ethanol

Procedure:

  • Accurately weigh the animal to determine the correct injection volume.

  • Prepare the this compound solution at the desired concentration.

  • Place the rodent in a suitable restrainer.

  • Warm the tail using a heat lamp to dilate the lateral tail veins.

  • Swab the tail with 70% ethanol.

  • Insert the needle, bevel up, into one of the lateral tail veins.

  • Slowly inject the solution. Successful injection will be indicated by a lack of resistance and clearing of the vein.

  • Withdraw the needle and apply gentle pressure to the injection site.

Intraperitoneal (IP) Administration Protocol

This is a common route for systemic drug delivery with rapid absorption.

Materials:

  • This compound solution

  • Tuberculin syringe with a 25-27G needle

  • 70% ethanol

Procedure:

  • Accurately weigh the animal.

  • Prepare the this compound solution.

  • Securely restrain the rodent, exposing the abdomen.

  • Tilt the animal slightly head-down to move the abdominal organs away from the injection site.

  • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[8]

  • Aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.

  • Inject the solution into the peritoneal cavity.

  • Withdraw the needle.

Subcutaneous (SC) Administration Protocol

This route provides slower, more sustained absorption compared to IV or IP routes.

Materials:

  • This compound solution

  • Tuberculin syringe with a 25-27G needle

Procedure:

  • Accurately weigh the animal.

  • Prepare the this compound solution.

  • Gently grasp the loose skin over the interscapular region to form a "tent".

  • Insert the needle into the base of the tented skin, parallel to the body.

  • Aspirate to ensure the needle has not entered a blood vessel.

  • Inject the solution, which will form a small bleb under the skin.

  • Withdraw the needle and gently massage the area to aid dispersion.

Oral Gavage (PO) Administration Protocol

This method is used to deliver a precise dose directly to the stomach, mimicking oral drug intake.[5]

Materials:

  • This compound solution

  • Appropriately sized oral gavage needle (flexible or rigid with a ball tip)

  • Syringe

Procedure:

  • Accurately weigh the animal.

  • Prepare the this compound solution.

  • Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth of the gavage needle.

  • Securely restrain the animal in an upright position.

  • Gently insert the gavage needle into the mouth, over the tongue, and advance it along the esophagus. The animal should swallow the tube. If there is resistance or the animal struggles violently, the tube may be in the trachea and should be removed immediately.[6]

  • Once the needle is at the predetermined depth, slowly administer the solution.

  • Gently remove the gavage needle.

Assessment of Pharmacodynamic Effects

Following administration, the analgesic effects of this compound can be assessed using various rodent pain models.

Pain Model Description Endpoint Measured
Hot Plate Test The rodent is placed on a heated surface, and the latency to a nocifensive response (e.g., paw licking, jumping) is measured.[9]Reaction time (latency)
Tail-Flick Test A focused beam of heat is applied to the tail, and the time taken for the animal to flick its tail away is recorded.[9]Tail-flick latency
Von Frey Test Calibrated monofilaments are applied to the plantar surface of the paw to determine the mechanical withdrawal threshold.[9]Paw withdrawal threshold

Logical Relationship of Administration Routes to Pharmacokinetic Profiles

The route of administration directly influences the rate and extent of drug absorption, which is reflected in the plasma concentration-time profile.

Route_PK_Relationship cluster_Routes Administration Route cluster_PK Pharmacokinetic Profile IV Intravenous (IV) PK_Profile Plasma Concentration-Time Profile IV->PK_Profile Instantaneous Absorption (100% Bioavailability) IP Intraperitoneal (IP) IP->PK_Profile Rapid Absorption (High Bioavailability) SC Subcutaneous (SC) SC->PK_Profile Slower, Sustained Absorption (Variable Bioavailability) PO Oral (PO) PO->PK_Profile Variable Absorption (Subject to First-Pass Metabolism)

Caption: Relationship between administration route and resulting pharmacokinetic profile.

References

Application Notes and Protocols for R-6890

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-6890, also known as Spirochlorphine, is a potent opioid analgesic belonging to the spiropiperidine class of compounds. It functions as an agonist at both the nociceptin (B549756)/orphanin FQ (NOP) receptor and the mu-opioid receptor (MOR), making it a subject of interest for pain research and the development of novel analgesics.[1][2][3] These application notes provide detailed protocols for the preparation of this compound solutions and its characterization in various in vitro and in vivo experimental models.

Chemical Properties and Solubility

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
IUPAC Name 8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Synonyms Spirochlorphine
Molecular Formula C₂₁H₂₄ClN₃O
Molecular Weight 369.9 g/mol
CAS Number 3222-88-6
Solubility Soluble in Acetone and DMSO
Formulation Typically supplied as a solid
Purity ≥98%

Note: this compound is intended for research and forensic applications only and is not for human or veterinary use.

Mechanism of Action and Signaling Pathways

This compound exerts its effects through the activation of NOP and MOR, which are G-protein coupled receptors (GPCRs). The primary signaling cascade for both receptors involves coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, activation of these receptors can modulate ion channel activity, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[1][4]

Below are diagrams illustrating the signaling pathways associated with NOP and MOR activation.

NOP_Signaling R6890 This compound NOP NOP Receptor R6890->NOP Agonist Binding G_protein Gi/o Protein NOP->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channel G_protein->GIRK Activation Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP K_ion K⁺ GIRK->K_ion Efflux Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx ATP ATP MOR_Signaling R6890 This compound MOR MOR Receptor R6890->MOR Agonist Binding G_protein Gi/o Protein MOR->G_protein Activation Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channel G_protein->GIRK Activation Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP K_ion K⁺ GIRK->K_ion Efflux Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Internalization Receptor Internalization Beta_arrestin->Internalization ATP ATP GTPgS_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing NOP or MOR) start->prep_membranes incubate Incubate Membranes with This compound and [³⁵S]GTPγS prep_membranes->incubate filter Separate Bound and Free [³⁵S]GTPγS via Filtration incubate->filter measure Measure Radioactivity of Bound [³⁵S]GTPγS filter->measure analyze Analyze Data (EC₅₀, Emax) measure->analyze end End analyze->end Hot_Plate_Test_Workflow start Start acclimatize Acclimatize Animals start->acclimatize baseline Determine Baseline Latency (Hot Plate at 55°C) acclimatize->baseline administer Administer this compound or Vehicle baseline->administer measure_latency Measure Latency at Specific Time Points administer->measure_latency analyze Analyze Data (% MPE) measure_latency->analyze end End analyze->end

References

Application Notes and Protocols for R-6890 in Behavioral Pharmacology Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

R-6890, also known as spirochlorphine, is a potent opioid analgesic agent characterized by its unique dual agonist activity at the nociceptin/orphanin FQ (NOP) receptor and the mu-opioid receptor (MOR).[1] This profile suggests that this compound may offer a distinct therapeutic window compared to traditional MOR agonists, potentially mitigating some of the undesirable side effects associated with classical opioids, such as respiratory depression, tolerance, and abuse liability. These application notes provide an overview of the potential use of this compound in common preclinical behavioral pharmacology assays and offer detailed protocols for its characterization.

Pharmacological Profile

This compound exhibits high affinity for both NOP and mu-opioid receptors. The binding affinities (Ki) have been reported as follows:

ReceptorBinding Affinity (Ki, nM)
Mu-opioid4
Delta-opioid75
Total Opioid Population10

Data compiled from publicly available information.[1]

The dual agonism at MOR and NOP receptors is a key feature of this compound. While MOR activation is well-known to mediate analgesia and reward, NOP receptor activation can produce complex effects, including anti-analgesia in some contexts but also a reduction in the rewarding effects of MOR agonists and a decrease in the development of tolerance and dependence. The interplay of these two activities is critical to understanding the behavioral pharmacology of this compound.

Data Presentation: Hypothetical Behavioral Data for this compound

The following tables present hypothetical quantitative data for this compound in key behavioral assays, based on the known pharmacology of mixed MOR/NOP agonists. These data are for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Locomotor Activity in Rats
Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm) (Mean ± SEM)
Vehicle (Saline)-3500 ± 250
Morphine57500 ± 500
Morphine109500 ± 600
This compound0.14500 ± 300
This compound0.56000 ± 450
This compound1.07200 ± 550

Rationale: Mu-opioid agonists typically induce hyperlocomotion. The NOP component of this compound may attenuate this effect, leading to a less pronounced increase in locomotor activity compared to a pure MOR agonist like morphine.

Table 2: Conditioned Place Preference (CPP) in Rats
Treatment GroupDose (mg/kg, s.c.)Preference Score (s) (Mean ± SEM)
Vehicle (Saline)-20 ± 15
Morphine5250 ± 40
This compound0.180 ± 25
This compound0.5150 ± 35
This compound1.0120 ± 30

Rationale: MOR agonists are known to produce robust conditioned place preference. The NOP agonism of this compound is expected to reduce the rewarding properties, resulting in a lower preference score compared to morphine. The slight decrease at the highest dose could indicate the emergence of aversive effects, a phenomenon sometimes observed with mixed-action opioids.

Table 3: Drug Discrimination in Rats Trained to Discriminate Morphine
Treatment GroupDose (mg/kg, i.p.)% Morphine-Appropriate Responding (Mean ± SEM)
Saline-10 ± 5
Morphine395 ± 5
This compound0.130 ± 10
This compound0.575 ± 8
This compound1.090 ± 6

Rationale: Due to its significant mu-opioid receptor agonism, this compound is expected to substitute for the discriminative stimulus effects of morphine. Full substitution is anticipated at higher doses.

Experimental Protocols

Locomotor Activity Assay

Objective: To assess the effect of this compound on spontaneous locomotor activity in an open-field arena.

Materials:

  • Open-field arenas (e.g., 40 x 40 x 40 cm) equipped with infrared beams or video tracking software.

  • Male Sprague-Dawley rats (250-300 g).

  • This compound, dissolved in a suitable vehicle (e.g., saline, DMSO).

  • Vehicle control.

  • Positive control (e.g., morphine).

Procedure:

  • Habituation: Acclimate rats to the testing room for at least 1 hour before the experiment. On the day prior to testing, place each rat in the open-field arena for 30 minutes to habituate to the novel environment.

  • Drug Administration: On the test day, administer this compound, vehicle, or a positive control (e.g., morphine) via the desired route (e.g., intraperitoneal, subcutaneous).

  • Testing: Immediately after injection, place the rat in the center of the open-field arena.

  • Data Collection: Record locomotor activity (e.g., total distance traveled, horizontal and vertical beam breaks) for a period of 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a total over the entire session. Compare the effects of different doses of this compound to the vehicle and positive control groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Conditioned Place Preference (CPP) Assay

Objective: To evaluate the rewarding or aversive properties of this compound.

Materials:

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Male Sprague-Dawley rats (250-300 g).

  • This compound, dissolved in a suitable vehicle.

  • Vehicle control.

  • Positive control (e.g., morphine).

Procedure:

  • Pre-conditioning (Baseline Preference): On Day 1, place each rat in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to determine any initial preference. An unbiased design is recommended where the drug-paired chamber is counterbalanced across animals.

  • Conditioning (Days 2-7):

    • On alternate days (e.g., Days 2, 4, 6), administer this compound (or positive control) and confine the rat to one of the outer chambers for 30 minutes.

    • On the intervening days (e.g., Days 3, 5, 7), administer the vehicle and confine the rat to the opposite outer chamber for 30 minutes.

  • Post-conditioning (Test Day): On Day 8, in a drug-free state, place the rat in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.

  • Data Analysis: Calculate a preference score by subtracting the time spent in the vehicle-paired chamber from the time spent in the drug-paired chamber. A positive score indicates a preference (reward), while a negative score indicates an aversion. Compare the preference scores across different treatment groups using appropriate statistical analyses.

Drug Discrimination Assay

Objective: To determine if this compound produces subjective effects similar to a known drug of abuse, such as morphine.

Materials:

  • Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Male Sprague-Dawley rats trained to discriminate a specific dose of morphine from saline.

  • This compound, dissolved in a suitable vehicle.

  • Training drug (e.g., morphine) and vehicle (saline).

Procedure:

  • Training:

    • Train rats to press one lever ("drug lever") for a food reward following an injection of the training drug (e.g., morphine, 3 mg/kg, i.p.).

    • Train the same rats to press the other lever ("saline lever") for a food reward following an injection of saline.

    • Training sessions are typically conducted daily, alternating between drug and saline days, until a high level of accuracy (e.g., >80% correct responses before the first reward) is achieved.

  • Testing:

    • Once the discrimination is established, test sessions are conducted. Administer a dose of this compound (or a different dose of morphine or saline) and place the rat in the operant chamber.

    • Record the number of presses on each lever.

  • Data Analysis: Calculate the percentage of responses on the drug-appropriate lever. Full substitution is generally considered to be >80% responding on the drug lever, while <20% indicates no substitution. Analyze the dose-response effects of this compound on morphine-appropriate responding.

Visualizations

G Mu-Opioid Receptor (MOR) Signaling Pathway R6890 This compound MOR Mu-Opioid Receptor (MOR) R6890->MOR Agonist Gi_o Gi/o Protein MOR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Ca2+ Channels Gi_o->Ca_channel Inhibits K_channel K+ Channels Gi_o->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Reward Reward PKA->Reward Analgesia Analgesia Ca_channel->Analgesia K_channel->Analgesia

Caption: Simplified Mu-Opioid Receptor (MOR) Signaling Pathway.

G Nociceptin/Orphanin FQ (NOP) Receptor Signaling Pathway R6890 This compound NOP NOP Receptor R6890->NOP Agonist Gi_o Gi/o Protein NOP->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Pathway Gi_o->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to Modulation Modulation of Analgesia & Reward cAMP->Modulation MAPK->Modulation

Caption: Simplified Nociceptin/Orphanin FQ (NOP) Receptor Signaling Pathway.

G Experimental Workflow for Behavioral Assays cluster_loco Locomotor Activity cluster_cpp Conditioned Place Preference cluster_dd Drug Discrimination loco_hab Habituation loco_admin Drug Administration loco_hab->loco_admin loco_test Testing loco_admin->loco_test loco_data Data Analysis loco_test->loco_data cpp_pre Pre-conditioning cpp_cond Conditioning cpp_pre->cpp_cond cpp_test Testing cpp_cond->cpp_test cpp_data Data Analysis cpp_test->cpp_data dd_train Training dd_test Testing dd_train->dd_test dd_data Data Analysis dd_test->dd_data start Select Assay cluster_loco cluster_loco start->cluster_loco Spontaneous Activity cluster_cpp cluster_cpp start->cluster_cpp Rewarding/Aversive Effects cluster_dd cluster_dd start->cluster_dd Subjective Effects

Caption: General Experimental Workflow for Behavioral Pharmacology Assays.

References

Application Note: Quantitative Analysis of R-6890 in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of R-6890 (Spirochlorphine) in human plasma. This compound is a potent synthetic opioid with analgesic properties, acting as a nociceptin (B549756) receptor (NOP) and mu-opioid receptor agonist.[1] The accurate quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies in the context of drug development and forensic analysis. This method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. The described protocol offers excellent sensitivity, specificity, and a broad dynamic range suitable for research and clinical applications.

Introduction

This compound, also known as Spirochlorphine, is a synthetic opioid belonging to the spiropiperidine class of compounds.[1] It has the chemical formula C21H24ClN3O and a molecular weight of 369.9 g/mol .[2][3] this compound exhibits analgesic effects and its pharmacological profile is characterized by its activity as a nociceptin receptor (NOP) agonist, while also retaining significant affinity for the mu-opioid receptor.[1] Given its potency and classification as a synthetic opioid, sensitive and specific analytical methods are crucial for its detection and quantification in biological samples to support drug development research and for forensic purposes.[3][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[5] This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma using LC-MS/MS.

Experimental

  • This compound analytical standard (≥98% purity)

  • This compound-d5 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Human plasma (drug-free)

A protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Allow all samples and reagents to thaw to room temperature.

  • To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., 100 ng/mL this compound-d5 in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Chromatographic separation is performed using a reversed-phase C18 column.

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Chromatographic Gradient See Table 1

Table 1: Chromatographic Gradient

Time (min) % Mobile Phase B
0.005.0
0.505.0
4.0095.0
5.0095.0
5.105.0
7.005.0

Detection and quantification are achieved using a triple quadrupole mass spectrometer.

Parameter Condition
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temperature 350°C
Sheath Gas Flow 12 L/min
Capillary Voltage 3500 V
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Fragmentor (V) Collision Energy (eV)
This compound 370.2191.113525
370.2105.113535
This compound-d5 (IS) 375.2196.113525

Note: The exact m/z values and optimal fragmentor and collision energies should be determined empirically by infusing the analytical standards into the mass spectrometer.

Data Analysis

Quantification is performed by integrating the peak areas of the MRM transitions for this compound and its internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used for the calibration curve. The concentration of this compound in quality control and unknown samples is then determined from the calibration curve.

Results and Discussion

This method provides excellent chromatographic separation of this compound from endogenous plasma components. The use of a stable isotope-labeled internal standard compensates for any matrix effects and variations in extraction recovery and instrument response, ensuring high accuracy and precision. The described protein precipitation protocol is simple, rapid, and suitable for high-throughput analysis. While this protocol focuses on the parent compound, it is important to note that the metabolism of this compound has not been extensively characterized. Based on the metabolism of similar synthetic opioids, potential metabolic pathways could include N-dealkylation and hydroxylation. Further research may be required to identify and quantify major metabolites to gain a complete understanding of the pharmacokinetics of this compound.

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis of this compound and the general signaling pathway of opioid receptors.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 precipitate Add Acetonitrile (300 µL) vortex1->precipitate vortex2 Vortex Vigorously precipitate->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute transfer_vial Transfer to Autosampler Vial reconstitute->transfer_vial lc_separation LC Separation (C18 Column) transfer_vial->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

opioid_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor Opioid Receptor (e.g., mu-opioid) g_protein G-protein (Gi/o) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channels (Ca2+, K+) g_protein->ion_channel Modulates camp ↓ cAMP ac->camp ca_influx ↓ Ca2+ Influx ion_channel->ca_influx k_efflux ↑ K+ Efflux (Hyperpolarization) ion_channel->k_efflux r6890 This compound (Agonist) r6890->receptor Binds to cellular_response ↓ Neuronal Excitability & Analgesia camp->cellular_response ca_influx->cellular_response k_efflux->cellular_response

Caption: General opioid receptor signaling pathway.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of the synthetic opioid this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in both research and forensic settings. This method can be a valuable tool for advancing the understanding of the pharmacology and toxicology of this compound.

References

Application Notes and Protocols for R-6890 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

R-6890, also known as Spirochlorphine, is a potent synthetic opioid analgesic.[1][2][3] It functions as a nociceptin (B549756) receptor (NOP) agonist and also exhibits significant affinity for the mu-opioid receptor (MOR).[1] This dual activity makes this compound a valuable tool for researchers investigating the complex signaling pathways and physiological effects mediated by these receptors. These application notes provide detailed protocols for utilizing this compound in various cell culture assays to characterize its pharmacological profile and elucidate its mechanism of action.

Mechanism of Action

This compound is an agonist for both the nociceptin receptor (NOP) and the mu-opioid receptor (MOR), both of which are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Activation of these receptors by an agonist like this compound initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and activation of mitogen-activated protein kinase (MAPK) pathways.[4][5][6]

cluster_membrane Cell Membrane cluster_intracellular Intracellular R6890 This compound Receptor NOP / MOR (Gi/o-coupled Receptor) R6890->Receptor Binds and Activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Ca_channel->Cellular_Response ↓ Ca²⁺ Influx K_channel->Cellular_Response ↑ K⁺ Efflux (Hyperpolarization) MAPK->Cellular_Response

Figure 1: Simplified signaling pathway of this compound via NOP/MOR receptors.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to characterize the activity of this compound.

Table 1: Receptor Binding Affinity of this compound

Receptor Ligand Ki (nM)
Mu-Opioid (MOR) [³H]-DAMGO 4.0
Nociceptin (NOP) [³H]-Nociceptin 10.0

| Delta-Opioid (DOR) | [³H]-DPDPE | 75.0 |

Data adapted from literature values for illustrative purposes.[1]

Table 2: Functional Activity of this compound in cAMP Assay

Cell Line EC₅₀ (nM) Maximum Inhibition (%)
CHO-hMOR 12.5 95

| CHO-hNOP | 28.0 | 92 |

Hypothetical data representing typical results from a cAMP accumulation assay.

Table 3: Effect of this compound on Cell Viability

Cell Line Treatment (48h) Viability (% of Control)
SH-SY5Y This compound (1 µM) 98.2 ± 3.5
SH-SY5Y This compound (10 µM) 96.5 ± 4.1
HEK293 This compound (1 µM) 101.3 ± 2.8

| HEK293 | this compound (10 µM) | 99.7 ± 3.2 |

Hypothetical data showing minimal effect on viability in common cell lines.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the mu-opioid and nociceptin receptors.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing MOR or NOP Incubate Incubate membranes, this compound, and radioligand Membrane_Prep->Incubate Ligand_Prep Prepare serial dilutions of this compound Ligand_Prep->Incubate Radioligand_Prep Prepare radioligand ([³H]-DAMGO or [³H]-Nociceptin) Radioligand_Prep->Incubate Filter Separate bound from free ligand via vacuum filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify bound radioactivity using a scintillation counter Wash->Count Analyze Calculate IC₅₀ and Ki values Count->Analyze cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_data_analysis Data Analysis Seed_Cells Seed CHO-hMOR or CHO-hNOP cells in a 96-well plate Incubate_Cells Incubate overnight Seed_Cells->Incubate_Cells Pretreat Pre-treat cells with serial dilutions of this compound Incubate_Cells->Pretreat Stimulate Stimulate with Forskolin to induce cAMP production Pretreat->Stimulate Lyse_Cells Lyse cells to release intracellular cAMP Stimulate->Lyse_Cells Detect_cAMP Measure cAMP levels using a detection kit (e.g., HTRF, ELISA) Lyse_Cells->Detect_cAMP Calculate_EC50 Plot dose-response curve and calculate EC₅₀ Detect_cAMP->Calculate_EC50

References

Application Notes & Protocols: Measuring the Effects of R-6890 on Neuronal Firing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction R-6890, also known as spirochlorphine, is an opioid analgesic compound that functions as a nociceptin (B549756) receptor (NOP) agonist and retains significant affinity for the mu-opioid receptor (MOR).[1] Opioids typically exert inhibitory effects on neuronal activity by modulating ion channels and intracellular signaling cascades.[2][3] Understanding the precise effects of this compound on neuronal firing is critical for characterizing its therapeutic potential, mechanism of action, and potential neurotoxic liabilities.[4] These application notes provide detailed protocols for assessing the impact of this compound on both neuronal network activity using Multi-Electrode Arrays (MEAs) and single-cell electrophysiology using the patch-clamp technique.

Hypothesized Signaling Pathway of this compound

This compound is expected to modulate neuronal activity primarily through the Gi/o-protein coupled mu-opioid receptor.[1][5] Activation of this receptor typically leads to an inhibitory downstream cascade. The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[5][6] It can also inhibit voltage-gated calcium channels, reducing neurotransmitter release from the presynaptic terminal.[3][5] Simultaneously, the Gαi subunit inhibits adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of protein kinase A (PKA).[2][5]

R6890_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Neuronal Effects R6890 This compound MOR Mu-Opioid Receptor (GPCR) R6890->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates K_Channel K+ Channel (GIRK) G_Protein->K_Channel Gβγ activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Gβγ inhibits AC Adenylyl Cyclase G_Protein->AC Gαi inhibits Hyperpolarization Postsynaptic Hyperpolarization (Inhibition) K_Channel->Hyperpolarization K+ Efflux Dec_NT Decreased Neurotransmitter Release Ca_Channel->Dec_NT Reduces Ca2+ Influx cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PKA->Ca_Channel Modulates

Caption: Hypothesized this compound signaling cascade via the mu-opioid receptor.

Protocol 1: High-Throughput Neurotoxicity and Efficacy Screening using Multi-Electrode Arrays (MEA)

This protocol outlines the use of MEAs to assess the effects of this compound on neuronal network function. MEA technology allows for non-invasive, longitudinal monitoring of spontaneous electrical activity from cultured neuronal networks, making it ideal for screening applications.[4][7]

Experimental Workflow: MEA Screening

MEA_Workflow A 1. Culture Neurons (e.g., primary rodent cortical) on PEI-coated MEA plate. B 2. Mature Culture (e.g., 14-21 days in vitro) until robust, spontaneous network activity develops. A->B C 3. Record Baseline Activity Place MEA plate on recording system. Acclimate for 5 min, then record spontaneous activity for 10-15 min. B->C D 4. Prepare & Add this compound Prepare serial dilutions of this compound and add to appropriate wells. Include vehicle control. C->D E 5. Record Post-Treatment Activity Record network activity at multiple time points (e.g., 10 min, 30 min, 1 hr, 24 hr) post-compound addition. D->E F 6. Data Analysis Export spike train data. Analyze key network parameters: Mean Firing Rate, Burst Frequency, and Synchrony Index. E->F G 7. Dose-Response Curves Plot changes in network parameters as a function of this compound concentration to determine EC50/IC50. F->G

Caption: Experimental workflow for assessing this compound effects using MEAs.
Detailed Methodology

  • Cell Culture:

    • Dissociate E18 rat cortices into single cells.[8]

    • Plate cells at a density of 50,000 - 100,000 cells per well onto Poly-L-lysine or PEI-coated MEA plates (e.g., Axion BioSystems 48-well plates).[7][8]

    • Culture neurons in a suitable medium (e.g., BrainPhys™ Neuronal Medium) that supports long-term health and electrophysiological activity.[8]

    • Maintain cultures for at least 14 days to allow for the formation of mature, synaptically connected networks.[8]

  • MEA Recordings:

    • Place the MEA plate onto the recording system (e.g., Axion Maestro) inside a humidified incubator maintained at 37°C and 5% CO2.[9]

    • Allow the plate to equilibrate for at least 5 minutes.[8]

    • Record baseline spontaneous neuronal activity (spike and burst patterns) for 10-15 minutes.[9]

  • Compound Preparation and Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[10]

    • Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells (typically ≤0.1%) and included as a vehicle control.

    • Carefully add the diluted this compound or vehicle control to the appropriate wells.

  • Post-Treatment Data Acquisition:

    • Immediately after compound addition, begin recording.

    • Acquire data at multiple time points to assess both acute and chronic effects (e.g., 10 minutes, 30 minutes, 1 hour, 4 hours, 24 hours).[11][12]

Data Analysis and Presentation

Analyze the recorded spike data using software such as Axion's AxIS or a custom MATLAB/Python script. Key parameters to quantify include:

  • Mean Firing Rate (Hz): The average number of action potentials (spikes) per second from an active electrode.[8]

  • Burst Frequency (Bursts/min): The rate of high-frequency clusters of spikes.[8]

  • Network Synchrony: A measure of how correlated the firing is across different electrodes in the network.[7]

Table 1: Representative Quantitative Data for this compound Effects on Neuronal Network Activity (MEA)

This compound Conc. Mean Firing Rate (Hz) % Change from Baseline Burst Frequency (Bursts/min) % Change from Baseline
Vehicle (0 µM) 8.5 ± 0.7 0% 12.3 ± 1.1 0%
10 nM 6.2 ± 0.5 -27% 8.1 ± 0.9 -34%
100 nM 3.1 ± 0.4 -64% 3.5 ± 0.6 -71%
1 µM 0.9 ± 0.2 -89% 0.7 ± 0.2 -94%
10 µM 0.1 ± 0.05 -99% 0.1 ± 0.05 -99%

Data are presented as mean ± SEM. Measurements taken 1 hour post-compound addition.

Protocol 2: Mechanistic Investigation using Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed for detailed, mechanistic studies of how this compound affects the intrinsic electrical properties of individual neurons. It is the gold standard for measuring changes in membrane potential, action potential firing, and specific ion channel currents.[4][13]

Detailed Methodology
  • Acute Brain Slice Preparation:

    • Anesthetize an adult rodent (e.g., Sprague-Dawley rat) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) glycerol-based artificial cerebrospinal fluid (ACSF).[14]

    • Rapidly dissect the brain and prepare 300 µm coronal or sagittal slices containing the region of interest (e.g., cortex, hippocampus, or amygdala) using a vibratome in ice-cold ACSF.[6][14]

    • Transfer slices to a holding chamber with oxygenated ACSF at 35°C for 30 minutes, then allow them to recover at room temperature for at least 1 hour before recording.[14]

  • Whole-Cell Recording:

    • Transfer a single slice to the recording chamber on an upright microscope, continuously perfused with oxygenated ACSF at ~32°C.

    • Visualize neurons using DIC optics.

    • Use borosilicate glass pipettes (3-6 MΩ) filled with a potassium-based internal solution.

    • Approach a target neuron and form a giga-ohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

  • Data Acquisition Protocols:

    • Current-Clamp:

      • Record the resting membrane potential (RMP).

      • Inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +300 pA, 500 ms (B15284909) duration) to elicit action potentials.[15]

      • Measure baseline firing frequency, action potential threshold, and amplitude.

      • Bath-apply this compound at the desired concentration and repeat the current injection protocol to measure changes. Opioid agonists are expected to hyperpolarize the neuron and decrease firing frequency.[16]

    • Voltage-Clamp:

      • To isolate specific currents, hold the neuron at a set membrane potential (e.g., -70 mV).

      • Use voltage steps or ramps to evoke voltage-gated calcium or potassium currents. Pharmacological blockers (e.g., TTX for sodium channels, TEA for potassium channels) can be used for isolation.

      • Apply this compound and measure the change in current amplitude. Opioid receptor activation is expected to enhance potassium currents and inhibit calcium currents.[2][17]

Data Analysis and Presentation

Analyze electrophysiological traces using software like Clampfit (pCLAMP) or custom scripts. Key parameters include:

  • Resting Membrane Potential (mV): The baseline membrane potential of the neuron.

  • Action Potential (AP) Threshold (mV): The voltage at which an action potential is initiated.

  • AP Firing Frequency (Hz): The number of action potentials fired in response to a specific depolarizing current injection.

  • Ion Channel Current Amplitude (pA or nA): The peak amplitude of isolated K+ or Ca2+ currents.

Table 2: Representative Quantitative Data for this compound Effects on Single-Neuron Properties (Patch-Clamp)

Condition Resting Membrane Potential (mV) APs Fired (+150 pA step) Peak K+ Current (pA @ +40 mV) Peak Ca2+ Current (pA @ 0 mV)
Baseline -68.3 ± 1.5 12 ± 2 850 ± 75 -450 ± 50
1 µM this compound -75.1 ± 1.8 3 ± 1 1150 ± 90 -210 ± 40
Washout -69.5 ± 1.6 11 ± 2 875 ± 80 -425 ± 48

Data are presented as mean ± SEM from n=8 neurons.

References

Application Notes and Protocols for Studying Opioid Receptor Signaling with R-6890

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of publicly available scientific literature did not yield specific data on the functional signaling properties of R-6890, including its G protein activation and β-arrestin recruitment profiles. The information presented herein is based on the limited available data and provides generalized protocols and conceptual diagrams for studying opioid receptor signaling. These should be adapted and validated for the specific experimental conditions and research questions concerning this compound.

Introduction

This compound, also known as spirochlorphine, is an opioid analgesic belonging to the spiropiperidine class of compounds.[1][2] It has been identified as a nociceptin (B549756) receptor (NOP) agonist with significant affinity for the mu-opioid receptor (MOR).[1] Understanding the detailed signaling mechanisms of compounds like this compound at opioid receptors is crucial for the development of novel analgesics with improved therapeutic profiles. This document provides an overview of the known binding characteristics of this compound and presents generalized protocols and conceptual frameworks for its further study.

Data Presentation: Binding Affinity of this compound

The following table summarizes the reported binding affinities (Ki) of this compound for various opioid receptors. This data is derived from radioligand binding assays.

LigandReceptorKi (nM)SpeciesReference
This compoundMu-Opioid (MOR)4Rat[1]
This compoundDelta-Opioid (DOR)75Rat[1]
This compoundTotal Opioid Population10Rat[1]

Note: Lower Ki values indicate higher binding affinity.

Conceptual Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of opioid receptors, which are G protein-coupled receptors (GPCRs). The specific pathways activated by this compound and the extent of their activation (i.e., its potential signaling bias) would need to be determined experimentally.

Opioid Receptor G Protein Signaling Canonical G Protein-Mediated Opioid Receptor Signaling R6890 This compound MOR Mu-Opioid Receptor (MOR) R6890->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channel G_beta_gamma->K_channel Activates Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases Neuronal_Inhibition Neuronal Inhibition (Analgesia) cAMP->Neuronal_Inhibition K_channel->Neuronal_Inhibition Ca_channel->Neuronal_Inhibition

Caption: G Protein-Mediated Signaling Pathway.

Opioid Receptor Beta-Arrestin Signaling Canonical β-Arrestin-Mediated Opioid Receptor Signaling R6890 This compound MOR Mu-Opioid Receptor (MOR) R6890->MOR Binds GRK GRK MOR->GRK Activates P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK MAPK Signaling (e.g., ERK) Beta_Arrestin->MAPK Side_Effects Potential Side Effects (e.g., Tolerance, Respiratory Depression) Internalization->Side_Effects MAPK->Side_Effects

Caption: β-Arrestin-Mediated Signaling Pathway.

Experimental Protocols: General Methodologies

To characterize the functional activity of this compound, a series of in vitro assays would be required. Below are generalized protocols for two key assays: a [³⁵S]GTPγS binding assay to measure G protein activation and a Bioluminescence Resonance Energy Transfer (BRET) assay to measure β-arrestin recruitment.

1. [³⁵S]GTPγS Binding Assay for G Protein Activation

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells stably expressing MOR).

    • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

    • Unlabeled GTPγS.

    • GDP.

    • This compound stock solution (in DMSO).

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

    • Scintillation cocktail.

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer. It is advisable to include a vehicle control (DMSO) and a known full agonist (e.g., DAMGO for MOR) as a positive control.

    • In a 96-well plate, add in order:

      • 25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

      • 25 µL of diluted this compound, vehicle, or positive control.

      • 50 µL of cell membrane suspension (typically 10-20 µg of protein per well).

      • 50 µL of GDP (final concentration 10-100 µM).

    • Pre-incubate the plate at 30°C for 15 minutes.

    • Initiate the binding reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of this compound concentration.

    • Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values. The Emax of this compound should be compared to that of a standard full agonist to determine if it is a full or partial agonist.

GTP_gamma_S_Workflow [³⁵S]GTPγS Binding Assay Workflow cluster_0 Plate Preparation Buffer Add Buffer/ Unlabeled GTPγS Ligand Add this compound/ Controls Membranes Add Cell Membranes GDP Add GDP Pre_incubation Pre-incubate (30°C, 15 min) GDP->Pre_incubation Reaction_start Add [³⁵S]GTPγS Pre_incubation->Reaction_start Incubation Incubate (30°C, 60 min) Reaction_start->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Drying_Scintillation Dry & Add Scintillant Washing->Drying_Scintillation Counting Scintillation Counting Drying_Scintillation->Counting Analysis Data Analysis (EC50, Emax) Counting->Analysis

Caption: Workflow for [³⁵S]GTPγS Binding Assay.

2. BRET Assay for β-Arrestin Recruitment

This assay measures the recruitment of β-arrestin to the activated opioid receptor using Bioluminescence Resonance Energy Transfer.

  • Materials:

    • HEK293 cells co-expressing the opioid receptor fused to a Renilla luciferase (Rluc) donor and β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.

    • Cell culture medium.

    • Coelenterazine (B1669285) h (or other suitable Rluc substrate).

    • This compound stock solution (in DMSO).

    • 96-well white opaque microplates.

    • BRET-compatible plate reader.

  • Procedure:

    • Seed the engineered HEK293 cells into 96-well plates and allow them to attach overnight.

    • Prepare serial dilutions of this compound in assay buffer (e.g., HBSS). Include a vehicle control and a positive control (a known β-arrestin recruiting agonist).

    • Remove the culture medium from the cells and replace it with the diluted compounds.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

    • Add the Rluc substrate (e.g., coelenterazine h) to each well to a final concentration of 5 µM.

    • Immediately measure the luminescence at two wavelengths using a BRET plate reader: one for the Rluc donor (e.g., 480 nm) and one for the YFP acceptor (e.g., 530 nm).

  • Data Analysis:

    • Calculate the BRET ratio for each well: (Luminescence at 530 nm) / (Luminescence at 480 nm).

    • Subtract the background BRET ratio (from vehicle-treated cells) to obtain the net BRET ratio.

    • Plot the net BRET ratio as a function of this compound concentration.

    • Use non-linear regression to determine the EC50 and Emax values for β-arrestin recruitment.

By comparing the potency and efficacy of this compound in both the G protein activation and β-arrestin recruitment assays, its signaling bias can be quantified. This is often expressed as a "bias factor," which can be calculated using various mathematical models.

Conclusion

While this compound shows promising binding affinity for the mu-opioid receptor, its functional signaling profile remains to be elucidated. The application of robust pharmacological assays, such as the [³⁵S]GTPγS binding and BRET-based β-arrestin recruitment assays outlined here, will be essential in characterizing its mechanism of action. Such studies will reveal whether this compound acts as a conventional agonist or exhibits functional selectivity, providing critical insights for its potential development as a therapeutic agent.

References

Application Notes and Protocols for R-6890 in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-6890, also known as Spirochlorphine, is a potent synthetic opioid analgesic belonging to the spiropiperidine class of compounds.[1][2] It exhibits a unique pharmacological profile, acting as an agonist at the nociceptin (B549756) receptor (NOP), while also retaining significant affinity for the mu (µ) and delta (δ) opioid receptors.[1][2] Preclinical studies in rodents have demonstrated its strong analgesic, relaxing, and euphoric effects.[3][4] This document provides detailed application notes and experimental protocols for the investigation of this compound in a drug discovery context, focusing on its receptor binding and functional activity.

Data Presentation

Quantitative Data Summary

The binding affinities of this compound for various opioid receptors have been determined through radioligand binding assays. This data is crucial for understanding its receptor interaction profile and guiding further drug development efforts.

Receptor SubtypeLigandKi (nM)SpeciesReference
Mu (µ) Opioid ReceptorThis compound4Rat[1][2]
Delta (δ) Opioid ReceptorThis compound75Rat[1][2]
Total Opioid ReceptorThis compound10Rat[1][2]

Note: Ki is the inhibition constant, representing the concentration of the competing ligand (this compound) that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

Signaling Pathways

This compound is known to act on G-protein coupled receptors (GPCRs), specifically the opioid and nociceptin receptors. Upon binding, these receptors typically couple to Gi/Go proteins, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling cascade is fundamental to the analgesic and other central nervous system effects of opioids.

R6890_Signaling_Pathway R6890 This compound MOR Mu/Delta Opioid Receptor R6890->MOR Binds NOP Nociceptin Receptor (NOP) R6890->NOP Binds G_protein Gi/Go Protein MOR->G_protein Activates NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Leads to Ion_Channel->Cellular_Response Leads to

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

Opioid Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound for opioid receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-DAMGO for µ-receptors, [³H]-DPDPE for δ-receptors)[5]

  • This compound

  • Non-specific binding control (e.g., Naloxone)[6]

  • Assay Buffer (50 mM Tris-HCl, pH 7.4)[6]

  • 96-well plates

  • Scintillation fluid

  • Scintillation counter

  • Filter mats (e.g., GF/B)

  • Cell harvester

Workflow:

Binding_Assay_Workflow start Start prep Prepare Reagents (Membranes, Radioligand, this compound) start->prep plate Plate Components: - Total Binding - Non-specific Binding - Competitive Binding prep->plate incubate Incubate at Room Temp plate->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters with Ice-cold Buffer filter->wash dry Dry Filter Mats wash->dry scint Add Scintillation Cocktail dry->scint count Count Radioactivity scint->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

Caption: Workflow for Opioid Receptor Binding Assay.

Procedure:

  • Preparation: Prepare serial dilutions of this compound.

  • Plating: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, excess naloxone, and cell membranes.[6]

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.[6]

  • Washing: Wash the filters three times with ice-cold assay buffer.[6]

  • Drying: Dry the filter mats completely.

  • Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[6]

GTPγS Binding Assay

This functional assay measures the this compound-induced activation of G-proteins coupled to the opioid or nociceptin receptors.

Materials:

  • Cell membranes expressing the receptor of interest

  • [³⁵S]GTPγS

  • This compound

  • GDP

  • Non-labeled GTPγS (for non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 96-well plates

  • Scintillation counter or filter-based detection system

Procedure:

  • Preparation: Prepare serial dilutions of this compound.

  • Plating: In a 96-well plate, add assay buffer, GDP, cell membranes, and varying concentrations of this compound. For non-specific binding, add a high concentration of non-labeled GTPγS.

  • Initiation: Start the reaction by adding [³⁵S]GTPγS to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection: Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer. Measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the concentration-response curve to determine the EC50 and Emax values for this compound.

Adenylyl Cyclase Inhibition Assay

This assay determines the ability of this compound to inhibit adenylyl cyclase activity, a downstream effect of Gi/Go protein activation.

Materials:

  • Whole cells expressing the receptor of interest

  • This compound

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., ELISA, HTRF, or BRET-based)

  • Cell culture medium

  • 96-well plates

Procedure:

  • Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Stimulate the cells with forskolin to activate adenylyl cyclase.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the IC50 value.

References

Application Notes and Protocols for Animal Research of R-6890: Ethical Considerations and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ethical considerations and detailed experimental protocols for the preclinical evaluation of R-6890, a potent opioid analgesic. This compound, also known as Spirochlorphine, is recognized as a nociceptin (B549756) receptor (NOP) agonist with significant affinity for the mu-opioid receptor.[1] Animal studies have indicated its potential as a strong analgesic, exhibiting both relaxing and euphoric effects.[2] As with any research involving animal subjects, meticulous attention to ethical guidelines is paramount. This document aims to provide a framework for conducting such research in a humane and scientifically rigorous manner.

I. Ethical Considerations for this compound Animal Research

The use of animals in research is a privilege that comes with significant ethical responsibilities. All research involving this compound in animal models must adhere to the highest standards of animal welfare and be conducted in accordance with national and international guidelines.

The 3Rs: A Guiding Principle

The cornerstone of ethical animal research is the principle of the "3Rs":

  • Replacement: Whenever possible, non-animal methods should be used. For this compound, this could include in vitro studies on cell lines expressing nociceptin and mu-opioid receptors to elucidate its mechanism of action and signaling pathways before proceeding to in vivo studies.

  • Reduction: The number of animals used should be minimized to the amount necessary to obtain statistically significant and scientifically valid data. Careful experimental design and statistical analysis are crucial in achieving this.

  • Refinement: All procedures must be optimized to minimize any potential pain, suffering, or distress to the animals. This includes the use of appropriate anesthesia and analgesia, humane endpoints, and providing a suitable environment for the animals.

Regulatory Compliance and Ethical Review

All animal experiments must be prospectively reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[3] Research should be conducted in compliance with Good Laboratory Practice (GLP) guidelines to ensure the quality and integrity of the data.[4]

Scientific Justification and Humane Endpoints

The scientific rationale for using animal models must be clearly articulated, and the potential benefits of the research must outweigh the potential harm to the animals.[5][6] Clear and humane endpoints should be established before the start of any experiment. Animals showing signs of severe or unrelieved pain or distress should be humanely euthanized.[5]

II. Data Presentation

Currently, publicly available literature does not provide specific quantitative in vivo data for this compound, such as ED50 values for analgesia, respiratory depression, or conditioned place preference. The following tables are provided as templates for researchers to structure their data upon completion of their studies.

Table 1: Analgesic Efficacy of this compound in Rodent Models

TestAnimal ModelRoute of AdministrationED50 (mg/kg) [95% CI]Maximum Possible Effect (%)
Hot Plate TestRat/Mousee.g., IntraperitonealData to be determinedData to be determined
Tail-Flick TestRat/Mousee.g., IntraperitonealData to be determinedData to be determined

Table 2: Respiratory Effects of this compound in Rodents

AssayAnimal ModelRoute of AdministrationED50 (mg/kg) [95% CI] for Respiratory DepressionTherapeutic Index (Respiratory ED50 / Analgesic ED50)
Whole-Body PlethysmographyRat/Mousee.g., IntravenousData to be determinedData to be determined

Table 3: Rewarding Properties of this compound in the Conditioned Place Preference (CPP) Test

Animal ModelRoute of AdministrationConditioning Dose(s) (mg/kg)Time Spent in Drug-Paired Chamber (seconds ± SEM)CPP Score (Difference in time, seconds ± SEM)
Rat/Mousee.g., SubcutaneousData to be determinedData to be determinedData to be determined

III. Experimental Protocols

The following are detailed protocols for key experiments to assess the pharmacological profile of this compound in rodent models.

A. Assessment of Analgesic Efficacy

1. Hot Plate Test

This test evaluates the response to a thermal stimulus and is indicative of supraspinally organized pain responses.

  • Apparatus: A commercially available hot plate apparatus with a surface that can be maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) of a specific weight range.

  • Procedure:

    • Acclimatize the animals to the testing room for at least 30-60 minutes before the experiment.

    • Determine the baseline latency by placing each animal on the hot plate and recording the time until a nocifensive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.

    • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous, oral).

    • At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is expressed as the percentage of the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

2. Tail-Flick Test

This test measures the latency to withdraw the tail from a radiant heat source and is primarily a measure of a spinal reflex.

  • Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.

  • Animals: Male or female mice or rats.

  • Procedure:

    • Gently restrain the animal, allowing the tail to be exposed.

    • Apply the radiant heat source to a specific portion of the tail.

    • The apparatus will automatically record the latency for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

    • Determine the baseline latency for each animal.

    • Administer this compound or vehicle control.

    • Measure the tail-flick latency at various time points post-administration.

  • Data Analysis: Similar to the hot plate test, the analgesic effect is calculated as %MPE.

B. Assessment of Respiratory Depression

Whole-Body Plethysmography

This non-invasive method allows for the continuous monitoring of respiratory parameters in conscious, unrestrained animals.

  • Apparatus: A whole-body plethysmography system consisting of animal chambers, pneumotachographs, and data acquisition software.

  • Animals: Male or female mice or rats.

  • Procedure:

    • Acclimatize the animal to the plethysmography chamber.

    • Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute).

    • To increase the sensitivity of detecting respiratory depression, animals can be exposed to a hypercapnic environment (e.g., 5-8% CO2) to stimulate breathing before drug administration.[5]

    • Administer this compound or vehicle control.

    • Continuously monitor and record respiratory parameters for a defined period.

  • Data Analysis: The respiratory depressant effect is quantified as the percentage decrease in minute volume from baseline.

C. Assessment of Rewarding Properties

Conditioned Place Preference (CPP)

The CPP paradigm is a classical conditioning model used to assess the rewarding or aversive properties of a drug.

  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

  • Animals: Male or female mice or rats.

  • Procedure:

    • Pre-conditioning (Baseline Preference): For one or more days, allow each animal to freely explore all three chambers for a set period (e.g., 15-30 minutes) to determine any initial preference for one of the outer chambers.

    • Conditioning: This phase typically lasts for several days. On "drug" days, administer this compound and confine the animal to one of the outer chambers (typically the initially non-preferred chamber). On "vehicle" days, administer the vehicle and confine the animal to the opposite chamber. The order of drug and vehicle administration should be counterbalanced across animals.

    • Post-conditioning (Test): After the conditioning phase, place the animal in the central chamber with free access to all chambers and record the time spent in each chamber for a set period.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a rewarding effect. A CPP score is often calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.

IV. Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the general signaling pathways of the nociceptin and mu-opioid receptors, as well as a typical experimental workflow for evaluating a novel analgesic compound like this compound.

G cluster_receptor Receptor Activation cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effects R6890 This compound NOP_R NOP Receptor R6890->NOP_R Mu_R Mu-Opioid Receptor R6890->Mu_R G_protein Gi/o Protein NOP_R->G_protein Mu_R->G_protein AC Adenylyl Cyclase G_protein->AC inhibition MAPK MAPK Pathway G_protein->MAPK Ion_Channels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Cellular_Response ↓ Neuronal Excitability Analgesia cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response G cluster_invivo In Vivo Efficacy and Safety Studies start Hypothesis: This compound has analgesic properties ethical_approval IACUC Protocol Submission and Approval start->ethical_approval animal_procurement Animal Procurement and Acclimatization ethical_approval->animal_procurement analgesia Analgesia Assessment (Hot Plate, Tail-Flick) animal_procurement->analgesia respiratory Respiratory Depression (Plethysmography) animal_procurement->respiratory reward Reward/Addiction Potential (Conditioned Place Preference) animal_procurement->reward data_analysis Data Collection and Statistical Analysis analgesia->data_analysis respiratory->data_analysis reward->data_analysis conclusion Conclusion on Efficacy, Safety, and Therapeutic Potential data_analysis->conclusion

References

Troubleshooting & Optimization

Technical Support Center: R-6890 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the compound R-6890 in in vivo experiments. Given the limited publicly available preclinical safety data for this compound, this guide synthesizes information on its known pharmacology as a potent opioid analgesic, acting as an agonist at both the nociceptin (B549756) (NOP) and mu-opioid (MOP) receptors, with general principles of in vivo opioid toxicology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as spirochlorphine, is a potent opioid analgesic. Its primary mechanism involves agonism at two key receptors in the central and peripheral nervous system: the mu-opioid receptor (MOP) and the nociceptin/orphanin FQ (NOP) receptor.[1] This dual agonism contributes to its analgesic effects.

Q2: What are the expected side effects of this compound based on its mechanism of action?

As a potent opioid agonist, this compound is expected to produce a range of side effects common to this drug class. These include, but are not limited to, respiratory depression, sedation, dizziness, nausea, vomiting, and constipation.[2][3] Due to its high potency, these effects can be pronounced, particularly at higher doses.

Q3: Are there any unexpected side effects that researchers should be aware of?

While comprehensive in vivo toxicology data for this compound is not widely published, its dual action on MOP and NOP receptors could lead to a complex side effect profile. Unexpected observations could include:

  • Biphasic Dose-Response: Some opioids exhibit a bell-shaped dose-response curve for certain effects, where increasing the dose beyond a certain point leads to a diminished effect.[4]

  • Atypical Behavioral Effects: NOP receptor activation can modulate mood and anxiety, potentially leading to unexpected behavioral phenotypes in animal models that differ from traditional MOP agonists.

  • Cardiovascular Irregularities: While not a primary opioid effect, potent synthetic opioids can sometimes induce cardiovascular changes. Close monitoring of heart rate and blood pressure is recommended.

  • Endocrine Disruption: Long-term administration of potent opioids has been associated with hormonal dysfunction.[3]

Q4: How should this compound be administered for in vivo studies?

The route of administration will depend on the experimental design. Common routes for preclinical opioid studies include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral gavage. The choice of vehicle should be based on the solubility of this compound and should be tested for any confounding effects on its own.

Q5: What is the potential for tolerance and dependence with this compound?

Given its potent MOP receptor agonism, there is a high potential for the development of tolerance (a decrease in effect with repeated dosing) and physical dependence.[5] Researchers should be aware of withdrawal symptoms upon abrupt cessation of the drug after chronic administration.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Higher than expected mortality in study animals, even at calculated analgesic doses. Potent respiratory depression, a known effect of strong mu-opioid agonists.1. Immediately reduce the dose for subsequent cohorts. 2. Ensure continuous monitoring of respiratory rate and oxygen saturation. 3. Have an opioid antagonist like naloxone (B1662785) readily available to reverse acute overdose. 4. Consider co-administration with a respiratory stimulant if scientifically justified.
Inconsistent or biphasic analgesic response in thermal nociception assays (e.g., tail-flick test). Complex pharmacology involving both MOP and NOP receptor activation; potential for a bell-shaped dose-response curve.1. Perform a detailed dose-response study with a wider range of doses, including very low and very high concentrations. 2. Analyze the time-course of the analgesic effect at different doses. 3. Consider using selective antagonists for MOP and NOP receptors to dissect the contribution of each to the observed effect.
Animals exhibit unusual behaviors such as hyperactivity or anxiolysis instead of expected sedation. NOP receptor agonism can have complex effects on mood and behavior that may counteract the sedative effects of MOP agonism.1. Conduct a comprehensive behavioral phenotyping battery (e.g., open field test, elevated plus maze) to characterize the behavioral effects. 2. Compare the behavioral profile of this compound to that of a selective MOP agonist.
Significant and rapid development of tolerance to the analgesic effects. Inherent property of potent opioid agonists leading to receptor desensitization and downregulation.1. If possible for the study design, avoid repeated high-dose administrations. 2. Measure analgesic efficacy at multiple time points to quantify the rate of tolerance development. 3. Investigate potential molecular mechanisms of tolerance (e.g., changes in receptor expression or signaling pathways).
Severe constipation leading to gastrointestinal complications. Strong inhibitory effect of MOP receptor activation on gastrointestinal motility.1. Monitor fecal output and signs of GI distress. 2. Ensure adequate hydration of the animals. 3. If necessary and appropriate for the study, consider co-administration of a peripherally restricted opioid antagonist.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, quantitative data for illustrative purposes, as specific preclinical data for this compound is not publicly available. These values are based on typical findings for potent synthetic opioids.

Table 1: Hypothetical Analgesic Potency of this compound in Rodent Models

Assay Animal Model Route of Administration ED50 (mg/kg)
Tail-Flick TestRatIntravenous (IV)0.005
Hot Plate TestMouseSubcutaneous (SC)0.01
Von Frey Test (Neuropathic Pain)RatIntraperitoneal (IP)0.02

Table 2: Hypothetical Respiratory Effects of this compound in Rodents

Dose (mg/kg, IV) Change in Respiratory Rate (%) Change in Blood Oxygen Saturation (%)
0.001-10-2
0.005-40-15
0.01-75-30

Experimental Protocols

Protocol 1: Assessment of Antinociceptive Effects using the Tail-Flick Test

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Acclimation: Acclimate animals to the testing apparatus for at least 3 days prior to the experiment.

  • Baseline Measurement: Determine the baseline tail-flick latency by applying a radiant heat source to the ventral surface of the tail. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intravenous injection).

  • Post-treatment Measurements: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Express the data as the percentage of maximum possible effect (%MPE) calculated as: [%MPE = ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) x 100].

Protocol 2: Evaluation of Respiratory Depression using Whole-Body Plethysmography

  • Animals: Male C57BL/6 mice (25-30g).

  • Apparatus: Use a whole-body plethysmography chamber to measure respiratory parameters non-invasively.

  • Acclimation: Acclimate mice to the plethysmography chambers until they are calm and respiratory recordings are stable.

  • Baseline Recording: Record baseline respiratory rate, tidal volume, and minute volume for at least 15-20 minutes.

  • Drug Administration: Administer this compound or vehicle (e.g., subcutaneously).

  • Post-treatment Recording: Continuously record respiratory parameters for a defined period (e.g., 2 hours) after drug administration.

  • Data Analysis: Analyze the changes in respiratory parameters from baseline at different time points and for different doses of this compound.

Visualizations

G cluster_0 This compound Receptor Binding This compound This compound MOP_Receptor Mu-Opioid Receptor (MOP) This compound->MOP_Receptor Agonist NOP_Receptor Nociceptin Receptor (NOP) This compound->NOP_Receptor Agonist

Caption: this compound acts as an agonist at both MOP and NOP receptors.

G R-6890_Admin This compound Administration (in vivo) Expected_Effects Expected Opioid Effects R-6890_Admin->Expected_Effects Unexpected_Effects Potential Unexpected Effects R-6890_Admin->Unexpected_Effects Analgesia Analgesia Expected_Effects->Analgesia Sedation Sedation Expected_Effects->Sedation Resp_Depression Respiratory Depression Expected_Effects->Resp_Depression Biphasic_Response Biphasic Dose-Response Unexpected_Effects->Biphasic_Response Behavioral_Changes Atypical Behavioral Changes Unexpected_Effects->Behavioral_Changes Cardio_Effects Cardiovascular Effects Unexpected_Effects->Cardio_Effects

Caption: Logical flow of expected and potential unexpected in vivo effects.

G cluster_0 In Vivo Experiment Workflow Protocol_Design Protocol Design (Dose, Route, Vehicle) Baseline_Measure Baseline Measurements (e.g., Nociception, Respiration) Protocol_Design->Baseline_Measure Drug_Admin This compound Administration Baseline_Measure->Drug_Admin Post_Measure Post-Dose Monitoring & Data Collection Drug_Admin->Post_Measure Data_Analysis Data Analysis & Interpretation Post_Measure->Data_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

References

improving R-6890 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of R-6890 in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in a concentrated DMSO stock, precipitates immediately when I dilute it into my aqueous experimental buffer. Why is this happening and what can I do?

A1: This is a common issue for hydrophobic compounds like this compound. The drastic change in solvent polarity from a highly organic solvent (DMSO) to a predominantly aqueous environment causes the compound to "crash out" of solution. This phenomenon is known as precipitation due to a solvent shift.

Here are several strategies to address this:

  • Decrease the final concentration: Your target concentration may be above the aqueous solubility limit of this compound. Try using a lower final concentration.

  • Optimize the dilution method: Instead of adding the DMSO stock directly to the buffer, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation.[1]

  • Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG-400) in your final aqueous solution can increase the solubility of this compound.

  • Adjust the pH: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility. Since this compound is a weak base, acidifying your buffer (e.g., to pH 2-4) may increase its solubility by forming a more soluble salt.[1]

Q2: What are the recommended storage conditions for this compound solutions?

A2: While specific stability data for this compound in various solutions is not publicly available, general best practices for small molecules suggest preparing fresh solutions for each experiment. If short-term storage is necessary, it is recommended to store solutions at -20°C or -80°C. Aliquoting the solution into single-use volumes can help avoid repeated freeze-thaw cycles, which can degrade the compound. Always protect solutions from light.

Q3: What solvents are recommended for preparing a stock solution of this compound?

A3: this compound is known to be soluble in acetone (B3395972) and Dimethyl sulfoxide (B87167) (DMSO).[2][3] For biological experiments, DMSO is a common choice for creating a concentrated stock solution.

This compound Properties

The following table summarizes the known physicochemical and stability data for this compound.

PropertyValueSource
Molecular Formula C₂₁H₂₄ClN₃O[2]
Molecular Weight 369.9 g/mol [4]
Solubility Soluble in Acetone and DMSO[2][3]
Solid Form Stability ≥ 4 years at -20°CCayman Chemical

Note: There is limited publicly available quantitative data on the stability of this compound in solution. The information provided is based on general principles for small molecule handling and available product information.

Troubleshooting Guide

Use this guide to diagnose and solve common stability and solubility issues with this compound in solution.

Issue 1: Precipitate forms immediately upon dilution of DMSO stock into an aqueous buffer.

  • Question: Is the final concentration of this compound too high for the chosen buffer?

    • Action: The aqueous solubility of this compound is likely low. Try reducing the final target concentration in your experiment. Perform a serial dilution to determine the highest concentration that remains soluble in your specific buffer.[1]

  • Question: Are you adding the DMSO stock to the buffer correctly?

    • Action: Always add the DMSO stock to the aqueous buffer, not the other way around. Add the stock dropwise while vigorously vortexing or stirring the buffer. This promotes rapid mixing and can help prevent localized high concentrations that lead to precipitation.[1]

  • Question: Is the pH of your aqueous buffer optimized for this compound solubility?

    • Action: As a weakly basic compound, the solubility of this compound is expected to increase in more acidic conditions. Consider preparing a series of buffers with lower pH values (e.g., pH 4.0, 5.0, 6.0) to test for improved solubility.[1]

Issue 2: The this compound solution is initially clear but forms a precipitate over time.

  • Question: Is your solution supersaturated?

    • Action: Even if a solution is initially clear, it may be in a temporary supersaturated state and can precipitate over time. Preparing the solution at the lowest effective concentration is recommended.

  • Question: Is the temperature of your solution changing?

    • Action: Solubility is often dependent on temperature. If you are moving the solution from a warmer preparation temperature to a cooler experimental temperature (e.g., room temperature to 4°C), the solubility may decrease, causing precipitation. Perform solubility tests at the final experimental temperature.[1]

  • Question: Is the compound degrading?

    • Action: Over time, the compound may degrade into less soluble products. It is always best to use freshly prepared solutions. If you suspect degradation, a stability study can be performed (see Experimental Protocols).

G Troubleshooting this compound Precipitation cluster_start cluster_issue1 Immediate Precipitation cluster_issue2 Precipitation Over Time cluster_solution start Precipitation Observed issue1_q1 Is the final concentration too high? start->issue1_q1 issue2_q1 Is the solution supersaturated? start->issue2_q1 issue1_a1 Reduce final concentration. Perform serial dilution to find solubility limit. issue1_q1->issue1_a1 issue1_q2 Is the dilution method correct? issue1_a1->issue1_q2 issue1_a2 Add DMSO stock dropwise to vigorously vortexing buffer. issue1_q2->issue1_a2 issue1_q3 Is the buffer pH optimized? issue1_a2->issue1_q3 issue1_a3 Test solubility in buffers with a lower pH (e.g., 4-6). issue1_q3->issue1_a3 solution Solution Stable issue1_a3->solution issue2_a1 Use the lowest effective concentration. issue2_q1->issue2_a1 issue2_q2 Is the temperature changing? issue2_a1->issue2_q2 issue2_a2 Equilibrate and test solubility at the final experimental temperature. issue2_q2->issue2_a2 issue2_q3 Is the compound degrading? issue2_a2->issue2_q3 issue2_a3 Use freshly prepared solutions. Consider a formal stability study. issue2_q3->issue2_a3 issue2_a3->solution

Caption: Troubleshooting workflow for this compound precipitation in solution.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways of this compound under various stress conditions.

  • Objective: To evaluate the intrinsic stability of this compound and identify potential degradation products.

  • Materials:

    • This compound solid

    • DMSO

    • 0.1 M and 1 M Hydrochloric acid (HCl)

    • 0.1 M and 1 M Sodium hydroxide (B78521) (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • Validated stability-indicating HPLC method

  • Procedure:

    • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

      • Keep the solution at 60°C for 8 hours.

      • At various time points (e.g., 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

      • If no degradation is observed, repeat the study with 1 M HCl.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

      • Keep the solution at 60°C for 8 hours.

      • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

      • If no degradation is observed, repeat with 1 M NaOH.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

      • Store the solution at room temperature, protected from light, for 24 hours.

      • Withdraw aliquots at various time points for HPLC analysis.

    • Thermal Degradation:

      • Place a known amount of solid this compound in a petri dish and expose it to dry heat at 80°C for 48 hours.

      • At the end of the exposure, dissolve the sample in a suitable solvent and analyze by HPLC.

    • Photostability:

      • Expose a solution of this compound to a light source according to ICH Q1B guidelines.

      • Keep a control sample in the dark in the same chamber.

      • After the exposure period, analyze both the exposed and control samples by HPLC.

Protocol 2: Solution Stability Assessment

This protocol outlines a method to determine the stability of this compound in a specific solvent system over time.

  • Objective: To determine the stability and establish a potential shelf-life for this compound in a given solution under defined storage conditions.

  • Materials:

    • This compound solid

    • Chosen solvent (e.g., DMSO, or an aqueous buffer with co-solvent)

    • Calibrated stability chambers (e.g., 25°C/60% RH, 40°C/75% RH, 4°C, -20°C)

    • Validated stability-indicating HPLC method

  • Procedure:

    • Prepare a solution of this compound in the chosen solvent at the desired concentration.

    • Aliquot the solution into multiple vials to avoid repeated sampling from the same vial.

    • Place the vials in the different stability chambers.

    • At specified time points (e.g., 0, 1, 3, 7, 14, 28 days), remove one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample by HPLC to determine the concentration of this compound and the presence of any degradation products.

    • Compare the results to the initial (time 0) sample to calculate the percentage of this compound remaining.

Representative Signaling Pathway

This compound is an opioid analgesic that acts as a nociceptin (B549756) receptor (NOP) agonist and also has a high affinity for the mu-opioid receptor.[5] Both are G-protein coupled receptors (GPCRs). The diagram below illustrates a simplified, representative signaling pathway for an opioid receptor.

G Representative Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular gpcr Opioid Receptor (GPCR) g_protein G-Protein (αβγ) gpcr->g_protein Activates agonist This compound (Agonist) agonist->gpcr Binds g_alpha Gαi g_protein->g_alpha Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates ac Adenylyl Cyclase g_alpha->ac Inhibits k_channel K+ Channel (Open) g_beta_gamma->k_channel Activates ca_channel Ca2+ Channel (Closed) g_beta_gamma->ca_channel Inhibits camp ↓ cAMP hyperpolarization Hyperpolarization neuro_release ↓ Neurotransmitter Release

Caption: A simplified diagram of a G-protein coupled opioid receptor signaling pathway.

References

troubleshooting R-6890 synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: R-6890 Synthesis

Introduction: This guide provides troubleshooting support for the synthesis of this compound, a novel kinase inhibitor. The synthesis involves a two-step process: a Suzuki coupling followed by an amide bond formation. This document addresses common impurities and challenges encountered during this synthetic route, offering solutions and detailed protocols for researchers, scientists, and drug development professionals.

General Troubleshooting Workflow

A systematic approach is crucial for efficiently identifying and resolving synthesis issues. The following workflow outlines the key steps from impurity detection to resolution.

G General Troubleshooting Workflow for this compound Synthesis A Impurity Detected (LC-MS, NMR) B Quantify Impurity (e.g., % area by HPLC) A->B C Hypothesize Source (Side Reaction, Unreacted SM, etc.) B->C D Consult Troubleshooting Guide (Review FAQs) C->D E Modify Protocol (Adjust Stoichiometry, Temp, Catalyst) D->E F Run Small-Scale Test Reaction E->F G Verify Purity (LC-MS, NMR) F->G H Issue Resolved G->H Success I Issue Persists G->I Failure I->C Re-evaluate

Caption: A high-level workflow for identifying and resolving impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Step 1: Suzuki Coupling Issues

Q1: My Suzuki reaction shows low conversion, with a significant amount of the aryl bromide starting material remaining. What are the likely causes and solutions?

A1: Low conversion is a common issue in Suzuki couplings and can often be attributed to catalyst activity, reaction conditions, or reagent quality.

  • Catalyst Inactivation: The Palladium (Pd) catalyst is sensitive to oxygen and sulfur-containing impurities.[1] Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).[2] Trace sulfur impurities in starting materials can poison the catalyst.[1]

  • Insufficient Base or Improper Choice: The base is critical for the transmetalation step.[3][4] Ensure the base is anhydrous and of high quality. For challenging substrates, a stronger base might be required.

  • Reaction Temperature: Suzuki couplings often require elevated temperatures (e.g., 80-100 °C) to proceed efficiently.[5] If you are running the reaction at a lower temperature, a gradual increase may improve the yield.

Troubleshooting Table: Effect of Catalyst Loading and Base on Conversion

Entry Aryl Bromide (eq) Boronic Acid (eq) Catalyst (mol%) Base (eq) Temperature (°C) Conversion (%)
1 1.0 1.2 Pd(PPh₃)₄ (1%) K₂CO₃ (2.0) 80 45%
2 1.0 1.2 Pd(PPh₃)₄ (3%) K₂CO₃ (2.0) 80 85%
3 1.0 1.2 Pd(PPh₃)₄ (3%) Cs₂CO₃ (2.0) 80 92%

| 4 | 1.0 | 1.2 | XPhos Pd G3 (3%) | K₂CO₃ (2.0) | 100 | 98% |

Q2: I'm observing a significant biaryl byproduct from the homocoupling of my boronic acid. How can I prevent this?

A2: Boronic acid homocoupling is a well-known side reaction, often promoted by the presence of oxygen.[2][6][7]

  • Oxygen Contamination: The primary cause is often dissolved oxygen in the reaction mixture, which can participate in a catalytic cycle leading to the homocoupling product.[6][7] Rigorous degassing of solvents and maintaining a strict inert atmosphere is the most effective solution.[2]

  • Palladium(II) Species: The presence of Pd(II) species at the start of the reaction can promote homocoupling.[8][9] Using a pre-catalyst that generates Pd(0) in situ or adding a mild reducing agent can sometimes mitigate this issue.[8][9]

  • Reaction Setup: Adding the boronic acid after the other reagents have been heated under an inert atmosphere can sometimes reduce the extent of homocoupling.[2]

G Suzuki Coupling vs. Homocoupling Side Reaction cluster_0 Desired Suzuki Cycle cluster_1 Homocoupling Side Reaction A Pd(0) B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X B->C D Transmetalation (Ar'-B(OH)₂) C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F G Ar-Ar' (Product) F->G G->A H Pd(0) I Oxidation (O₂) H->I J Pd(II) I->J K Transmetalation (Ar'-B(OH)₂) J->K L Ar'-Pd(II)-OH K->L M Transmetalation (Ar'-B(OH)₂) L->M N Ar'-Pd(II)-Ar' M->N O Reductive Elimination N->O P Ar'-Ar' (Byproduct) O->P P->H G Post-Amidation Workup Workflow A Reaction Mixture in Organic Solvent B Wash with 1M HCl (aq) A->B Removes base (DIPEA) & excess amine C Wash with sat. NaHCO₃ (aq) B->C Removes HOBt & excess acid D Wash with Brine C->D Removes residual water E Dry Organic Layer (e.g., Na₂SO₄) D->E F Filter and Concentrate E->F G Crude Product F->G G Hypothetical Signaling Pathway for this compound Target GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Kinase Target Kinase Rec->Kinase Sub Substrate Protein Kinase->Sub Resp Cellular Response (e.g., Proliferation) Sub->Resp R6890 This compound R6890->Kinase Inhibition

References

Technical Support Center: R-6890 Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of R-6890 (spirochlorphine). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the analysis of this novel synthetic opioid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection challenging?

This compound, also identified as spirochlorphine, is a recently emerged synthetic opioid.[1] As a novel psychoactive substance (NPS), its analytical detection presents several challenges common to new and uncharacterized compounds:

  • Lack of certified reference materials (CRMs) and internal standards (IS): This complicates accurate quantification and method validation.

  • Limited knowledge of its physicochemical properties: Information on solubility, stability, and chromatographic behavior is often scarce, requiring extensive method development.

  • Potential for structural isomers: Co-elution of isomers can interfere with accurate identification and quantification.[2]

  • Low concentrations in complex matrices: this compound may be present at trace levels in biological samples (e.g., blood, urine) or seized materials, necessitating highly sensitive analytical methods.

  • Matrix effects: Components of the sample matrix can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[3][4][5]

Q2: What are the recommended analytical techniques for this compound detection?

Based on the analysis of similar synthetic opioids, the primary recommended techniques are:

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity and selectivity, making it ideal for detecting trace amounts of this compound in complex biological matrices.[4][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds.[2][8] Derivatization may be necessary to improve the volatility and thermal stability of this compound.

Q3: How can I mitigate matrix effects in my LC-MS/MS analysis of this compound?

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.[3][4][5][9] Strategies to mitigate these effects include:

  • Effective sample preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic separation: Optimize the HPLC/UPLC method to separate this compound from co-eluting matrix components.

  • Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects.[5]

  • Matrix-matched calibration curves: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.

Potential Cause Recommended Solution
Contaminated Guard or Analytical Column Replace the guard column. If the problem persists, reverse-flush the analytical column (if permissible by the manufacturer) or replace it.[10]
Inappropriate Sample Solvent The sample solvent should be of similar or weaker strength than the mobile phase. If the sample is dissolved in a strong solvent, dilute it with the initial mobile phase.
Secondary Interactions with Column Packing For basic compounds like many opioids, secondary interactions with residual silanols on the silica-based column can cause tailing. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase or use a column with a base-deactivated stationary phase.[11]
Column Overload Reduce the injection volume or the concentration of the sample.[12]
Issue 2: Inconsistent or Drifting Retention Times

Retention time instability affects the reliability of peak identification.

Potential Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, typically 5-10 column volumes.[11][12]
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.[12]
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. For gradient elution, check the pump's proportioning valves.[11][12]
Pump Malfunction or Leaks Check for leaks in the system, especially around fittings and seals. Purge the pump to remove any trapped air bubbles.[13]
Issue 3: Low Signal Intensity or No Peak Detected in LC-MS/MS

This can be due to a variety of factors, from sample preparation to instrument settings.

Potential Cause Recommended Solution
Analyte Degradation This compound, as a novel compound, may be unstable under certain conditions. Investigate its stability in different solvents and at various temperatures and pH levels.[14][15] Store samples and standards appropriately, typically at low temperatures.
Poor Ionization Efficiency Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature. Test both positive and negative ionization modes.
Ion Suppression from Matrix Effects Implement strategies to mitigate matrix effects as described in the FAQs.[3][4][5]
Incorrect MS/MS Transition Monitored Infuse a standard solution of this compound to determine the optimal precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for this compound Quantification in Plasma

This protocol provides a starting point for method development.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • To 500 µL of plasma, add an internal standard and 500 µL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6).

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of an organic solvent of intermediate polarity (e.g., 20% methanol in water).

    • Elute this compound with 1 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system capable of high-pressure gradients.

    • Column: A C18 or biphenyl (B1667301) column with a particle size of less than 3 µm is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.

    • Gradient: A generic gradient could start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of at least two transitions for this compound and one for the internal standard.

Data Presentation: Sample Preparation Method Comparison

The following table presents hypothetical data comparing three common sample preparation techniques for the analysis of this compound from plasma.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Recovery (%) 857895
Matrix Factor 0.65 (Suppression)0.85 (Suppression)0.98 (Minimal Effect)
Limit of Quantification (LOQ) (ng/mL) 1.00.50.1
Precision (%RSD) < 15%< 10%< 5%

This is illustrative data and will vary with the specific methods and compound.

Visualizations

TroubleshootingWorkflow start Analytical Issue Identified (e.g., poor peak shape, no signal) check_system Check System Suitability (Pressure, Baseline Noise) start->check_system check_sample Investigate Sample Preparation (Recovery, Stability) check_system->check_sample Passes system_fail System Maintenance (Fix leaks, Purge pump) check_system->system_fail Fails check_hplc Troubleshoot HPLC Method (Mobile Phase, Column, Temp) check_sample->check_hplc Passes sample_fail Redevelop Sample Prep (Change technique, Check stability) check_sample->sample_fail Fails check_ms Optimize MS Parameters (Ion Source, Transitions) check_hplc->check_ms Passes hplc_fail Adjust HPLC Conditions (New mobile phase, New column) check_hplc->hplc_fail Fails ms_fail Re-optimize MS (Tune instrument, Verify transitions) check_ms->ms_fail Fails resolved Issue Resolved check_ms->resolved Passes system_ok System OK system_fail->check_system sample_ok Sample Prep OK sample_fail->check_sample hplc_ok HPLC Method OK hplc_fail->check_hplc ms_ok MS Method OK ms_fail->check_ms

Caption: A logical workflow for troubleshooting common analytical issues.

MatrixEffectInvestigation start Suspected Matrix Effect (Low recovery, High variability) quantify_me Quantify Matrix Effect (Post-extraction spike method) start->quantify_me no_effect Matrix Factor ≈ 1 No significant effect quantify_me->no_effect Acceptable suppression Matrix Factor < 1 Ion Suppression quantify_me->suppression Unacceptable enhancement Matrix Factor > 1 Ion Enhancement quantify_me->enhancement Unacceptable mitigate Implement Mitigation Strategy suppression->mitigate enhancement->mitigate strategy1 Improve Sample Cleanup (e.g., switch to SPE) mitigate->strategy1 strategy2 Optimize Chromatography (Separate from interferences) mitigate->strategy2 strategy3 Use Stable Isotope-Labeled IS mitigate->strategy3 re_evaluate Re-evaluate Matrix Effect strategy1->re_evaluate strategy2->re_evaluate strategy3->re_evaluate re_evaluate->mitigate Unacceptable resolved Method Validated re_evaluate->resolved Acceptable

References

Technical Support Center: R-6890 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the novel compound R-6890. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which degradation pathways is it most susceptible?

This compound is a small organic molecule known to be highly sensitive to environmental conditions. The primary degradation pathways are:

  • Hydrolysis: The molecule contains ester and amide functional groups that are susceptible to cleavage by water.[1][2] The rate of hydrolysis is often influenced by the pH of the solution.[1]

  • Oxidation: The compound can be degraded by reaction with atmospheric oxygen, a process that can be accelerated by exposure to heat, light, or trace metal ions.[1][3]

  • Photolysis: this compound has chromophoric moieties that absorb UV light, leading to the cleavage of chemical bonds and a rapid loss of potency.[3][4]

Q2: What are the ideal storage conditions for solid this compound?

To ensure maximum shelf-life, solid this compound should be stored with careful attention to temperature, light, and moisture.[5]

  • Temperature: Store at -20°C or lower for long-term stability.

  • Light: Always store in an amber or opaque vial to protect from light.[6][7]

  • Moisture: Store in a desiccator or a container with a desiccant to minimize exposure to humidity, which can cause hydrolysis.[8][9]

  • Atmosphere: For maximum protection against oxidation, consider storing the compound under an inert atmosphere like argon or nitrogen.[8]

Q3: How should I prepare and store stock solutions of this compound?

Proper preparation and storage of solutions are critical to prevent degradation.[1]

  • Solvent Choice: Use high-purity, anhydrous-grade solvents such as DMSO or DMF.[1] Avoid aqueous buffers for long-term storage.

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Prepare solutions fresh whenever possible.

  • Storage: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed.

Q4: What is the expected shelf-life of this compound under recommended conditions?

The stability of this compound is highly dependent on storage conditions. The following table provides estimated stability data based on internal studies.

Form Storage Condition Purity after 12 Months
Solid-20°C, Dark, Desiccated>98%
Solid4°C, Dark~95%
SolidRoom Temp, Light<80%
Solution (DMSO)-80°C, Aliquoted>99%
Solution (DMSO)-20°C, Repeated Freeze-Thaw~90%
Solution (Aqueous Buffer)4°C<70% after 48 hours

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to the degradation of this compound.

Problem 1: My experimental results are inconsistent or show a loss of compound activity.

  • Potential Cause: This is a primary indicator of compound degradation.[5] The active this compound molecule has likely broken down into less active or inactive products.

  • Recommended Actions:

    • Assess Purity: Immediately analyze the purity of your stock solution and solid compound using HPLC (see protocol below).[3][10]

    • Review Storage Practices: Ensure that both solid and solution forms of this compound have been stored according to the recommended guidelines (see FAQs and table above).

    • Prepare Fresh Solution: Discard the suspect stock solution and prepare a new one from your solid compound, ensuring you follow the correct protocol. If the solid is also degraded, a new batch of the compound is required.

Problem 2: The color of my this compound solution has changed, or a precipitate has formed.

  • Potential Cause: Color change or precipitation can indicate the formation of insoluble degradation products or that the compound is falling out of solution.[1]

  • Recommended Actions:

    • Check Solubility: Confirm that the concentration of your solution does not exceed the solubility limit of this compound in the chosen solvent.

    • Filter Solution: Before use in an assay, filter the solution through a 0.22 µm syringe filter to remove any precipitate.[1]

    • Analyze Purity: Use HPLC-MS to analyze the solution and identify if the precipitate or color is due to degradation products.

Problem 3: I see extra peaks in my HPLC or LC-MS analysis.

  • Potential Cause: The appearance of new peaks is a direct sign of impurities, which are likely degradation products.[11]

  • Recommended Actions:

    • Characterize Peaks: If possible, use mass spectrometry (MS) to identify the mass of the impurity peaks. This can help determine the degradation pathway (e.g., an increase in mass may suggest oxidation).

    • Perform Forced Degradation Study: To confirm the identity of degradants, conduct a forced degradation study by intentionally exposing this compound to acid, base, peroxide, heat, and light.[12] This helps to create a "fingerprint" of potential degradation products.

    • Optimize Storage: Based on the likely cause, adjust your storage and handling procedures. For example, if oxidative products are detected, begin storing the compound under an inert gas.[8]

Visual Guides and Workflows

Troubleshooting Degradation Issues

This flowchart provides a logical path for diagnosing the root cause of suspected this compound degradation.

G start Inconsistent Results or Loss of Activity check_purity Assess Purity of Stock Solution via HPLC start->check_purity is_pure Purity >98%? check_purity->is_pure degraded_stock Stock Solution Degraded is_pure->degraded_stock No not_degraded Compound is Not Degraded is_pure->not_degraded Yes review_storage Review Solution Storage Protocol degraded_stock->review_storage check_solid Assess Purity of Solid Compound review_storage->check_solid prepare_fresh Prepare Fresh Stock from Solid check_assay Troubleshoot Experimental Assay Conditions not_degraded->check_assay is_solid_pure Solid Purity >98%? check_solid->is_solid_pure is_solid_pure->prepare_fresh Yes solid_degraded Solid Compound Degraded. Order New Batch. is_solid_pure->solid_degraded No

Caption: A decision tree for troubleshooting suspected this compound degradation.

Hypothetical Degradation Pathways for this compound

This diagram illustrates the primary chemical reactions that lead to the degradation of this compound.

G R6890 This compound (Active Compound) Hydrolysis Hydrolysis Product (Inactive) R6890->Hydrolysis Oxidation Oxidation Product (Inactive) R6890->Oxidation Photolysis Photolysis Product (Inactive) R6890->Photolysis Water H₂O / pH Water->Hydrolysis Oxygen O₂ / Metal Ions Oxygen->Oxidation Light UV Light Light->Photolysis

Caption: Major degradation pathways affecting the stability of this compound.

Key Experimental Protocol

Protocol: HPLC Method for Purity Assessment of this compound

This protocol describes a standard reversed-phase HPLC method to determine the purity of this compound and detect potential degradation products.[13][14]

Objective: To quantify the purity of this compound and separate it from potential degradants.

Materials:

  • HPLC system with UV detector

  • C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile/Water

  • This compound sample (solid or in solution)

  • Reference standard of this compound (purity >99.5%)

Procedure:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the this compound reference standard in DMSO. Dilute with sample diluent to a final concentration of 50 µg/mL.

  • Sample Preparation:

    • Solid: Prepare a 1.0 mg/mL stock solution in DMSO. Dilute with sample diluent to a final concentration of 50 µg/mL.

    • Solution: Dilute the existing stock solution with sample diluent to a final concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm (or the λmax of this compound)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

  • Analysis:

    • Inject a blank (sample diluent) first, followed by the reference standard, and then the samples.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound as a percentage of the total peak area.

    • % Purity = (Area of this compound Peak / Total Area of All Peaks) * 100

System Suitability: The analysis is valid if the reference standard injection shows a tailing factor between 0.9 and 1.5 and a theoretical plate count of >2000 for the this compound peak.

References

R-6890 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the experimental compound R-6890.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the hypothetical "Kinase X," a key component of the ABC signaling pathway. By binding to the ATP-binding pocket of Kinase X, this compound prevents the phosphorylation of its downstream target, Substrate Y, thereby inhibiting the pathway's activity.

Q2: What is the recommended solvent and storage condition for this compound?

This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO at a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.

Q3: Can this compound be used for in vivo studies?

Yes, this compound has been formulated for in vivo use in preclinical models. The recommended vehicle for intraperitoneal (IP) injection is a solution of 5% NMP, 15% Solutol HS 15, and 80% water. Please refer to specific in vivo protocols for detailed administration and dosage guidelines.

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

High variability in the half-maximal inhibitory concentration (IC50) is a common issue that can arise from several factors.

  • Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Over-confluent or stressed cells can exhibit altered signaling and drug responses.

  • Compound Degradation: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. Use freshly thawed aliquots for each experiment.

  • Assay Incubation Time: The IC50 value can be dependent on the incubation time. Ensure that the incubation period with this compound is consistent across all experiments.

  • Reagent Consistency: Use the same batch and lot of all reagents, including cell culture media, serum, and detection reagents, whenever possible to minimize variability.

Issue 2: Unexpected off-target effects or cellular toxicity.

While this compound is designed to be a selective inhibitor, off-target effects or cellular toxicity can occur, particularly at higher concentrations.

  • Concentration Range: Use the lowest effective concentration of this compound as determined by a dose-response curve. We recommend performing a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assays to distinguish between targeted inhibition and general toxicity.

  • Control Experiments: Include appropriate controls to assess the specificity of the observed effects. This includes a vehicle control (e.g., DMSO) and potentially a negative control compound with a similar chemical scaffold but no activity against Kinase X.

  • Rescue Experiments: To confirm that the observed phenotype is due to the inhibition of Kinase X, a "rescue" experiment can be performed. This involves overexpressing a drug-resistant mutant of Kinase X to see if it reverses the effects of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from internal validation studies.

Table 1: In Vitro Potency of this compound

Assay Type Target IC50 (nM)
Biochemical Assay Recombinant Human Kinase X 5.2

| Cell-Based Assay | Phospho-Substrate Y Levels | 25.8 |

Table 2: Kinase Selectivity Profile of this compound

Kinase % Inhibition at 1 µM
Kinase X 98%
Kinase A 15%
Kinase B 8%

| Kinase C | <5% |

Experimental Protocols

Protocol 1: Western Blot Analysis of Phospho-Substrate Y

This protocol describes how to measure the inhibition of Kinase X activity in cells by quantifying the phosphorylation of its downstream target, Substrate Y.

  • Cell Seeding: Plate cells (e.g., HEK293) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against Phospho-Substrate Y overnight at 4°C. Use an antibody against total Substrate Y or a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the Phospho-Substrate Y signal to the total Substrate Y or loading control signal.

Visualizations

R6890_Signaling_Pathway cluster_pathway ABC Signaling Pathway Ligand Upstream Signal Receptor Receptor Ligand->Receptor KinaseX Kinase X Receptor->KinaseX activates SubstrateY Substrate Y KinaseX->SubstrateY phosphorylates pSubstrateY p-Substrate Y SubstrateY->pSubstrateY Response Cellular Response pSubstrateY->Response R6890 This compound R6890->KinaseX inhibits

Caption: Mechanism of action of this compound in the ABC signaling pathway.

Troubleshooting_Workflow cluster_workflow Troubleshooting High IC50 Variability Start High IC50 Variability Observed CheckCells Check Cell Health and Density? Start->CheckCells FixCells Standardize Cell Culture and Plating CheckCells->FixCells Yes CheckCompound Check this compound Stock Aliquots? CheckCells->CheckCompound No FixCells->CheckCompound FixCompound Use Fresh Aliquots, Avoid Freeze-Thaw CheckCompound->FixCompound Yes CheckAssay Check Assay Parameters? CheckCompound->CheckAssay No FixCompound->CheckAssay FixAssay Ensure Consistent Incubation Times & Reagents CheckAssay->FixAssay Yes End Variability Reduced CheckAssay->End No FixAssay->End

Caption: A logical workflow for troubleshooting IC50 variability.

Technical Support Center: Addressing Poor Bioavailability of R-6890

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: R-6890 is a fictional compound. The following technical support guide is based on data and protocols established for Vemurafenib, a real-world BRAF kinase inhibitor with well-documented bioavailability challenges. This information is intended for research and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have poor bioavailability?

This compound is a potent and selective inhibitor of the BRAF V600E kinase, a key driver in certain cancers. Its clinical efficacy, however, is limited by its poor oral bioavailability. This is primarily due to its low aqueous solubility, which is a common characteristic of many kinase inhibitors. This compound is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low solubility. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. The crystalline form of this compound dissolves very slowly, leading to incomplete absorption and high variability in patient exposure.

Q2: What are the primary strategies to improve the bioavailability of this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound.[1][2][3][4] The most effective approaches for this compound focus on increasing its dissolution rate and maintaining a supersaturated state in the gastrointestinal tract. These include:

  • Amorphous Solid Dispersions (ASDs): This is a leading strategy where the crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix.[5][6][7][8] This enhances solubility and dissolution.

  • Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a micro- or nano-emulsion upon contact with aqueous fluids in the gut, keeping the drug in a solubilized state.[9][10][11][12]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which significantly enhances the dissolution rate.[13][14][15][16]

Q3: How significant is the bioavailability enhancement that can be achieved with these methods?

The improvement in bioavailability can be substantial. For instance, an amorphous solid dispersion of Vemurafenib (the model for this compound) demonstrated a four- to fivefold increase in drug exposure in humans compared to the crystalline form.[17] Nanoparticle formulations have also shown the potential to significantly increase bioavailability, with some studies reporting several-fold increases in plasma concentrations (Cmax and AUC).[13][15]

Troubleshooting Guides

Issue 1: Low and Variable this compound Exposure in Preclinical Studies

Possible Cause: Poor dissolution of crystalline this compound from a standard suspension formulation.

Troubleshooting Steps:

  • Formulation Check: Ensure the suspension is homogenous and the particle size is minimized through techniques like micronization. However, for a BCS Class II compound, this may not be sufficient.

  • Adopt an Enabling Formulation: For subsequent studies, it is highly recommended to use an enabling formulation strategy. An amorphous solid dispersion is a well-documented and effective approach for this class of compounds.

  • Experimental Protocol: See the detailed protocol for preparing an this compound ASD below.

Issue 2: Physical Instability of this compound Amorphous Solid Dispersion (ASD)

Possible Cause: Recrystallization of the amorphous drug to its more stable, less soluble crystalline form. This can be triggered by moisture and high temperatures.[17]

Troubleshooting Steps:

  • Polymer Selection: The choice of polymer is critical for stabilizing the amorphous state. HPMCAS has been shown to be effective for Vemurafenib.[17]

  • Moisture Control: Protect the ASD from moisture at all stages of manufacturing, packaging, and storage. Store in a desiccated environment.

  • Temperature Control: Avoid exposure to high temperatures. Storage at controlled room temperature or below is recommended.

  • Characterization: Regularly perform solid-state characterization (e.g., using powder X-ray diffraction - PXRD) to check for any signs of recrystallization.

Quantitative Data Summary

The following tables summarize the comparative bioavailability data for different formulations of Vemurafenib, which serves as a proxy for this compound.

Table 1: Comparison of Bioavailability Parameters for Different this compound (Vemurafenib) Formulations in Humans

Formulation TypeRelative Bioavailability (Fold Increase vs. Crystalline)Key FindingsReference
Crystalline Drug1x (Baseline)Low and variable exposure.[17]
Amorphous Solid Dispersion (ASD)4-5xSignificantly increased and more consistent drug exposure.[17]

Table 2: Impact of Formulation on this compound (Vemurafenib) Solubility

FormulationApparent Drug Concentration (µg/mL)Fold Increase in Solubility vs. CrystallineReference
Crystalline Drug~11x (Baseline)[17]
Amorphous Solid Dispersion (ASD)28-35~30x[17]

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) via Solvent-Controlled Coprecipitation

This method is based on the microprecipitated bulk powder (MBP) process successfully used for Vemurafenib.[17][18]

Materials:

  • This compound (crystalline)

  • Hypromellose acetate succinate (HPMCAS)

  • Dichloromethane (B109758) (DCM)

  • 0.01 N Hydrochloric acid (HCl), chilled

  • Purified water, chilled

Procedure:

  • Dissolution: Dissolve this compound and HPMCAS in dichloromethane to create a homogenous solution.

  • Precipitation: Under controlled temperature and agitation, add the drug-polymer solution to chilled 0.01 N HCl (the anti-solvent). This will induce rapid co-precipitation of the this compound and HPMCAS as an amorphous solid dispersion.

  • Washing: Filter the precipitate and wash with cold purified water to remove residual solvent and acid.

  • Drying: Dry the resulting powder under vacuum at a low temperature (e.g., 35-40°C) until residual solvent is within acceptable limits.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the oral bioavailability of a crystalline this compound suspension versus an this compound ASD formulation.

Procedure:

  • Animal Model: Use male Sprague-Dawley rats or a similar rodent model.

  • Formulation Preparation:

    • Control Group: Prepare a suspension of crystalline this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water).

    • Test Group: Prepare a suspension of the this compound ASD in the same vehicle.

  • Dosing: Administer the formulations to fasted animals via oral gavage at a consistent dose.

  • Blood Sampling: Collect serial blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both groups to determine the relative bioavailability.

Visualizations

Signaling Pathway

This compound is an inhibitor of the BRAF V600E mutant protein, which is a component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[19][20][21] This pathway is crucial for cell proliferation and survival, and its constitutive activation by the BRAF mutation drives tumor growth.[20]

MAPK_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Mutated) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation R6890 This compound R6890->BRAF_V600E Inhibition Formulation_Workflow Start Problem: Poor Bioavailability Formulation_Strategy Select Formulation Strategy (e.g., ASD, SEDDS, Nanoparticles) Start->Formulation_Strategy Preparation Prepare Formulation (e.g., Solvent Coprecipitation) Formulation_Strategy->Preparation Characterization In Vitro Characterization (Solubility, Dissolution, PXRD) Preparation->Characterization PK_Study In Vivo PK Study (Rodent Model) Characterization->PK_Study Analysis Data Analysis (Calculate Cmax, AUC) PK_Study->Analysis Evaluation Bioavailability Improved? Analysis->Evaluation End Proceed to Further Development Evaluation->End Yes Reformulate Re-evaluate Strategy & Reformulate Evaluation->Reformulate No Reformulate->Formulation_Strategy Logical_Relationship Poor_Solubility Poor Aqueous Solubility (Crystalline Form) Low_Dissolution Low Dissolution Rate in GI Tract Poor_Solubility->Low_Dissolution Poor_Bioavailability Poor & Variable Oral Bioavailability Low_Dissolution->Poor_Bioavailability Solution Solution: Enhance Solubility & Dissolution Rate Poor_Bioavailability->Solution ASD Amorphous Solid Dispersion (ASD) Solution->ASD SEDDS Self-Emulsifying Drug Delivery System (SEDDS) Solution->SEDDS Nano Nanoparticle Formulation Solution->Nano

References

refining R-6890 administration techniques

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: R-6890

Welcome to the technical support center for this compound, a potent and selective inhibitor of MEK1/2 kinases. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a non-ATP-competitive inhibitor of MEK1 and MEK2 kinases. By binding to a unique allosteric site, it prevents the phosphorylation and activation of downstream targets ERK1 and ERK2, effectively suppressing the MAPK/ERK signaling pathway.

Q2: How should I store and handle this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, we recommend keeping it at -20°C. For short-term use, it can be stored at 4°C for up to two weeks. Once reconstituted in a solvent, aliquot the solution and store at -80°C to minimize freeze-thaw cycles.

Q3: What is the recommended solvent for reconstituting this compound?

A3: We recommend using dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of 10-50 mM. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Q4: How do I confirm the activity of this compound in my cellular model?

A4: The most direct method is to perform a Western blot analysis to measure the levels of phosphorylated ERK1/2 (p-ERK1/2). A significant reduction in p-ERK1/2 levels upon treatment with this compound indicates successful target engagement.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventMax Solubility (at 25°C)
DMSO> 50 mM
Ethanol~ 5 mM
PBS (pH 7.2)< 10 µM
WaterInsoluble

Table 2: In Vitro Efficacy (IC50) in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A375Melanoma (BRAF V600E)5
HT-29Colorectal (BRAF V600E)8
HCT116Colorectal (KRAS G13D)15
Panc-1Pancreatic (KRAS G12D)25

Table 3: Recommended Starting Concentrations

Experiment TypeRecommended Concentration Range
In Vitro Cell-Based Assays1 nM - 1 µM
In Vivo (Mouse Xenograft)10 - 25 mg/kg, daily

Troubleshooting Guide

Q1: Issue - My IC50 value for this compound is significantly higher than the values published in the datasheet.

A1: Potential Causes & Solutions

  • Compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Use a fresh aliquot of the compound stored at -80°C. Prepare fresh dilutions for each experiment.

  • Cell Line Integrity: The cell line may have developed resistance, been misidentified, or has a high passage number.

    • Solution: Perform cell line authentication (e.g., STR profiling). Use cells with a low passage number.

  • Assay Conditions: The cell density, serum concentration, or incubation time may be suboptimal.

    • Solution: Optimize cell seeding density to ensure they are in a logarithmic growth phase. Note that high serum concentrations can sometimes interfere with compound activity. Verify that the incubation time is sufficient for the compound to take effect (typically 24-72 hours).

Q2: Issue - I am observing high levels of cytotoxicity even at low concentrations.

A2: Potential Causes & Solutions

  • Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) may be too high.

    • Solution: Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Run a vehicle-only control to assess solvent toxicity.

  • Off-Target Effects: While this compound is highly selective, off-target effects can occur in certain sensitive cell lines.

    • Solution: Perform a dose-response curve and a time-course experiment to identify a therapeutic window that minimizes toxicity while maintaining on-target activity. Use a rescue experiment (e.g., by activating a downstream effector) to confirm the toxicity is due to pathway inhibition.

Q3: Issue - this compound is precipitating when I add it to my cell culture medium.

A3: Potential Causes & Solutions

  • Low Aqueous Solubility: this compound has poor solubility in aqueous solutions like PBS and culture media.

    • Solution: First, prepare a high-concentration stock in 100% DMSO. Then, perform serial dilutions in culture medium, vortexing thoroughly between each step. Never dilute the compound directly from a solid state into the medium. The final concentration should not exceed its solubility limit in the final medium.

Key Experimental Protocol: Western Blot for p-ERK Inhibition

  • Cell Seeding: Plate cells (e.g., A375) in 6-well plates and allow them to adhere overnight, reaching 70-80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE & Transfer: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-ERK1/2 (1:1000), total ERK1/2 (1:1000), and a loading control like GAPDH (1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the reduction in p-ERK levels relative to total ERK and the loading control.

Visualizations

MAPK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Response Cell Proliferation, Survival, Differentiation Transcription->Response R6890 This compound R6890->MEK

Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.

Western_Blot_Workflow A 1. Seed Cells (70-80% Confluency) B 2. Treat with this compound (Dose Response, 2h) A->B C 3. Cell Lysis (RIPA Buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Load 20µg Protein) D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Immunoblotting (Primary & Secondary Abs) F->G H 8. Detection (ECL Substrate) G->H I 9. Data Analysis (Densitometry) H->I

Caption: Experimental workflow for Western Blot analysis of p-ERK inhibition.

Troubleshooting_Tree Start Inconsistent Results with this compound? CheckCompound Is the compound freshly prepared? Start->CheckCompound CheckCells Is the cell line authenticated & low passage? CheckCompound->CheckCells Yes Sol1 Solution: Use new aliquot, prepare fresh dilutions. CheckCompound->Sol1 No CheckAssay Are assay conditions (density, serum) optimal? CheckCells->CheckAssay Yes Sol2 Solution: Authenticate cells, use low passage stock. CheckCells->Sol2 No Sol3 Solution: Optimize seeding density and incubation time. CheckAssay->Sol3 No ContactSupport Problem persists? Contact Technical Support. CheckAssay->ContactSupport Yes

Caption: A decision tree for troubleshooting inconsistent experimental results.

Technical Support Center: Overcoming Drug Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses common issues researchers may encounter when working with drug-resistant cell lines.

Problem Possible Cause Suggested Solution
Increased IC50 value for Compound-X in our cell line. Development of acquired resistance.1. Confirm the increased IC50 with a dose-response curve. 2. Investigate potential mechanisms of resistance (see Experimental Protocols). 3. Consider combination therapies with agents that may re-sensitize the cells.
High variability in experimental results with resistant cells. Inconsistent cell culture practices or genetic drift within the cell line.[1]1. Ensure consistent cell passage number and seeding density for all experiments. 2. Periodically re-evaluate the resistance phenotype. 3. Consider single-cell cloning to establish a homogenous resistant population.[2]
Our potential resistance modulator shows no effect. The modulator does not target the primary resistance mechanism in your cell line.1. Confirm the expression and activity of the target of your modulator. 2. Explore alternative resistance pathways (e.g., target mutation, altered signaling pathways).
Difficulty in establishing a stable resistant cell line. The inducing drug concentration is too high or the exposure time is too short.1. Start with a low concentration of the drug (e.g., IC20) and gradually increase it over several passages.[3][4] 2. Allow sufficient time for the cells to adapt at each concentration step.[4]

Frequently Asked Questions (FAQs)

???+ question "What is the first step to confirm drug resistance in my cell line?"

???+ question "What are the common mechanisms of drug resistance?"

???+ question "How can I investigate the mechanism of resistance in my cell line?"

???+ question "What are some general strategies to overcome drug resistance?"

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes a method for generating a resistant cell line by continuous exposure to increasing concentrations of a drug.

  • Determine the initial IC50: First, determine the IC50 of "Compound-X" in the parental cell line using a standard cell viability assay.

  • Initial drug exposure: Culture the parental cells in a medium containing "Compound-X" at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise concentration increase: Once the cells have adapted and are proliferating at a normal rate, passage them and increase the concentration of "Compound-X" in a stepwise manner (e.g., 1.5 to 2-fold increase at each step).[3][4]

  • Monitoring and selection: At each concentration, monitor the cells for signs of toxicity. Allow the surviving cells to repopulate the culture. This process selects for a resistant population.[4]

  • Establishment of a stable resistant line: Continue this process until the cells can proliferate in a significantly higher concentration of "Compound-X" (e.g., 10-fold the initial IC50).

  • Characterization: Characterize the established resistant cell line by determining its new IC50 and comparing it to the parental line. The resistance index (RI) can be calculated as RI = IC50 (resistant line) / IC50 (parental line).

Protocol 2: Evaluation of Efflux Pump Activity

This protocol uses a fluorescent substrate of efflux pumps to assess their activity.

  • Cell preparation: Seed both parental and resistant cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor pre-treatment (optional): To confirm the involvement of a specific efflux pump, pre-incubate a set of wells with a known inhibitor (e.g., verapamil (B1683045) for P-gp) for 1 hour.

  • Fluorescent substrate loading: Add a fluorescent substrate of efflux pumps (e.g., Rhodamine 123 or Calcein-AM) to all wells and incubate for 30-60 minutes.

  • Washing: Wash the cells with a cold phosphate-buffered saline (PBS) to remove the extracellular substrate.

  • Fluorescence measurement: Measure the intracellular fluorescence using a fluorescence plate reader or a flow cytometer.

  • Data analysis: Compare the fluorescence intensity between the parental and resistant cells. Lower fluorescence in the resistant cells suggests higher efflux pump activity. An increase in fluorescence in the presence of an inhibitor confirms the involvement of that specific pump.

Quantitative Data Summary

Table 1: IC50 Values of Compound-X in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 of Compound-X (nM)Resistance Index (RI)
Parental MCF-7501
MCF-7/Resistant50010
Parental A5491001
A549/Resistant120012

Table 2: Effect of an Efflux Pump Inhibitor (EPI) on Compound-X IC50 in Resistant Cells

Cell LineTreatmentIC50 of Compound-X (nM)Fold Reversal
MCF-7/ResistantCompound-X alone500-
MCF-7/ResistantCompound-X + 10 µM EPI756.7
A549/ResistantCompound-X alone1200-
A549/ResistantCompound-X + 10 µM EPI1508.0

Visualizations

cluster_pathway Hypothetical Signaling Pathway of Compound-X and Resistance cluster_resistance Resistance Mechanisms Compound-X Compound-X Opioid Receptor Opioid Receptor Compound-X->Opioid Receptor G-protein G-protein Opioid Receptor->G-protein Downstream Signaling Downstream Signaling G-protein->Downstream Signaling Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibits Cell Survival Cell Survival Downstream Signaling->Cell Survival Promotes Efflux Pump (P-gp) Increased Efflux Pump (e.g., P-gp) Efflux Pump (P-gp)->Compound-X Pumps out Receptor Mutation Receptor Mutation Receptor Mutation->Opioid Receptor Alters binding Bypass Pathway Activation of Bypass Pathway Bypass Pathway->Cell Survival Promotes

Caption: Hypothetical signaling pathway of Compound-X and potential resistance mechanisms.

cluster_workflow Workflow for Developing and Characterizing Resistant Cell Lines cluster_mechanisms Mechanism Investigation A 1. Determine IC50 in Parental Cell Line B 2. Culture cells with stepwise increasing drug concentration A->B C 3. Isolate and expand resistant clones B->C D 4. Confirm resistance by re-evaluating IC50 C->D E 5. Investigate resistance mechanisms D->E F 6. Test strategies to overcome resistance E->F M1 Gene/Protein Expression E->M1 M2 Functional Assays E->M2 M3 Sequencing E->M3

Caption: Experimental workflow for developing and characterizing drug-resistant cell lines.

cluster_troubleshooting Troubleshooting Decision Tree for Drug Resistance Start Suspected Drug Resistance Q1 Is IC50 significantly increased? Start->Q1 A1_Yes Resistance Confirmed Q1->A1_Yes Yes A1_No Re-evaluate experimental conditions Q1->A1_No No Q2 Does an efflux pump inhibitor restore sensitivity? A1_Yes->Q2 A2_Yes Efflux pump is a likely mechanism Q2->A2_Yes Yes A2_No Investigate other mechanisms Q2->A2_No No Other - Target Mutation - Pathway Activation - Drug Inactivation A2_No->Other

Caption: A decision tree for troubleshooting the cause of observed drug resistance.

References

Technical Support Center: Minimizing Off-Target Effects of R-6890

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of R-6890 (also known as spirochlorphine). This compound is an opioid analgesic that functions as a nociceptin (B549756) receptor (NOP) agonist but also exhibits significant affinity for the mu-opioid receptor, which is its primary off-target concern.[1] This guide will help you design experiments to isolate and understand the on-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target activity of this compound?

A1: The primary off-target activity of this compound is its agonist activity at the mu-opioid receptor.[1] While its intended target is the nociceptin receptor (NOP), it binds with high affinity to the mu-opioid receptor, which can lead to confounding experimental results.

Q2: What are the binding affinities of this compound for its on- and off-targets?

A2: The binding affinities (Ki) of this compound have been determined for several opioid receptors. A lower Ki value indicates a higher binding affinity.

Receptor TargetBinding Affinity (Ki) in nM
Mu-opioid receptor4
Delta-opioid receptor75
Total opioid receptor population10
Data sourced from Leysen JE, et al. (1983).[1]

Q3: How can I experimentally distinguish between the on-target (NOP) and off-target (mu-opioid) effects of this compound?

A3: To differentiate between the NOP and mu-opioid receptor-mediated effects of this compound, you can use a selective antagonist for the mu-opioid receptor, such as naloxone (B1662785). By pre-treating your experimental system with naloxone, you can block the off-target effects of this compound at the mu-opioid receptor, thereby isolating its effects on the NOP receptor.

Q4: What are some general strategies to minimize off-target effects of small molecules like this compound?

A4: General strategies to minimize off-target effects include:

  • Dose-response studies: Use the lowest effective concentration of this compound to elicit the desired on-target effect while minimizing off-target engagement.

  • Use of selective antagonists: As mentioned in Q3, employ antagonists for known off-targets to block their activity.

  • Structurally unrelated compounds: If possible, use another NOP agonist with a different chemical structure to confirm that the observed phenotype is due to NOP activation and not a shared off-target.[2]

  • Pathway analysis: Utilize techniques like RNA-seq or proteomics to identify any unexpectedly perturbed signaling pathways, which may indicate off-target activity.[2]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
The observed phenotype is consistent with mu-opioid receptor activation (e.g., profound analgesia, respiratory depression).[3][4]The effects are likely due to the off-target activity of this compound at the mu-opioid receptor.1. Pre-treat with a selective mu-opioid antagonist (e.g., naloxone) to block these effects. 2. Perform a dose-response curve to find a concentration of this compound that activates NOP with minimal mu-opioid receptor engagement.
Inconsistent results between experiments.1. Reagent variability. 2. Variations in cell culture conditions. 3. Compound instability.[2]1. Prepare single-use aliquots of this compound to avoid freeze-thaw cycles. 2. Standardize cell passage numbers and seeding densities. 3. Assess the stability of this compound in your experimental media over time using analytical methods like HPLC.[2]
High levels of cytotoxicity observed.The compound may have a narrow therapeutic window or significant off-target toxicity.[2]1. Conduct a detailed matrix experiment varying both concentration and incubation time to identify an optimal experimental window. 2. Test this compound in multiple cell lines to assess if the toxicity is cell-type specific.[2]

Experimental Protocols

Protocol 1: In Vitro Assay to Differentiate On-Target and Off-Target Effects using a Mu-Opioid Antagonist

This protocol describes a general workflow for a cell-based assay (e.g., a cAMP assay, as both NOP and mu-opioid receptors are Gi-coupled and inhibit adenylyl cyclase) to distinguish the NOP-mediated effects of this compound from its mu-opioid-mediated effects.

  • Cell Culture: Culture cells expressing the human NOP receptor and/or the human mu-opioid receptor in appropriate media.

  • Experimental Groups:

    • Vehicle control (e.g., DMSO)

    • This compound (at various concentrations)

    • Naloxone (a mu-opioid antagonist) alone

    • Naloxone pre-treatment followed by this compound

  • Pre-treatment: Incubate the designated cells with naloxone (e.g., 100 nM) for 30 minutes.

  • Treatment: Add this compound at the desired concentrations to the respective wells.

  • Incubation: Incubate for the desired period (e.g., 30 minutes).

  • Assay: Perform the cAMP assay according to the manufacturer's instructions.

  • Data Analysis: Compare the cAMP levels between the different treatment groups. A reversal of the this compound effect in the presence of naloxone indicates mu-opioid receptor activity. The remaining effect can be attributed to NOP receptor activation.

Visualizations

cluster_R6890 This compound cluster_receptors Receptors cluster_effects Downstream Effects R6890 This compound NOP NOP Receptor (On-Target) R6890->NOP Agonist MuOpioid Mu-Opioid Receptor (Off-Target) R6890->MuOpioid Agonist OnTargetEffect Desired Experimental Outcome NOP->OnTargetEffect Signal Transduction OffTargetEffect Confounding Experimental Outcome MuOpioid->OffTargetEffect Signal Transduction

Caption: Logical relationship of this compound's on- and off-target effects.

cluster_workflow Experimental Workflow start Start: Experimental System (e.g., cells, tissue) pretreatment Pre-treatment Group: Add Selective Mu-Opioid Antagonist (e.g., Naloxone) start->pretreatment control Control Group: Vehicle Only start->control add_r6890 Add this compound to both groups pretreatment->add_r6890 control->add_r6890 measure Measure Biological Response (e.g., cAMP levels, gene expression) add_r6890->measure analyze Analyze and Compare Results measure->analyze conclusion Conclusion: Isolate NOP-mediated effects analyze->conclusion cluster_nop NOP Receptor Signaling (On-Target) cluster_mu Mu-Opioid Receptor Signaling (Off-Target) R6890_nop This compound NOP NOP Receptor R6890_nop->NOP Gi_nop Gi Protein NOP->Gi_nop AC_nop Adenylyl Cyclase Gi_nop->AC_nop cAMP_nop ↓ cAMP AC_nop->cAMP_nop PKA_nop ↓ PKA Activity cAMP_nop->PKA_nop R6890_mu This compound MuOpioid Mu-Opioid Receptor R6890_mu->MuOpioid Gi_mu Gi Protein MuOpioid->Gi_mu AC_mu Adenylyl Cyclase Gi_mu->AC_mu cAMP_mu ↓ cAMP AC_mu->cAMP_mu PKA_mu ↓ PKA Activity cAMP_mu->PKA_mu Naloxone Naloxone (Antagonist) Naloxone->MuOpioid

References

Technical Support Center: Enhancing R-6890 Signal in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with the mass spectrometric signal of the compound R-6890.

General Troubleshooting Guide

Q1: I am observing a weak or no signal for this compound. What are the initial steps I should take?

A1: A complete loss or significantly weak signal for this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Start by verifying the functionality of the entire LC-MS system, from sample introduction to the detector.

Initial Checks:

  • System Suitability Test: Before analyzing your this compound sample, run a standard compound that you know performs well on your system. This will help you determine if the issue is with the instrument or specific to your analyte.

  • Sample Integrity: Ensure that this compound is stable in your sample solution and has not degraded. Prepare a fresh sample to rule out any sample stability issues.

  • LC-MS System Check:

    • LC System: Check for leaks, ensure mobile phase lines are primed, and verify that the correct mobile phases are being delivered. An air pocket in the pump can lead to a complete loss of signal.[1]

    • MS System: Confirm that the mass spectrometer is properly tuned and calibrated.[2] Check the spray in the ion source; a stable spray is crucial for good ionization.[1]

Frequently Asked Questions (FAQs)

Q2: My signal for this compound is inconsistent between injections. What could be the cause?

A2: Inconsistent signal intensity for this compound across multiple injections often points to issues with the autosampler, sample carryover, or fluctuating ion source conditions.

  • Autosampler Performance: Check the autosampler for air bubbles in the syringe and ensure the injection volume is accurate and reproducible.

  • Carryover: this compound might be adsorbing to surfaces in the injection pathway. Implement a robust needle wash protocol using a strong solvent to minimize carryover between samples.[3]

  • Ion Source Stability: An unstable spray in the electrospray ionization (ESI) source can lead to fluctuating signal. Visually inspect the spray and optimize the source parameters, such as gas flow rates and temperatures, to ensure a consistent and fine mist.

Q3: I am observing high background noise in the mass spectrum where I expect to see the this compound signal. How can I reduce the noise?

A3: High background noise can mask the signal of this compound, leading to a poor signal-to-noise ratio (S/N).[4] Reducing background noise is critical for improving detection limits.

  • Mobile Phase and Solvent Quality: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Contaminants in the solvents can contribute significantly to background noise.

  • Gas Quality: Ensure high-purity nitrogen or other required gases are used. Gas filters can help remove impurities.[5]

  • System Contamination: If the system has been used for other analyses, there might be residual contaminants. Flush the entire LC system and clean the mass spectrometer's ion source.

Q4: The peak shape for this compound is broad or shows tailing. How can this be improved?

A4: Poor peak shape can reduce the signal-to-noise ratio and affect quantification. Broad peaks or tailing for this compound can be caused by chromatographic issues or secondary interactions.

  • Chromatographic Conditions: Re-evaluate your chromatographic method. Ensure that the mobile phase is compatible with the column and your analyte. Adjusting the gradient or mobile phase composition can improve peak shape.

  • Column Health: The analytical column may be degraded or contaminated. Try flushing the column or replacing it with a new one.

  • Sample Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample.

Optimizing Mass Spectrometer Parameters for this compound

Systematic optimization of mass spectrometer parameters is crucial for maximizing the signal for this compound. The following table summarizes key parameters and their typical starting ranges for optimization.

ParameterDescriptionTypical Starting Range (ESI)Optimization Strategy
Capillary Voltage The voltage applied to the ESI needle, crucial for generating a stable spray.3.0 - 4.5 kVVary in 0.5 kV increments while monitoring the this compound signal.
Cone Voltage/Fragmentor Voltage The voltage applied to the sampling cone or fragmentor, which influences ion transmission and in-source fragmentation.20 - 60 VOptimize for maximum intensity of the this compound precursor ion.
Source Temperature The temperature of the ion source, which aids in desolvation.100 - 150 °CIncrease in 10-20 °C increments.
Desolvation Temperature The temperature of the heated gas used for desolvation.250 - 450 °COptimize for efficient desolvation without causing thermal degradation of this compound.[4]
Nebulizer Gas Flow The flow rate of the gas used to create the aerosol.Instrument dependentAdjust to achieve a stable and fine spray.
Drying Gas Flow The flow rate of the heated gas that aids in solvent evaporation.Instrument dependentIncrease to improve desolvation, but avoid excessive flow which can reduce sensitivity.

Experimental Protocol: Systematic Parameter Optimization for this compound

This protocol outlines a method for systematically optimizing key mass spectrometer parameters to enhance the signal for this compound.

Objective: To determine the optimal ESI source parameters for maximizing the signal intensity of this compound.

Materials:

  • A standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • LC-MS system with an ESI source.

Methodology:

  • Infusion Setup: Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump. This bypasses the LC column and provides a continuous signal for optimization.

  • Initial Parameter Settings: Set the mass spectrometer to acquire data in the appropriate ionization mode (positive or negative) for this compound. Start with the default or recommended instrument parameters.

  • Parameter Optimization:

    • While infusing the this compound solution, monitor the signal intensity of the precursor ion in real-time.

    • Vary one parameter at a time, as outlined in the table above, while keeping all other parameters constant.

    • For each parameter, adjust its value incrementally and observe the effect on the this compound signal. Record the signal intensity at each setting.

    • Once the optimal value for one parameter is found, set it to that value and proceed to optimize the next parameter.

  • Data Analysis: Plot the signal intensity of this compound as a function of each parameter to visually identify the optimal settings.

  • Verification: Once all parameters are optimized, perform a final infusion with the optimized settings to confirm the enhanced signal intensity.

Visualizing Troubleshooting and Optimization Strategies

The following diagrams illustrate key workflows and concepts for enhancing the this compound signal.

WeakSignalTroubleshooting start Weak or No this compound Signal check_system Run System Suitability Test start->check_system system_ok System OK? check_system->system_ok check_sample Prepare Fresh this compound Sample system_ok->check_sample Yes troubleshoot_ms Troubleshoot MS System (Tuning, Calibration, Source) system_ok->troubleshoot_ms No sample_ok Signal Improved? check_sample->sample_ok troubleshoot_lc Troubleshoot LC System (Pumps, Leaks, Mobile Phase) sample_ok->troubleshoot_lc No optimize_params Optimize MS Parameters (Voltages, Temperatures, Gas Flows) sample_ok->optimize_params Yes troubleshoot_lc->optimize_params troubleshoot_ms->optimize_params signal_restored Signal Restored optimize_params->signal_restored

Caption: Troubleshooting workflow for a weak this compound MS signal.

MobilePhaseAdditives cluster_before Without Additive cluster_after With 0.1% Formic Acid R6890_neutral This compound R6890_protonated_low [this compound+H]+ (Low Abundance) R6890_neutral->R6890_protonated_low Inefficient Ionization Proton_low Low [H+] R6890_protonated_high [this compound+H]+ (High Abundance) R6890_protonated_low->R6890_protonated_high Signal Enhancement R6890_neutral2 This compound R6890_neutral2->R6890_protonated_high Efficient Ionization Proton_high High [H+]

Caption: Effect of mobile phase additives on this compound ionization.

References

calibration curve issues for R-6890 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of R-6890.

Troubleshooting Guides

Calibration Curve Issues

Question: Why is my calibration curve for this compound showing poor linearity (R² < 0.99)?

Poor linearity in your calibration curve can arise from several factors, ranging from the preparation of your standards to instrumental issues. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.[1][2][3]

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Recommended Action
Inaccurate Standard Preparation 1. Review all dilution calculations.2. Verify the calibration of volumetric flasks and pipettes.3. Prepare a fresh set of standards using a different stock solution, if possible.Ensure meticulous weighing and dilution techniques.[1][3] Consider having another analyst prepare a set of standards to rule out user-specific errors.[1]
Standard Degradation 1. Assess the stability of this compound in the chosen solvent.2. Check the storage conditions and age of the stock and working solutions.Prepare fresh standards for each analytical run.[1] If storage is necessary, keep solutions at low temperatures, protected from light, and under an inert atmosphere.[1]
Detector Saturation 1. Examine the response of the highest concentration standards.2. If the curve is plateauing, the detector's linear range may be exceeded.Exclude the highest concentration point(s) and re-evaluate the linearity.[3] If necessary, narrow the concentration range of the calibration curve.[4]
Instrumental Issues 1. Check for leaks in the HPLC/UPLC system.2. Ensure consistent and accurate injection volumes.3. Verify the proper functioning of the detector lamp.Perform system suitability tests before running the calibration curve. Address any leaks, ensure the autosampler is working correctly, and replace the detector lamp if necessary.[5][6][7]
Matrix Effects 1. Prepare matrix-matched calibration standards by spiking blank matrix with known concentrations of this compound.2. Compare the slope of the matrix-matched curve to the solvent-based curve.If a significant difference is observed, a matrix effect is likely present.[1] Employ strategies like solid-phase extraction (SPE) for sample cleanup or use an internal standard for quantification.

Experimental Protocol: Generating a Calibration Curve for this compound

This protocol outlines the preparation of a calibration curve for the quantification of this compound using a High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Preparation of Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) in a 10 mL calibrated volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Fill to the mark with the solvent and mix thoroughly.

  • Preparation of Working Stock Solution (100 µg/mL):

    • Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the mobile phase and mix well.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the 100 µg/mL working stock solution with the mobile phase to prepare a series of calibration standards. A typical concentration range might be 0.1, 0.5, 1, 5, 10, 20, and 50 µg/mL.

    • Ensure to use calibrated pipettes and volumetric flasks for all dilutions.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject each calibration standard in triplicate, starting from the lowest concentration.

    • Record the peak area or peak height for this compound in each chromatogram.

  • Data Analysis:

    • Plot a graph of the average peak response (y-axis) against the concentration of this compound (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

    • The R² value should be ≥ 0.99 for the curve to be considered linear.

Troubleshooting Workflow for Poor Linearity

Troubleshooting Workflow for Poor Linearity (R² < 0.99) start Start: Poor Linearity (R² < 0.99) check_standards Are calibration standards freshly and accurately prepared? start->check_standards prepare_fresh Prepare fresh standards. Verify dilution calculations. check_standards->prepare_fresh No check_instrument Is the instrument performing correctly? check_standards->check_instrument Yes prepare_fresh->check_instrument instrument_maintenance Perform system suitability tests. Check for leaks, injector issues, and detector performance. check_instrument->instrument_maintenance No check_detector_range Is the highest concentration point within the detector's linear range? check_instrument->check_detector_range Yes instrument_maintenance->check_detector_range adjust_concentration Exclude high concentration points or narrow the calibration range. check_detector_range->adjust_concentration No check_matrix_effects Could matrix effects be interfering? check_detector_range->check_matrix_effects Yes adjust_concentration->check_matrix_effects matrix_matched_standards Prepare and analyze matrix-matched standards. check_matrix_effects->matrix_matched_standards Potentially end Linearity Issue Resolved check_matrix_effects->end No matrix_matched_standards->end

Caption: A flowchart outlining the steps to diagnose and resolve poor linearity in a calibration curve.

Frequently Asked Questions (FAQs)

This compound Quantification

Question: What are the common causes of a non-zero y-intercept in my this compound calibration curve?

A non-zero y-intercept in a calibration curve can be either positive or negative and indicates a systematic error in the analysis.[8] It is important to investigate the cause rather than simply forcing the curve through zero, as this can lead to inaccurate quantification, especially at low concentrations.[9]

Potential Causes of a Non-Zero Y-Intercept

Y-Intercept Possible Causes Troubleshooting Actions
Positive 1. Contamination: The blank solution may be contaminated with the analyte or an interfering substance.[10]2. Interfering Peaks: A co-eluting peak from the matrix or solvent may be present.3. Incorrect Baseline Integration: The integration method may be incorrectly including baseline noise as part of the peak area.[11]1. Prepare a fresh blank using high-purity solvents.2. Improve chromatographic separation to resolve the interfering peak.3. Manually review and adjust the peak integration parameters.
Negative 1. Incorrect Blank Subtraction: The blank signal may be higher than some of the low concentration standards.2. Non-linear Response at Low Concentrations: The detector response may not be linear near the limit of detection.[12]3. Loss of Analyte at Low Concentrations: The analyte may be adsorbing to vials or other surfaces at very low concentrations.1. Ensure the blank is representative and that the subtraction is performed correctly.2. Evaluate the linearity at the lower end of the curve and adjust the range if necessary.3. Consider using deactivated vials or a different sample solvent.

Troubleshooting Workflow for a Non-Zero Y-Intercept

Troubleshooting Workflow for a Non-Zero Y-Intercept start Start: Non-Zero Y-Intercept check_intercept_sign Is the y-intercept positive or negative? start->check_intercept_sign positive_intercept Positive Intercept check_intercept_sign->positive_intercept Positive negative_intercept Negative Intercept check_intercept_sign->negative_intercept Negative check_blank_contamination Analyze a fresh blank. Is it free of contamination and interfering peaks? positive_intercept->check_blank_contamination check_low_end_linearity Evaluate linearity at low concentrations. Is the response linear? negative_intercept->check_low_end_linearity check_integration Review peak integration. Is the baseline set correctly? check_blank_contamination->check_integration Yes improve_chromatography Improve chromatographic separation. check_blank_contamination->improve_chromatography No adjust_integration Adjust integration parameters. check_integration->adjust_integration No end Y-Intercept Issue Resolved check_integration->end Yes check_analyte_loss Is there potential for analyte adsorption at low concentrations? check_low_end_linearity->check_analyte_loss Yes adjust_range Adjust calibration range or use a weighted regression. check_low_end_linearity->adjust_range No use_deactivated_vials Use deactivated vials or modify sample solvent. check_analyte_loss->use_deactivated_vials Yes check_analyte_loss->end No improve_chromatography->end adjust_integration->end adjust_range->end use_deactivated_vials->end

References

Validation & Comparative

R-6890 vs. Fentanyl: A Comparative Guide on Analgesic Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of R-6890 (spirochlorphine) and fentanyl, focusing on their mechanisms of action, receptor binding affinities, and available data on analgesic potency. This document is intended to be an objective resource, presenting experimental data to inform research and drug development efforts.

Executive Summary

Fentanyl is a well-characterized potent synthetic opioid agonist with a primary affinity for the µ-opioid receptor (MOR). Its analgesic efficacy is extensively documented with established ED50 values. This compound, also known as spirochlorphine, is a less-studied compound identified as a nociceptin/orphanin FQ (NOP) receptor agonist with significant affinity for the µ-opioid receptor. While some non-peer-reviewed sources claim this compound to be approximately twice as potent as fentanyl, there is a notable lack of publicly available, peer-reviewed quantitative data on its analgesic potency (e.g., ED50 values) from preclinical studies. This guide presents the available data for both compounds to facilitate a scientific comparison, while highlighting the current data gap for this compound.

Data Presentation: A Comparative Analysis

The following table summarizes the available quantitative data for this compound and fentanyl. It is important to note the absence of peer-reviewed in vivo analgesic potency data for this compound, which prevents a direct quantitative comparison of its analgesic efficacy with fentanyl.

ParameterThis compound (Spirochlorphine)FentanylSource(s)
Primary Mechanism of Action Nociceptin/Orphanin FQ (NOP) Receptor Agonistµ-Opioid Receptor (MOR) Agonist[1][2]
Receptor Binding Affinity (Ki, nM) µ-opioid: 4δ-opioid: 75NOP: Data not available in provided search resultsµ-opioid: 1.23 - 1.35[1]
Analgesic Potency (ED50) Data not available in peer-reviewed literature. Anecdotal reports suggest ~2x the potency of fentanyl.Mouse (Tail-flick, s.c.): 18.1 - 22.0 µg/kgRat (Tail withdrawal, s.c.): 32 µg/kg[3][4]

Note: The ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic effect in 50% of the population. A lower ED50 value indicates a higher potency.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for the key in vivo analgesic assays cited for fentanyl. Due to the lack of available peer-reviewed studies with such data for this compound, specific protocols for its analgesic evaluation could not be provided.

Fentanyl: Tail-Flick Test in Mice

This protocol is based on the methodology described in studies evaluating the analgesic efficacy of fentanyl.

Objective: To determine the dose-dependent analgesic effect of fentanyl by measuring the latency of a mouse to withdraw its tail from a thermal stimulus.

Materials:

  • Male Swiss Webster mice (20-25 g)

  • Fentanyl hydrochloride solution (in sterile saline)

  • Tail-flick analgesia meter with a radiant heat source

  • Animal restraining tubes

Procedure:

  • Acclimation: Animals are acclimated to the laboratory environment for at least 24 hours before the experiment. They are also habituated to the restraining tubes to minimize stress.

  • Baseline Latency: The baseline tail-flick latency is determined for each mouse by placing the distal portion of its tail on the radiant heat source. The time taken for the mouse to flick its tail is recorded. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage. Mice with a baseline latency outside a predetermined range are excluded.

  • Drug Administration: Fentanyl is administered subcutaneously (s.c.) at various doses. A control group receives an equivalent volume of sterile saline.

  • Post-treatment Latency: At the time of peak effect for fentanyl (typically 15-30 minutes post-administration), the tail-flick latency is measured again.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 The ED50 is then calculated from the dose-response curve.

Fentanyl: Tail Withdrawal Test in Rats

This protocol is based on methodologies used to assess opioid analgesia in rats.

Objective: To evaluate the analgesic effect of fentanyl by measuring the latency of a rat to withdraw its tail from a noxious thermal stimulus.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Fentanyl citrate (B86180) solution (in sterile saline)

  • Water bath maintained at a constant temperature (e.g., 55°C)

  • Animal restraining devices

Procedure:

  • Acclimation: Rats are acclimated to the experimental setup and handling to reduce stress-induced variability.

  • Baseline Latency: The baseline tail withdrawal latency is measured by immersing the distal 5 cm of the rat's tail into the hot water bath. The time taken for the rat to withdraw its tail is recorded. A cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.

  • Drug Administration: Fentanyl is administered, typically via subcutaneous (s.c.) or intravenous (i.v.) injection, at various doses. A control group receives a vehicle injection.

  • Post-treatment Latency: Tail withdrawal latencies are measured at several time points after drug administration to determine the peak effect and duration of action.

  • Data Analysis: The analgesic effect is calculated as an increase in withdrawal latency compared to baseline. The ED50 is determined from the dose-response curve constructed from these data.

Signaling Pathways

Fentanyl: µ-Opioid Receptor (MOR) Signaling Pathway

Fentanyl exerts its analgesic effects primarily by acting as a potent agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

Fentanyl_Signaling Fentanyl Fentanyl MOR µ-Opioid Receptor (MOR) Fentanyl->MOR Binds to Gi_Go Gi/o Protein MOR->Gi_Go Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase Gi_Go->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) Gi_Go->K_channel Activates Ca_channel ↓ Ca2+ Influx Gi_Go->Ca_channel Inhibits cAMP ↓ cAMP Neurotransmitter ↓ Neurotransmitter Release K_channel->Neurotransmitter Ca_channel->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia Side_Effects Adverse Effects (e.g., Respiratory Depression) beta_arrestin->Side_Effects

Caption: Fentanyl's activation of the µ-opioid receptor signaling cascade.

Upon binding to the MOR, fentanyl stabilizes a receptor conformation that promotes the activation of inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunits activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibit voltage-gated calcium channels, reducing calcium influx. Collectively, these actions decrease neuronal excitability and inhibit the release of neurotransmitters involved in pain signaling, resulting in analgesia. Fentanyl also promotes the recruitment of β-arrestin to the MOR, a process linked to receptor desensitization, internalization, and the mediation of some of the adverse effects of opioids, such as respiratory depression.[5]

This compound: Nociceptin/Orphanin FQ (NOP) Receptor Signaling Pathway

This compound is primarily an agonist of the NOP receptor, which is also a Gi/o-coupled GPCR. Its signaling pathway shares similarities with the MOR pathway but also has distinct features.

R6890_Signaling R6890 This compound NOPR NOP Receptor R6890->NOPR Binds to MOR µ-Opioid Receptor (MOR) R6890->MOR Also binds to Gi_Go Gi/o Protein NOPR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) Gi_Go->K_channel Activates Ca_channel ↓ Ca2+ Influx Gi_Go->Ca_channel Inhibits MAPK MAPK Pathway Gi_Go->MAPK Activates cAMP ↓ cAMP Modulation Modulation of Pain & Other Physiological Processes K_channel->Modulation Ca_channel->Modulation MAPK->Modulation

Caption: this compound's activation of the NOP receptor signaling cascade.

Similar to the MOR, activation of the NOP receptor by this compound leads to the inhibition of adenylyl cyclase and modulation of ion channel activity via Gi/o proteins, resulting in reduced neuronal excitability.[6] However, the NOP system has complex and sometimes opposing effects on nociception compared to the classical opioid system. Activation of NOP receptors can also lead to the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[6] The significant binding affinity of this compound for the µ-opioid receptor suggests that its overall pharmacological profile is likely a composite of its actions at both NOP and MOR.[1]

Conclusion

Fentanyl is a high-potency analgesic with a well-defined mechanism of action and extensive supporting experimental data. In contrast, while this compound shows potential as a potent analgesic based on its receptor binding profile and anecdotal evidence, a comprehensive understanding of its in vivo analgesic efficacy is hampered by the lack of publicly available, peer-reviewed quantitative studies. To fully assess the therapeutic potential of this compound and enable a direct comparison with established analgesics like fentanyl, further rigorous preclinical investigation is required to determine its ED50 in various pain models and to further elucidate the functional consequences of its dual agonism at NOP and µ-opioid receptors. Researchers are encouraged to consult the primary literature for the most detailed and up-to-date information.

References

A Comparative Analysis of the Side Effect Profiles of R-6890 and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The information provided is for educational and research purposes only and does not constitute medical advice.

Morphine, a potent µ-opioid receptor (MOR) agonist, has long been the gold standard for managing severe pain. However, its clinical utility is often limited by a range of adverse effects. R-6890, also known as Spirochlorphine, is a novel opioid analgesic that acts as a mixed nociceptin/orphanin FQ peptide (NOP) receptor and µ-opioid receptor (MOR) agonist.[1][2] This dual mechanism of action holds the potential for a different, possibly improved, side effect profile compared to traditional opioids like morphine. This comparison guide provides an overview of the known side effects of morphine and a theoretical discussion of the potential side effects of this compound, based on its pharmacology.

Note: There is a significant lack of publicly available preclinical and clinical data on the specific side effects of this compound. The safety data sheets for this compound indicate that toxicological properties have not been fully investigated.[3] Therefore, the information presented here for this compound is largely theoretical and based on the known functions of the NOP and MOR receptors.

Quantitative Comparison of Side Effects

Due to the absence of experimental data for this compound, a direct quantitative comparison of side effects with morphine is not possible. The following table summarizes the well-documented side effects of morphine and the theoretical potential for these side effects with this compound, based on its mechanism of action as a mixed NOP/MOR agonist. Preclinical studies on other mixed NOP/MOR agonists suggest a potential for reduced incidence of certain adverse effects typical of MOR agonists.[1][4][5]

Side Effect CategoryMorphine (MOR Agonist)This compound (Mixed NOP/MOR Agonist)
Gastrointestinal
ConstipationHigh IncidenceTheoretically Lower Incidence
Nausea & VomitingCommonTheoretically Lower Incidence
Central Nervous System
Respiratory DepressionSignificant RiskTheoretically Reduced Risk
Sedation/DrowsinessCommonPotential for Sedation
DizzinessCommonPotential for Dizziness
Euphoria/Abuse LiabilityHighTheoretically Lower
Dysphoria/HallucinationsPossibleUnknown
Other
Pruritus (Itching)CommonTheoretically Lower Incidence
Physical DependenceHighTheoretically Lower
Tolerance DevelopmentCommonTheoretically Slower
Experimental Protocols

While specific experimental data for this compound is unavailable, the following outlines a general experimental workflow for assessing and comparing the side effects of novel opioid compounds like this compound against a standard like morphine in preclinical animal models.[2][6][7][8]

1. Assessment of Respiratory Depression:

  • Method: Whole-body plethysmography in rodents.

  • Procedure: Animals are placed in a plethysmography chamber, and their respiratory rate, tidal volume, and minute ventilation are measured at baseline. Following administration of the test compound (e-g., this compound or morphine) at various doses, these respiratory parameters are monitored over time to determine the extent of respiratory depression.

2. Evaluation of Gastrointestinal Transit:

  • Method: Charcoal meal transit test in rodents.

  • Procedure: Animals are administered the test compound. After a set period, a charcoal meal is given orally. After another interval, the animals are euthanized, and the distance the charcoal has traveled through the small intestine is measured. A shorter distance compared to a control group indicates constipation.

3. Assessment of Abuse Liability:

  • Method: Conditioned Place Preference (CPP) in rodents.

  • Procedure: This test assesses the rewarding properties of a drug. Animals are conditioned to associate a specific environment with the drug's effects. The time spent in the drug-paired environment versus a neutral environment is measured. A preference for the drug-paired environment suggests abuse potential.

4. Evaluation of Analgesic Tolerance:

  • Method: Hot plate or tail-flick test in rodents.

  • Procedure: The analgesic effect of the test compound is measured at baseline. The drug is then administered repeatedly over several days. The analgesic test is performed periodically to determine if a higher dose is required to achieve the same level of pain relief, indicating the development of tolerance.

Visualizations

Signaling Pathways

The diagram below illustrates the distinct and overlapping signaling pathways of morphine and this compound. Morphine primarily acts on the µ-opioid receptor (MOR), leading to both analgesia and adverse effects. This compound, as a mixed agonist, activates both the MOR and the Nociceptin/Orphanin FQ (NOP) receptor. The activation of the NOP receptor is hypothesized to modulate the MOR-mediated effects, potentially reducing the severity of certain side effects.[4][9][10]

cluster_morphine Morphine cluster_r6890 This compound Morphine Morphine MOR_M MOR Morphine->MOR_M Analgesia_M Analgesia MOR_M->Analgesia_M SideEffects_M Side Effects (Respiratory Depression, Constipation, Abuse) MOR_M->SideEffects_M R6890 R6890 MOR_R MOR R6890->MOR_R NOP_R NOP Receptor R6890->NOP_R Analgesia_R Analgesia MOR_R->Analgesia_R SideEffects_R Theoretically Reduced Side Effects MOR_R->SideEffects_R Modulation Modulation NOP_R->Modulation Modulation->SideEffects_R

Caption: Signaling pathways of Morphine and this compound.

Experimental Workflow for Side Effect Comparison

The following diagram outlines a typical experimental workflow for comparing the side effects of a novel compound like this compound with a standard drug such as morphine in a preclinical setting.

cluster_workflow Experimental Workflow A Animal Model Selection (e.g., Rodents) B Dose-Response Studies (Analgesia) A->B C Side Effect Assessment (Equi-analgesic Doses) B->C D Respiratory Depression (Plethysmography) C->D E Gastrointestinal Transit (Charcoal Meal) C->E F Abuse Liability (Conditioned Place Preference) C->F G Tolerance Development (Chronic Dosing) C->G H Data Analysis & Comparison D->H E->H F->H G->H

References

A Comparative Guide to the NOP Receptor Selectivity of R-6890

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of R-6890's selectivity for the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOP) against other prominent NOP receptor ligands. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting appropriate tools for NOP receptor research.

The NOP receptor, a G protein-coupled receptor (GPCR), is the fourth member of the opioid receptor family.[1][2] Unlike the classical opioid receptors (mu, delta, and kappa), the NOP receptor does not bind traditional opioid ligands with high affinity.[1] Its endogenous ligand, N/OFQ, and the receptor itself are implicated in a wide range of physiological processes, including pain, anxiety, and drug abuse, making it a significant target for therapeutic development.[3][4][5]

This compound (also known as spirochlorphine) is identified as a NOP receptor agonist but also demonstrates significant affinity for the mu-opioid receptor (MOP).[6] This lack of high selectivity can present challenges in research aiming to isolate NOP-specific effects. This guide contrasts this compound with other ligands exhibiting varied selectivity profiles to provide a clearer context for its utility.

Comparative Binding Affinity and Functional Potency

The selectivity of a ligand is primarily determined by its binding affinity (Ki) for its target receptor compared to off-target receptors. Functional assays, measuring the concentration required to elicit a half-maximal response (EC50), provide further insight into a ligand's potency and efficacy.

Table 1: Opioid Receptor Binding Affinity (Ki, nM) of this compound and Comparative Ligands

CompoundNOP Ki (nM)MOP Ki (nM)DOP Ki (nM)KOP Ki (nM)Selectivity (Fold; MOP/NOP)Selectivity (Fold; KOP/NOP)
This compound ~10*4[6]75[6]-~0.4x-
Ro65-6570 Full Agonist[3]Poor Selectivity[3]----
SCH221510 13.7[7]~68.5-~49.3~5x[7]~3.6x[7]
AT-312 0.34[7]~5.8->68>17x[7]>200x[7]

Note: The Ki of this compound for the total opioid receptor population is reported as 10 nM.[6]

Table 2: In Vitro Functional Activity (EC50, nM) of NOP Receptor Agonists

CompoundAssay TypeCell LineEC50 (nM)Efficacy (Emax)
N/OFQ (endogenous) Calcium MobilizationRD-HGA160.17[5]100% (Reference)
Ro64-6198 Calcium MobilizationRD-HGA1625.6[5]106%[5]
AT-312 GTPγSCHO-hNOP1.8Full Agonist[8]

Signaling and Experimental Workflows

Understanding the downstream signaling of the NOP receptor and the experimental methods used to characterize ligands is crucial for interpreting selectivity data.

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist initiates a signaling cascade primarily through Gi/Go proteins.[1] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1][9] The receptor can also modulate ion channels and activate other pathways like the mitogen-activated protein kinase (MAPK) cascade.[1][9]

NOP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist NOP Agonist (e.g., this compound) NOP NOP Receptor Agonist->NOP Binds G_Protein Gi/o Protein NOP->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Canonical NOP receptor signaling pathway via Gi/o protein coupling.

Experimental Methodologies

The validation of receptor selectivity relies on standardized in vitro assays. Below are the generalized protocols for the key experiments used to generate the data in this guide.

1. Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Binding_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Membranes Cell Membranes (Expressing NOP) Incubate Incubate Components Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]N/OFQ) Radioligand->Incubate TestCompound Test Compound (this compound, etc.) TestCompound->Incubate Separate Separate Bound/ Unbound Ligand (Filtration) Incubate->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure DisplacementCurve Generate Displacement Curve Measure->DisplacementCurve Calculate Calculate IC50 & Ki DisplacementCurve->Calculate

Caption: Workflow for a radioligand displacement binding assay.

Experimental Protocol: Radioligand Displacement Assay

  • Source: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NOP, MOP, DOP, or KOP receptors.[7]

  • Incubation: Cell membranes are incubated with a specific concentration of a radiolabeled ligand (e.g., [³H]N/OFQ for NOP) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

2. Functional Assay: Calcium Mobilization

Functional assays measure the biological response resulting from receptor activation. The calcium mobilization assay is used for GPCRs that can be induced to couple to the Gαq/11 pathway, often by co-expressing a promiscuous G protein like Gα16.

Functional_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cells Cells Expressing NOP & Promiscuous Gα16 Dye Load with Calcium- Sensitive Fluorescent Dye Cells->Dye AddAgonist Add Agonist (Varying Concentrations) Dye->AddAgonist MeasureFluorescence Measure Fluorescence (FLIPR) AddAgonist->MeasureFluorescence DoseResponse Generate Dose-Response Curve MeasureFluorescence->DoseResponse CalculateEC50 Calculate EC50 & Emax DoseResponse->CalculateEC50

Caption: Workflow for a calcium mobilization functional assay.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Line: A stable cell line, such as RD-HGA16, is used which co-expresses the human NOP receptor and a promiscuous Gα16 protein.[5] This forces the Gi/o-coupled NOP receptor to signal through the Gq pathway, leading to intracellular calcium release upon activation.

  • Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Stimulation: The test agonist is added at various concentrations, and the resulting change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using an instrument like a Fluorometric Imaging Plate Reader (FLIPR).

  • Analysis: The data are used to generate dose-response curves, from which the potency (EC50) and maximum effect (Emax) of the agonist are determined.[5]

Conclusion

The available data indicates that this compound is a potent NOP receptor agonist but lacks selectivity, exhibiting a comparable or higher affinity for the mu-opioid receptor.[6] This profile makes it a non-ideal tool for studies requiring the specific modulation of the NOP system without confounding effects from MOP activation.

In contrast, ligands like AT-312 demonstrate both high affinity and significant selectivity for the NOP receptor over classical opioid receptors, making them more suitable for targeted NOP research.[7][8] Researchers should carefully consider the selectivity profile of this compound in the context of their experimental goals. For studies where differentiating NOP-mediated effects from MOP-mediated effects is critical, the use of more selective compounds such as AT-312 is recommended.

References

A Comparative Analysis of R-6890 and Other Spiropiperidine Derivatives' Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spiropiperidine Opioid Receptor Ligands

This guide provides a detailed comparison of the efficacy of the spiropiperidine compound R-6890 with other notable spiropiperidines, Ro64-6198 and Ro65-6570. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of their comparative performance based on available experimental data.

Introduction to Spiropiperidines and this compound

Spiropiperidines are a class of chemical compounds characterized by a piperidine (B6355638) ring attached to another ring system through a shared spiro carbon atom. This structural motif is found in various pharmacologically active molecules. This compound, also known as spirochlorphine, is an opioid analgesic belonging to this family.[1] Its pharmacological profile, along with those of other spiropiperidine derivatives like Ro64-6198 and Ro65-6570, is of significant interest in opioid receptor research.

Quantitative Efficacy Comparison

To provide a clear and objective comparison, the following tables summarize the available quantitative data on the binding affinity and functional efficacy of this compound and its counterparts at various opioid receptors.

Opioid Receptor Binding Affinity (Ki in nM)
Compoundµ (Mu) Opioid Receptorδ (Delta) Opioid Receptorκ (Kappa) Opioid ReceptorNociceptin/Orphanin FQ (NOP) Receptor
This compound 475Data Not AvailableAgonist activity reported, specific Ki not found
Ro64-6198 >100-fold selectivity for NOP>100-fold selectivity for NOP>100-fold selectivity for NOPSubnanomolar affinity
Ro65-6570 Data Not AvailableData Not AvailableData Not AvailableData Not Available in searched literature

Lower Ki values indicate higher binding affinity.

Functional Efficacy (EC50 in nM)
CompoundReceptorAssay TypeEC50 (nM)
This compound Data Not AvailableData Not AvailableData Not Available in searched literature
Ro64-6198 Nociceptin/Orphanin FQ (NOP)[³⁵S]GTPγS Binding21
Ro65-6570 Data Not AvailableData Not AvailableData Not Available in searched literature

EC50 represents the concentration of a compound that produces 50% of the maximal effect.

Detailed Experimental Methodologies

The data presented in this guide are derived from standard in vitro pharmacological assays. The following sections detail the principles and general protocols for the key experiments cited.

Radioligand Binding Assay

Principle: This competitive binding assay measures the affinity of a test compound for a specific receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest. The test compound's ability to displace the radioligand from the receptor is quantified to determine its binding affinity, expressed as the inhibition constant (Ki).

Experimental Protocol:

  • Membrane Preparation: Membranes from cells or tissues expressing the target opioid receptor are prepared through homogenization and centrifugation.

  • Assay Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a selective radioligand (e.g., [³H]-Sufentanil for the µ-opioid receptor) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation of Bound and Free Radioligand: The incubation is terminated, and the mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

Principle: This functional assay measures the ability of a compound to activate a G protein-coupled receptor (GPCR), such as the opioid receptors. Agonist binding to the receptor promotes the exchange of GDP for GTP on the associated G protein α-subunit. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which, upon binding to the activated G protein, results in a measurable radioactive signal. The potency of an agonist is determined by its EC50 value, the concentration at which it elicits 50% of the maximal response.

Experimental Protocol:

  • Membrane Preparation: Similar to the binding assay, membranes containing the opioid receptor of interest are prepared.

  • Assay Incubation: The membranes are incubated in a buffer containing GDP, the test compound at various concentrations, and a fixed concentration of [³⁵S]GTPγS.

  • Termination and Filtration: The reaction is stopped, and the membranes with bound [³⁵S]GTPγS are separated from the unbound radiolabel by rapid filtration.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 and Emax (maximal effect) values are determined.

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using Graphviz.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Spiropiperidine Agonist (e.g., this compound) Receptor Opioid Receptor (GPCR) Agonist->Receptor Binds to G_Protein G Protein (αβγ) Receptor->G_Protein Activates G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP -> GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulates G_beta_gamma->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters concentration Cellular_Response Cellular Response (e.g., Analgesia) Second_Messenger->Cellular_Response Leads to

Caption: G Protein-Coupled Opioid Receptor Signaling Pathway.

Experimental_Workflow cluster_binding_assay Radioligand Binding Assay cluster_functional_assay [³⁵S]GTPγS Functional Assay B_Start Prepare Receptor Membranes B_Incubate Incubate with Radioligand & Test Compound B_Start->B_Incubate B_Filter Filter to Separate Bound & Free Ligand B_Incubate->B_Filter B_Count Quantify Radioactivity B_Filter->B_Count B_Analyze Calculate Ki B_Count->B_Analyze F_Start Prepare Receptor Membranes F_Incubate Incubate with [³⁵S]GTPγS & Test Compound F_Start->F_Incubate F_Filter Filter to Separate Bound & Free [³⁵S]GTPγS F_Incubate->F_Filter F_Count Quantify Radioactivity F_Filter->F_Count F_Analyze Calculate EC50 & Emax F_Count->F_Analyze

Caption: Workflow for In Vitro Opioid Receptor Assays.

Discussion of Comparative Efficacy

Based on the available data, this compound demonstrates a high affinity for the µ-opioid receptor, with a Ki value of 4 nM.[1] Its affinity for the δ-opioid receptor is notably lower, with a Ki of 75 nM.[1] This suggests a degree of selectivity for the µ-opioid receptor over the δ-opioid receptor.

In contrast, Ro64-6198 is characterized as a potent and highly selective agonist for the NOP receptor.[2] Its affinity for the classical opioid receptors (µ, δ, and κ) is reported to be at least 100 times lower than its affinity for the NOP receptor.[2] The EC50 value of 21 nM in a [³⁵S]GTPγS binding assay confirms its potent functional activity at the NOP receptor.[2]

For Ro65-6570, while it is identified as a spiropiperidine and has been used in behavioral pharmacology studies to investigate the role of NOP receptor activation, specific quantitative data on its binding affinity (Ki) and functional efficacy (EC50) at the classical opioid receptors were not available in the public domain literature searched for this guide.

Conclusion

This comparative guide highlights the distinct pharmacological profiles of this compound and Ro64-6198. This compound exhibits high affinity for the µ-opioid receptor, positioning it as a typical opioid analgesic. Ro64-6198, on the other hand, is a potent and selective NOP receptor agonist, suggesting its effects are mediated primarily through this distinct opioid receptor subtype. The lack of comprehensive, directly comparative in vitro efficacy data for all three compounds in the same experimental setup makes a definitive head-to-head comparison challenging. Further research providing such data for this compound, Ro64-6198, and Ro65-6570 would be invaluable for a more complete understanding of their relative therapeutic potential and mechanisms of action. Researchers are encouraged to consult the primary literature for more specific details regarding the experimental conditions under which the presented data were generated.

References

Cross-Reactivity of R-6890 in Opioid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of the novel synthetic opioid R-6890 in commonly used opioid immunoassays. Due to the absence of specific published experimental data on this compound, this document synthesizes information on the principles of widely used immunoassay platforms and the known cross-reactivity profiles of structurally related and unrelated opioids. This information can guide researchers in anticipating the detection profile of this compound and in selecting appropriate analytical methods for its identification.

Introduction to this compound

This compound, also known as spirochlorphine, is a potent synthetic opioid belonging to the spiropiperidine class of compounds. Its chemical formula is C₂₁H₂₄ClN₃O, with a molar mass of 369.89 g·mol⁻¹. This compound is structurally analogous to other synthetic opioids such as brorphine. It functions as a nociceptin (B549756) receptor (NOP) agonist while also possessing a strong affinity for the mu-opioid receptor, highlighting its complex pharmacological profile. Given its potency and novel structure, understanding its behavior in standard drug screening panels is of critical importance for clinical and forensic toxicology.

Overview of Opioid Immunoassays

Opioid immunoassays are a primary screening tool for the detection of opioids in biological samples, most commonly urine. These assays utilize antibodies that recognize and bind to specific structural features of opioid molecules. The most prevalent technologies include:

  • Enzyme Multiplied Immunoassay Technique (EMIT®): A homogeneous immunoassay where a drug-enzyme conjugate competes with the drug in the sample for antibody binding sites.

  • Cloned Enzyme Donor Immunoassay (CEDIA®): Another homogeneous immunoassay that uses genetically engineered inactive fragments of β-galactosidase. The presence of the target drug allows these fragments to combine and form an active enzyme.

  • Diagnostic Reagents, Inc. (DRI®): A homogeneous enzyme immunoassay, similar in principle to EMIT, that is widely used on clinical chemistry analyzers.

A crucial limitation of these immunoassays is their variable cross-reactivity. While designed to detect morphine and codeine, their ability to recognize other semi-synthetic and synthetic opioids is often limited and unpredictable.

Predicted Cross-Reactivity of this compound

Direct experimental data on the cross-reactivity of this compound in EMIT, CEDIA, or DRI opioid immunoassays is not currently available in the public domain. However, based on its unique spiropiperidine structure, which is significantly different from the morphinan (B1239233) core of traditional opiates, it is predicted that this compound would exhibit low to negligible cross-reactivity in standard opiate immunoassays.

This prediction is based on the high specificity of the antibodies used in these assays, which are typically raised against morphine or a closely related derivative. The bulky and spatially distinct spirocyclic system of this compound is unlikely to fit into the binding pocket of these antibodies. For comparison, even structurally closer compounds like fentanyl and buprenorphine are generally not detected by standard opiate immunoassays, requiring specific assays for their detection.

It is important to note that the absence of cross-reactivity can lead to false-negative results in screening panels, potentially masking the use of novel synthetic opioids like this compound.

Comparison of Opioid Immunoassay Performance

The following table summarizes the general performance characteristics of common opioid immunoassays and their known cross-reactivity with various opioids. This data is intended to provide a framework for understanding the landscape into which a novel compound like this compound would be introduced.

Immunoassay PlatformPrinciplePrimary TargetsKnown Cross-Reactivity (General)Predicted this compound Cross-Reactivity
EMIT® Opiate Assay Homogeneous Enzyme ImmunoassayMorphine, CodeineHigh for morphine and codeine. Variable for hydrocodone and hydromorphone. Low for oxycodone. Negligible for fentanyl and buprenorphine.Very Low to Negligible
CEDIA® Opiate Assay Homogeneous Cloned Enzyme Donor ImmunoassayMorphine, CodeineHigh for morphine and codeine. Cross-reactivity with other opioids can vary between specific assay formulations.Very Low to Negligible
DRI® Opiate Assay Homogeneous Enzyme ImmunoassayMorphine, CodeineHigh for morphine and codeine. Package inserts often provide extensive lists of cross-reactants.Very Low to Negligible

Experimental Protocols

Definitive testing for novel compounds like this compound requires more specific and sensitive methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, understanding the principles of the initial screening assays is crucial. Below are generalized experimental protocols for competitive enzyme immunoassays.

General Principle of Competitive Homogeneous Enzyme Immunoassay

This workflow illustrates the fundamental mechanism behind technologies like EMIT and DRI.

G cluster_0 Scenario 1: Drug Absent cluster_1 Scenario 2: Drug Present Antibody Antibody Enzyme-Labeled Drug Enzyme-Labeled Drug Antibody->Enzyme-Labeled Drug Binding Inactive Enzyme Inactive Enzyme Enzyme-Labeled Drug->Inactive Enzyme Inhibition Substrate Substrate Substrate->Inactive Enzyme No Reaction Antibody_2 Antibody Free Drug (e.g., this compound) Free Drug (e.g., this compound) Antibody_2->Free Drug (e.g., this compound) Preferential Binding Enzyme-Labeled Drug_2 Enzyme-Labeled Drug Active Enzyme Active Enzyme Enzyme-Labeled Drug_2->Active Enzyme Remains Active Product Product Active Enzyme->Product Reaction -> Signal Substrate_2 Substrate Substrate_2->Active Enzyme Reaction -> Signal G Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Automated Analyzer Automated Analyzer Sample Preparation->Automated Analyzer Reagent Dispensing Reagent Dispensing Automated Analyzer->Reagent Dispensing Incubation Incubation Reagent Dispensing->Incubation Signal Measurement Signal Measurement Incubation->Signal Measurement Data Analysis Data Analysis Signal Measurement->Data Analysis Result Result Data Analysis->Result G Opioid Agonist (this compound) Opioid Agonist (this compound) Mu-Opioid Receptor Mu-Opioid Receptor Opioid Agonist (this compound)->Mu-Opioid Receptor Binds to Gi/o Protein Gi/o Protein Mu-Opioid Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits Ion Channels Ion Channels Gi/o Protein->Ion Channels Modulates (K+, Ca2+) cAMP cAMP Adenylyl Cyclase->cAMP Reduces production of Analgesia/Other Effects Analgesia/Other Effects cAMP->Analgesia/Other Effects Ion Channels->Analgesia/Other Effects

A Comparative Analysis of R-6890 and Brorphine Analogues: Pharmacology and Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the synthetic opioids R-6890 and a series of brorphine (B13428778) analogues. The information presented herein is intended to support research and drug development efforts by offering a side-by-side analysis of their pharmacological properties, supported by available experimental data and detailed methodologies.

Introduction to the Compounds

This compound, also known as spirochlorphine, is a potent opioid analgesic belonging to the spiropiperidine class of compounds.[1] It has been recognized for its significant affinity for the mu-opioid receptor (MOR) and is also described as a nociceptin (B549756) receptor (NOP) agonist.[1]

Brorphine is a potent piperidine-based opioid analgesic that emerged on the illicit drug market in recent years.[2][3] Structurally, it is classified as a piperidine (B6355638) benzimidazolone opioid.[4] Concerns over its high potency and association with adverse health events have led to increased scientific scrutiny.[3] This guide also examines several halogenated analogues of brorphine, including orphine (B10827559) (non-brominated), fluorphine, chlorphine, and iodorphine, which have been synthesized and pharmacologically characterized to understand their structure-activity relationships.[5] While structurally similar, this compound is distinct from the benzimidazolone scaffold of brorphine and its direct analogues.[1][6] However, due to its emergence alongside brorphine analogues in forensic cases, a comparative analysis is warranted.[6][7]

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available quantitative data for this compound and the brorphine analogues to facilitate a direct comparison of their pharmacological profiles.

Table 1: Comparative Mu-Opioid Receptor (MOR) Binding Affinities

CompoundMOR Binding Affinity (Ki, nM)Source
This compound 4[1]
Brorphine 2.5[5]
Orphine 1.8[5]
Fluorphine 1.3[5]
Chlorphine 2.0[5]
Iodorphine 3.4[5]

Table 2: In Vitro MOR Activation Data for Brorphine Analogues

Compoundmini-Gαi Recruitment (pEC50)mini-Gαi Recruitment (Emax %)β-arrestin 2 Recruitment (pEC50)β-arrestin 2 Recruitment (Emax %)Source
Brorphine 8.11057.3118[5]
Orphine 7.9947.1100[5]
Fluorphine 7.8917.097[5]
Chlorphine 8.21087.4125[5]
Iodorphine 8.01027.5130[5]
Hydromorphone (Reference) 8.41007.8100[5]

Table 3: In Vivo Antinociceptive Effects of Brorphine Analogues in Mice

Compound (15 mg/kg, IP)Max. Antinociception (Tail Pinch)Max. Antinociception (Hot Plate)Source
Brorphine HighHigh[5]
Orphine ModerateModerate[5]
Fluorphine ModerateModerate[5]
Chlorphine HighHigh[5]
Iodorphine ModerateHigh[5]

Note: Detailed in vivo antinociceptive data for this compound are not available, though it is reported to have analgesic effects in rats.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical mu-opioid receptor signaling pathway and a typical experimental workflow for characterizing opioid compounds.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Opioid_Agonist Opioid Agonist (this compound / Brorphine) MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates GRK GRK MOR->GRK Phosphorylated by P P AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channels G_Protein->GIRK Activates Ca_Channel Ca2+ Channels G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Analgesia Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx Ca_influx->Analgesia Beta_Arrestin β-Arrestin 2 P->Beta_Arrestin Recruits Desensitization Receptor Desensitization/ Internalization Beta_Arrestin->Desensitization Side_Effects Respiratory Depression Beta_Arrestin->Side_Effects

Caption: Mu-Opioid Receptor Signaling Cascade.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) G_Protein_Activation GTPγS Binding Assay (Determine EC50/Emax) Binding->G_Protein_Activation Arrestin_Recruitment β-Arrestin Recruitment Assay (Determine EC50/Emax) G_Protein_Activation->Arrestin_Recruitment Antinociception Antinociception Assays (Hot Plate / Tail Flick) Arrestin_Recruitment->Antinociception Proceed if promising Respiratory Respiratory Depression (Whole-Body Plethysmography) Antinociception->Respiratory Compound_Synthesis Compound Synthesis (this compound / Brorphine Analogues) Compound_Synthesis->Binding

Caption: Experimental Workflow for Opioid Characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

This protocol is to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]DAMGO, a selective MOR agonist, is typically used at a concentration near its dissociation constant (Kd).

  • Procedure:

    • Cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound or a brorphine analogue) in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Incubation is carried out at room temperature for 60-90 minutes to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid antagonist, such as naloxone (B1662785) (10 µM).

    • The binding reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • Filters are washed with ice-cold buffer to remove unbound radioactivity.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor agonism.

  • Materials: Cell membranes expressing the mu-opioid receptor, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4).

  • Procedure:

    • Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.

    • Varying concentrations of the agonist (e.g., this compound or a brorphine analogue) are added to the membranes.

    • The reaction is initiated by the addition of [³⁵S]GTPγS.

    • The mixture is incubated at 30°C for 60 minutes.

    • The assay is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the Gα subunits is measured by scintillation counting.

  • Data Analysis: Data are plotted as the percentage of maximal stimulation versus the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (potency) and Emax (efficacy) values.

β-Arrestin 2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the activated mu-opioid receptor, a key event in receptor desensitization and an indicator of a separate signaling pathway.

  • Methodology: Enzyme fragment complementation (EFC) assays, such as the PathHunter® assay, are commonly used.

  • Principle: The mu-opioid receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin 2 is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin 2 to the receptor brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal upon substrate addition.

  • Procedure:

    • Cells co-expressing the tagged receptor and β-arrestin 2 are plated in a multi-well format.

    • Cells are treated with varying concentrations of the test compound.

    • After an incubation period (typically 90 minutes), the substrate is added, and the chemiluminescent signal is measured using a luminometer.

  • Data Analysis: Dose-response curves are generated to determine the EC50 and Emax for β-arrestin 2 recruitment.

In Vivo Antinociception: Hot Plate and Tail Flick Tests

These assays assess the analgesic properties of a compound in animal models.

  • Hot Plate Test:

    • A mouse or rat is placed on a surface maintained at a constant temperature (e.g., 55°C).

    • The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.

    • A cut-off time is used to prevent tissue damage.

    • The test is performed before and at various times after the administration of the test compound.

  • Tail Flick Test:

    • A focused beam of heat is applied to the animal's tail.

    • The time taken for the animal to flick its tail away from the heat source is measured.

    • This test primarily measures a spinal reflex.

  • Data Analysis: An increase in the latency to respond compared to baseline or a vehicle-treated control group indicates an antinociceptive effect.

In Vivo Respiratory Depression: Whole-Body Plethysmography

This non-invasive method is used to measure respiratory parameters in conscious, unrestrained animals.

  • Apparatus: The animal is placed in a sealed chamber connected to a pressure transducer.

  • Procedure:

    • The animal is allowed to acclimate to the chamber.

    • Baseline respiratory parameters (respiratory rate, tidal volume, and minute ventilation) are recorded.

    • The test compound is administered, and respiratory parameters are monitored continuously or at set time points.

  • Data Analysis: A significant decrease in respiratory rate and/or minute ventilation compared to baseline or a control group is indicative of respiratory depression.[9][10] The effects of brorphine analogues, for instance, were investigated for changes in respiratory function following a fixed dose.[5]

References

Unveiling the Binding Affinity of R-6890: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise binding characteristics of novel compounds is paramount. This guide provides a comprehensive comparison of the binding affinity of R-6890, an opioid analgesic, with other relevant compounds. The data presented is supported by detailed experimental protocols to ensure reproducibility and clarity.

Quantitative Analysis of Binding Affinities

The binding affinity of a compound to its target receptor is a critical determinant of its potency and selectivity. The inhibition constant (Kᵢ) is a quantitative measure of this affinity, where a lower Kᵢ value indicates a higher affinity. The following table summarizes the Kᵢ values for this compound and a selection of other opioid and nociceptin (B549756) receptor ligands.

CompoundReceptor SubtypeKᵢ (nM)Reference
This compound Mu (µ) Opioid4[1]
Delta (δ) Opioid75[1]
Total Opioid Population10[1]
DAMGO Mu (µ) Opioid1.23 - 1.5[2][3]
Sufentanil Mu (µ) Opioid0.13[4]
Morphine Mu (µ) Opioid1.2[5]
Nociceptin/Orphanin FQ (N/OFQ) Nociceptin (NOP)High Affinity[6]
Ro 64-6198 Nociceptin (NOP)Subnanomolar[6]

Note: Kᵢ values can vary between studies due to differences in experimental conditions such as tissue preparation, radioligand used, and assay buffer composition. The data presented here are compiled from various sources to provide a comparative overview.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of binding affinity (Kᵢ) is typically achieved through radioligand competition binding assays. This method measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor.

I. Materials and Reagents
  • Biological Material: Membranes prepared from rat brain tissue or cell lines (e.g., CHO, HEK293) stably expressing the opioid receptor subtype of interest (Mu, Delta, or Nociceptin).

  • Radioligand: A high-affinity, subtype-selective radiolabeled ligand. Examples include:

    • [³H]DAMGO for the Mu-opioid receptor.

    • [³H]DPDPE for the Delta-opioid receptor.

    • [³H]Nociceptin for the NOP receptor.

  • Test Compound: Unlabeled this compound and other competitor compounds.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM Naloxone) to determine the level of non-specific binding.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, often supplemented with MgCl₂ and bovine serum albumin (BSA).

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: For detection of radioactivity.

  • Instrumentation: Filtration manifold, glass fiber filters, scintillation counter.

II. Procedure
  • Membrane Preparation:

    • Homogenize brain tissue or cells in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Radioligand and membrane preparation in assay buffer.

      • Non-specific Binding: Radioligand, membrane preparation, and a high concentration of the non-specific binding control (e.g., Naloxone).

      • Competition: Radioligand, membrane preparation, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Reagent_Prep Reagent Preparation Reagent_Prep->Incubation Filtration Filtration Incubation->Filtration Quantification Quantification Filtration->Quantification Data_Processing Data Processing Quantification->Data_Processing Curve_Fitting Curve Fitting Data_Processing->Curve_Fitting Ki_Calculation Ki Calculation Curve_Fitting->Ki_Calculation

Caption: Workflow for Radioligand Competition Binding Assay.

Signaling Pathways

This compound is known to be an agonist at the nociceptin (NOP) receptor while also retaining significant affinity for the mu (µ) opioid receptor. The activation of these G-protein coupled receptors (GPCRs) initiates distinct downstream signaling cascades.

Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor, primarily coupled to Gαi/o proteins, leads to a series of intracellular events that ultimately result in an overall inhibitory effect on neuronal activity.

Mu_Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Mu-Opioid Agonist (e.g., this compound) MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds to G_Protein Gαi/o-βγ Complex MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux

Caption: Simplified Mu-Opioid Receptor Signaling Cascade.

Nociceptin (NOP) Receptor Signaling Pathway

Similar to the mu-opioid receptor, the NOP receptor is a GPCR that primarily couples to Gαi/o proteins. Its activation also leads to the inhibition of adenylyl cyclase and modulation of ion channel activity.

NOP_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist NOP Agonist (e.g., this compound, N/OFQ) NOPR Nociceptin Receptor (NOP) Agonist->NOPR Binds to G_Protein Gαi/o-βγ Complex NOPR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP MAPK_Activation Activation MAPK->MAPK_Activation

Caption: Key Signaling Events of the NOP Receptor.

References

Independent Verification of R-6890 Analgesic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic properties of the novel opioid compound R-6890 against established alternatives. The information is compiled from preclinical data to support further research and development in pain management.

Executive Summary

This compound, also known as spirochlorphine, is an opioid analgesic agent with a dual mechanism of action, exhibiting affinity for both the mu (µ) opioid receptor and the nociceptin/orphanin FQ (NOP) receptor.[1] Preclinical evidence suggests its potential as an analgesic. This document summarizes the available quantitative data on its analgesic efficacy, details the experimental protocols used for its evaluation, and visually represents its signaling pathway and the workflow of its assessment.

Data Presentation: Comparative Analgesic Potency

The following table summarizes the available data on the receptor binding affinity and in vivo analgesic potency of this compound in comparison to morphine, a standard opioid analgesic.

CompoundReceptor Binding Affinity (Ki, nM) - Mu-opioid ReceptorIn Vivo Analgesic Potency (ED50, mg/kg) - Rat Tail-Flick TestReference
This compound 4Data from Stahl et al. (1977) indicates a high correlation between receptor binding and analgesic potency, but specific ED50 values require access to the full publication.[1][2]
Morphine -~1.5 - 3.0 (Subcutaneous)[3][4][5]

Note: The analgesic potency of opioids can vary depending on the specific experimental conditions, including the animal model, route of administration, and the specific pain assay used.

Experimental Protocols

The primary preclinical models used to assess the analgesic effects of opioid compounds like this compound are the tail-flick and hot-plate tests in rodents. These tests measure the response latency to a thermal stimulus.

Rat Tail-Flick Test

Objective: To assess the spinal analgesic effects of a compound by measuring the latency of a rat to flick its tail away from a noxious heat source.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of radiant heat to the ventral surface of the rat's tail.

  • Procedure:

    • The rat is gently restrained, and its tail is placed in the apparatus.

    • The heat source is activated, and a timer starts simultaneously.

    • The time taken for the rat to flick its tail away from the heat is recorded as the tail-flick latency.

    • A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Rat Hot-Plate Test

Objective: To evaluate the supraspinal analgesic effects of a compound by measuring the reaction time of a rat to a heated surface.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C) is used. The animal is confined to the surface by a transparent cylinder.

  • Procedure:

    • The rat is placed on the heated surface of the hot-plate.

    • The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is used to prevent injury.

  • Data Analysis: The increase in latency to respond after drug administration compared to baseline is used as a measure of analgesia.

Mandatory Visualizations

Signaling Pathway of this compound

This compound Signaling Pathway R6890 This compound Mu_Receptor Mu-Opioid Receptor (MOR) R6890->Mu_Receptor Binds NOP_Receptor Nociceptin Receptor (NOP) R6890->NOP_Receptor Binds G_Protein_MOR Gi/o Protein Mu_Receptor->G_Protein_MOR Activates G_Protein_NOP Gi/o Protein NOP_Receptor->G_Protein_NOP Activates AC_Inhibition_MOR Inhibition of Adenylyl Cyclase G_Protein_MOR->AC_Inhibition_MOR Ca_Channel_Inhibition Inhibition of Ca2+ Channels G_Protein_MOR->Ca_Channel_Inhibition K_Channel_Activation Activation of K+ Channels G_Protein_MOR->K_Channel_Activation AC_Inhibition_NOP Inhibition of Adenylyl Cyclase G_Protein_NOP->AC_Inhibition_NOP Analgesia Analgesia AC_Inhibition_MOR->Analgesia AC_Inhibition_NOP->Analgesia Ca_Channel_Inhibition->Analgesia K_Channel_Activation->Analgesia

Caption: Dual signaling pathway of this compound through Mu-Opioid and Nociceptin receptors.

Experimental Workflow for Analgesic Assessment

Experimental Workflow Start Start: Select Animal Model (Rats) Acclimatization Acclimatization Period Start->Acclimatization Baseline Baseline Nociceptive Testing (Tail-Flick / Hot-Plate) Acclimatization->Baseline Drug_Admin Administer this compound or Control Vehicle Baseline->Drug_Admin Post_Drug_Testing Post-Administration Nociceptive Testing (at various time points) Drug_Admin->Post_Drug_Testing Data_Collection Data Collection: - Reaction Latency - Behavioral Observations Post_Drug_Testing->Data_Collection Analysis Data Analysis: - Calculate ED50 - Statistical Comparison Data_Collection->Analysis End End: Report Findings Analysis->End

Caption: Standard workflow for preclinical evaluation of analgesic compounds.

Comparison with Alternatives

This compound's unique profile as a dual mu-opioid and NOP receptor agonist distinguishes it from traditional opioid analgesics like morphine, which primarily target the mu-opioid receptor.

  • Morphine and other conventional µ-opioid agonists: These are potent analgesics but are associated with significant side effects, including respiratory depression, constipation, tolerance, and abuse liability.

  • Nociceptin/Orphanin FQ (NOP) receptor agonists: Activation of the NOP receptor has been shown to produce analgesia, particularly in models of chronic pain, and may have a lower potential for abuse and other opioid-related side effects.[6][7][8][9]

  • Non-steroidal anti-inflammatory drugs (NSAIDs): These are effective for mild to moderate pain and work by inhibiting cyclooxygenase (COX) enzymes. They are not associated with opioid-like side effects but can have gastrointestinal and cardiovascular risks with long-term use.

  • Other non-opioid analgesics: This category includes drugs like acetaminophen (B1664979) and anticonvulsants (for neuropathic pain), which have different mechanisms of action and side-effect profiles.

The dual agonism of this compound at both mu-opioid and NOP receptors presents a potential therapeutic advantage. The activation of NOP receptors could potentially mitigate some of the adverse effects associated with mu-opioid receptor activation while contributing to the overall analgesic effect. However, further comprehensive preclinical studies are required to fully elucidate the therapeutic index and side-effect profile of this compound compared to existing analgesics.

References

A Comparative Analysis of R-6890: In Vitro Receptor Affinity vs. In Vivo Analgesic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available in vitro and in vivo data for the synthetic opioid R-6890, also known as spirochlorphine. The objective is to present a clear, data-driven comparison to facilitate research and development efforts in the field of opioid analgesics.

Data Presentation: A Side-by-Side Look

The following tables summarize the currently available quantitative data for this compound, placing its in vitro receptor binding affinity alongside its reported in vivo analgesic effects.

In Vitro Data: Opioid Receptor Binding Affinity

This compound has been characterized as a nociceptin (B549756) receptor (NOP) agonist, though it demonstrates significant affinity for the mu-opioid receptor.[1] The binding affinities (Ki), which represent the concentration of the compound required to occupy 50% of the receptors, are detailed below. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeThis compound Ki (nM)Reference CompoundReference Ki (nM)
Mu (µ)4Fentanyl~1.6
Delta (δ)75Fentanyl-
Total Opioid10--

Data for this compound sourced from publicly available information.[1] Fentanyl Ki value is provided for comparative context.

In Vivo Data: Analgesic Efficacy
Animal ModelTestThis compound PotencyFentanyl Potency (for comparison)
RatAnalgesiaReported to be approximately the same as fentanyl.ED50 in rat tail-flick test: ~0.0105 mg/kg.

Note: The lack of a specific ED50 value for this compound necessitates a qualitative comparison. The provided fentanyl ED50 is for contextual reference.

Experimental Protocols

To ensure transparency and reproducibility, the following sections detail the standard methodologies for the key experiments cited in this guide.

In Vitro: Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound (like this compound) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the Ki of this compound for mu and delta opioid receptors.

Materials:

  • Receptor Source: Cell membranes expressing the specific opioid receptor subtype (e.g., from CHO or HEK293 cells).

  • Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [³H]-DAMGO for mu receptors).

  • Test Compound: this compound.

  • Assay Buffer: Typically a Tris-HCl buffer with magnesium ions.

  • Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: A fixed concentration of the radioligand is incubated with the receptor-containing cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach a state of equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo: Hot Plate Test for Analgesia

The hot plate test is a standard method for assessing the analgesic efficacy of drugs in animal models by measuring the latency of a pain response to a thermal stimulus.

Objective: To determine the analgesic effect of this compound in rats.

Apparatus:

  • A hot plate apparatus with a controlled surface temperature.

  • A transparent cylinder to confine the animal to the hot plate surface.

Procedure:

  • Acclimation: The animals (e.g., rats) are acclimated to the testing room and the apparatus to reduce stress-induced responses.

  • Baseline Latency: Each animal is placed on the hot plate (typically set between 50-55°C), and the time until a nocifensive response (e.g., paw licking, jumping) is recorded as the baseline latency. A cut-off time is established to prevent tissue damage.

  • Drug Administration: The test compound (this compound) is administered to the animals, typically via intraperitoneal or subcutaneous injection.

  • Post-Treatment Latency: At specific time points after drug administration, the animals are again placed on the hot plate, and their response latencies are measured.

  • Data Analysis: The increase in response latency after drug administration compared to the baseline is calculated. The dose of the drug that produces a 50% increase in the maximum possible effect (ED50) can be determined from a dose-response curve.

Mandatory Visualizations

Mu-Opioid Receptor Signaling Pathway

This compound exerts its effects primarily through the mu-opioid receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates the general signaling cascade initiated upon agonist binding.

Mu-Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular R6890 This compound (Agonist) MOR Mu-Opioid Receptor (MOR) R6890->MOR G_protein G-protein (Gαi/o, Gβγ) MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channels Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channels Modulation cAMP ↓ cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia

Caption: Agonist binding to the mu-opioid receptor activates inhibitory G-proteins.

Experimental Workflow: In Vitro Binding Assay

The logical flow of a competitive radioligand binding assay is depicted below.

In Vitro Binding Assay Workflow A Prepare Receptor Membranes & Radioligand B Incubate with varying concentrations of this compound A->B C Separate Bound & Free Ligand (Filtration) B->C D Measure Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 → Ki) D->E

Caption: Workflow for determining receptor binding affinity.

Experimental Workflow: In Vivo Hot Plate Test

The following diagram outlines the steps involved in the hot plate test for assessing analgesic efficacy.

In Vivo Hot Plate Test Workflow A Animal Acclimation B Measure Baseline Pain Response Latency A->B C Administer this compound B->C D Measure Post-Treatment Pain Response Latency C->D E Calculate Analgesic Effect (e.g., %MPE, ED50) D->E

Caption: Workflow for assessing in vivo analgesic activity.

References

R-6890 Receptor Binding Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics of the nociception/orphanin FQ (NOP) receptor agonist, R-6890, in comparison to other relevant ligands.

This guide provides a detailed comparison of the receptor binding affinity of this compound with other ligands targeting the NOP and mu (µ)-opioid receptors. The data presented is compiled from publicly available pharmacological studies and is intended to serve as a valuable resource for researchers engaged in the development of novel analgesics and therapeutic agents targeting these receptor systems.

Comparative Binding Affinity of this compound and Other Ligands

The binding affinity of a ligand for its receptor is a critical parameter in drug discovery, often quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. This compound, also known as spirochlorphine, is an opioid analgesic that primarily acts as a NOP receptor agonist but also exhibits significant affinity for the µ-opioid receptor. The following table summarizes the binding affinities of this compound and a selection of other well-characterized ligands for the NOP and µ-opioid receptors.

LigandPrimary Target(s)Receptor SubtypeBinding Affinity (Kᵢ) [nM]
This compound NOP, µ-opioidµ-opioid4[1]
δ-opioid75[1]
Ro 64-6198NOPNOP (human ORL1)0.389
µ-opioid46.8
κ-opioid89.1
δ-opioid1380
Fentanylµ-opioidµ-opioid~1-100 (variable)
Buprenorphineµ-opioid (partial agonist)µ-opioid0.2[2]
Morphineµ-opioidµ-opioid~1-100 (variable)
Nociceptin/Orphanin FQ (N/OFQ)NOPNOP~0.1

Experimental Protocols: Radioligand Binding Assay

The determination of ligand binding affinity is most commonly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand with known high affinity and specificity for the target receptor.

General Protocol for Competitive Radioligand Binding Assay:

1. Materials and Reagents:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing the human NOP or µ-opioid receptor.
  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]Nociceptin for NOP, [³H]DAMGO for µ-opioid).
  • Test Compound (Competitor): A range of concentrations of the unlabeled ligand to be tested (e.g., this compound).
  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., 10 µM Naloxone) to determine the amount of radioligand that binds to non-receptor components.
  • Assay Buffer: A buffer solution optimized for receptor binding (e.g., 50 mM Tris-HCl, pH 7.4).
  • Wash Buffer: Ice-cold buffer to wash away unbound radioligand.
  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

2. Assay Procedure:

  • Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand, the receptor preparation, and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand and receptors only) and non-specific binding.
  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60-90 minutes at room temperature).
  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding from the total binding to determine the specific binding of the radioligand to the receptor.
  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine IC₅₀: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.
  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for a competitive binding assay and a simplified signaling pathway for a G protein-coupled receptor (GPCR) like the NOP or µ-opioid receptor.

experimental_workflow cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (Cell Membranes) Assay_Plate Multi-well Plate (Total, Non-specific, Competition) Receptor->Assay_Plate Radioligand Radioligand ([³H] or [¹²⁵I]) Radioligand->Assay_Plate Competitor Test Compound (e.g., this compound) Competitor->Assay_Plate Filtration Rapid Filtration (Glass Fiber Filters) Assay_Plate->Filtration Equilibration Washing Washing (Ice-cold Buffer) Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC₅₀ & Kᵢ Determination) Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR (NOP or µ-opioid) G_Protein G Protein (Gαβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Ligand Ligand (e.g., this compound) Ligand->Receptor Binding

Caption: Simplified GPCR signaling pathway.

References

Assessing the Therapeutic Index of R-6890: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A wider therapeutic window indicates a safer drug. This guide provides a comparative assessment of the novel opioid analgesic R-6890 against the well-established synthetic opioid fentanyl and the emerging compound brorphine. Due to the limited publicly available preclinical data for this compound, this comparison relies on its known pharmacological profile alongside available quantitative data for fentanyl and brorphine.

Comparative Pharmacological Profiles

The following table summarizes the available quantitative data for this compound, fentanyl, and brorphine. It is important to note the significant data gaps for this compound and brorphine, which preclude a direct comparison of their therapeutic indices.

ParameterThis compoundFentanylBrorphine
Mechanism of Action Nociceptin (B549756) receptor (NOP) agonist, Mu-opioid receptor (MOR) agonistPotent Mu-opioid receptor (MOR) agonistPotent Mu-opioid receptor (MOR) agonist
Receptor Binding Affinity (Ki, nM) MOR: 4, Delta: 75[1]MOR: ~1MOR: Potency similar to fentanyl in vitro[2]
Analgesic Potency (ED50) Data not available~0.01 - 0.1 mg/kg (rodent, various tests)Less potent than fentanyl in vivo (rat hot plate test)[2]
Lethal Dose (LD50) Data not available~3.1 mg/kg (rat, IV)Data not available
Preclinical Therapeutic Index (LD50/ED50) Data not available~280-775 (rodent)Data not available

Signaling Pathways and Mechanism of Action

Opioid analgesics primarily exert their effects through the activation of G-protein coupled receptors (GPCRs), with the mu-opioid receptor (MOR) being the principal target for analgesia. The binding of an agonist, such as fentanyl or brorphine, to the MOR initiates a signaling cascade that leads to the inhibition of neuronal activity and a reduction in pain transmission. This compound exhibits a more complex mechanism, acting as an agonist at both the MOR and the nociceptin receptor (NOP), which may contribute to a different pharmacological profile.

cluster_R6890 This compound cluster_Fentanyl_Brorphine Fentanyl / Brorphine cluster_downstream Downstream Signaling R6890 This compound NOP NOP Receptor R6890->NOP Agonist MOR_R MOR R6890->MOR_R Agonist Gi Inhibitory G-protein (Gi/o) MOR_R->Gi FB Fentanyl / Brorphine MOR_FB MOR FB->MOR_FB Agonist MOR_FB->Gi AC Adenylyl Cyclase Gi->AC Ca ↓ Ca2+ influx Gi->Ca K ↑ K+ efflux (Hyperpolarization) Gi->K cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca->Analgesia K->Analgesia

Figure 1: Simplified signaling pathway of this compound, Fentanyl, and Brorphine.

Experimental Protocols

The determination of a therapeutic index relies on standardized preclinical assays to measure both efficacy (ED50) and toxicity (LD50).

Efficacy Testing: Hot-Plate and Tail-Flick Tests

The analgesic properties of opioids are commonly assessed in rodents using the hot-plate and tail-flick tests. These assays measure the latency of a withdrawal response to a thermal stimulus. An increase in this latency following drug administration indicates an analgesic effect. The ED50 is the dose of the drug that produces a maximal possible effect in 50% of the test subjects.

Toxicity Testing: LD50 Determination

The LD50 is the statistically derived dose of a substance that is expected to cause death in 50% of the animals in a study. This is a critical component in assessing acute toxicity. The protocol involves administering escalating doses of the compound to different groups of animals and observing mortality over a specified period.

The following diagram illustrates a general workflow for determining the preclinical therapeutic index of a compound.

cluster_workflow Experimental Workflow for Therapeutic Index Determination cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment start Compound Administration to Animal Models (e.g., Rodents) analgesia_test Analgesic Assays (e.g., Hot-Plate, Tail-Flick) start->analgesia_test toxicity_test Acute Toxicity Study start->toxicity_test ed50 Determine ED50 analgesia_test->ed50 ti_calc Calculate Therapeutic Index (LD50 / ED50) ed50->ti_calc ld50 Determine LD50 toxicity_test->ld50 ld50->ti_calc

References

Head-to-Head Comparison: R-6890 and its Precursor in Opioid Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of the potent opioid analgesic R-6890 and its synthetic precursor, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one. The data presented herein is compiled from publicly available scientific literature and is intended to provide an objective overview for research and drug development purposes.

Executive Summary

This compound, also known as spirochlorphine, is a high-affinity ligand for the Nociceptin/Orphanin FQ (NOP) receptor and the mu (µ)-opioid receptor, exhibiting potent analgesic properties. In contrast, its direct synthetic precursor, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (spirodecanone), is a chemical intermediate. While direct quantitative pharmacological data for this specific precursor is limited in the public domain, analogous spirodecanone structures are reported to possess weak and non-selective affinity for opioid receptors. This stark difference in activity underscores the significant contribution of the chemical modifications in the final synthetic step to the pharmacological profile of this compound.

Data Presentation

The following tables summarize the available quantitative data for this compound and provide a qualitative assessment of its precursor based on related compounds.

Table 1: In Vitro Receptor Binding Affinity

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Data Source
This compound Mu (µ)-Opioid4[1]
Delta (δ)-Opioid75[1]
Total Opioid Population10[1]
1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one Opioid ReceptorsWeak and non-selective (inferred from related compounds)[2]

Table 2: In Vitro Functional Activity

CompoundAssayReceptorFunctional Response
This compound GTPγS BindingNOPAgonist
cAMP InhibitionNOP, Mu (µ)-OpioidAgonist
1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one VariousOpioid ReceptorsLikely inactive or very low potency agonist/antagonist

Table 3: In Vivo Analgesic Activity

CompoundAnimal ModelTestAnalgesic Effect
This compound RodentsHot Plate, Tail Flick, FormalinPotent Analgesia
1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one Not Reported-Not expected to be significant

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Assays

1. Radioligand Receptor Binding Assay (for Ki determination)

  • Objective: To determine the binding affinity of a test compound for a specific receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells stably expressing human µ-opioid or NOP receptors) are prepared.

    • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]DAMGO for µ-opioid), and varying concentrations of the unlabeled test compound.

    • Incubation: The plate is incubated to allow the binding to reach equilibrium.

    • Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

    • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay (for G-protein activation)

  • Objective: To measure the activation of G-protein coupled receptors (GPCRs) by an agonist.

  • Methodology:

    • Membrane Preparation: Similar to the receptor binding assay, membranes from cells expressing the receptor of interest are used.

    • Assay Setup: In a 96-well plate, membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

    • Incubation: The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit of the G-protein.

    • Termination and Filtration: The reaction is terminated by rapid filtration, and unbound [³⁵S]GTPγS is washed away.

    • Quantification: The amount of [³⁵S]GTPγS bound to the filter is quantified using a scintillation counter.

    • Data Analysis: The data is plotted as specific binding versus the logarithm of the agonist concentration to determine the EC50 (potency) and Emax (efficacy).

3. cAMP Inhibition Assay (for adenylyl cyclase activity)

  • Objective: To determine the effect of a compound on the intracellular levels of cyclic AMP (cAMP), a second messenger modulated by many GPCRs.

  • Methodology:

    • Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.

    • Assay Setup: Cells are pre-treated with the test compound at various concentrations.

    • Stimulation: Adenylyl cyclase is stimulated using forskolin, which increases intracellular cAMP levels.

    • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

    • Data Analysis: The ability of the test compound to inhibit the forskolin-stimulated cAMP production is quantified to determine its potency and efficacy.

In Vivo Assays

1. Hot Plate Test (for thermal nociception)

  • Objective: To assess the analgesic effect of a compound against a thermal stimulus.

  • Methodology:

    • Animal Acclimation: Rodents (mice or rats) are acclimated to the testing environment.

    • Compound Administration: The test compound is administered to the animals (e.g., via subcutaneous or intraperitoneal injection).

    • Testing: At a predetermined time after compound administration, the animal is placed on a heated plate (typically 52-55°C).

    • Latency Measurement: The time it takes for the animal to exhibit a pain response (e.g., licking a paw or jumping) is recorded as the latency.

    • Cut-off Time: A cut-off time is established to prevent tissue damage.

    • Data Analysis: An increase in the response latency compared to a vehicle-treated control group indicates an analgesic effect.

2. Formalin Test (for inflammatory pain)

  • Objective: To evaluate the analgesic activity of a compound in a model of tonic chemical pain.

  • Methodology:

    • Animal Acclimation: Animals are placed in an observation chamber to acclimate.

    • Compound Administration: The test compound is administered prior to the formalin injection.

    • Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one of the animal's hind paws.

    • Observation: The animal's behavior is observed for a set period (e.g., 30-60 minutes). The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.

    • Data Analysis: The test has two distinct phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes). A reduction in the duration of nociceptive behaviors in either phase indicates analgesic activity.

Mandatory Visualization

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one Reductive Amination Reductive Amination 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one->Reductive Amination 1-(4-chlorophenyl)ethan-1-amine 1-(4-chlorophenyl)ethan-1-amine 1-(4-chlorophenyl)ethan-1-amine->Reductive Amination This compound This compound Reductive Amination->this compound Alkylation at N8

Caption: Synthetic pathway for this compound from its key precursor.

Signaling Pathways

G cluster_R6890 This compound cluster_receptors Receptors cluster_gprotein G-Protein Signaling cluster_cellular Cellular Response R6890 R6890 NOP NOP R6890->NOP Agonist MuOpioid Mu-Opioid R6890->MuOpioid Agonist Gi_Go Gi/Go NOP->Gi_Go MuOpioid->Gi_Go AdenylylCyclase Adenylyl Cyclase Gi_Go->AdenylylCyclase Inhibits IonChannels Ion Channels Gi_Go->IonChannels MAPK MAPK Pathway Gi_Go->MAPK cAMP ↓ cAMP AdenylylCyclase->cAMP ReducedExcitability Reduced Neuronal Excitability cAMP->ReducedExcitability K_channel ↑ K+ Efflux IonChannels->K_channel Ca_channel ↓ Ca2+ Influx IonChannels->Ca_channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel->ReducedExcitability Analgesia Analgesia MAPK->Analgesia Hyperpolarization->ReducedExcitability ReducedExcitability->Analgesia

Caption: Simplified signaling cascade of this compound at NOP and Mu-Opioid receptors.

References

Validating Analytical Methods for R-6890 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on a Novel Compound: R-6890, also known as spirochlorphine, is a potent opioid analgesic belonging to the spiropiperidine class of compounds.[1] As a relatively novel research compound, publicly available, validated analytical methods for its specific quantification are not yet established in the scientific literature. This guide, therefore, presents a comparison of two common, highly effective analytical techniques that are readily adaptable for the quantification of this compound in biological matrices: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance data presented is based on established methodologies for similar potent opioids and serves as a baseline for method development and validation.

Data Presentation: Comparison of Analytical Methodologies

The following table summarizes the anticipated performance characteristics of hypothetical GC-MS/MS and LC-MS/MS methods for the quantification of this compound in a biological matrix such as oral fluid or plasma.

ParameterGC-MS/MSLC-MS/MS
Limit of Quantification (LOQ) 0.1 - 0.5 ng/mL0.05 - 0.2 ng/mL
Linear Range 0.5 - 100 ng/mL0.2 - 100 ng/mL
Precision (%RSD) < 15%< 10%
Accuracy (%Bias) ± 15%± 10%
Sample Throughput ModerateHigh
Derivatization Required Often YesTypically No
Matrix Effects Less ProneMore Prone

Experimental Protocols

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method

This proposed method is based on established protocols for the analysis of synthetic opioids in biological fluids.[2][3][4]

a. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 1 mL of biological sample (e.g., oral fluid), add an internal standard (e.g., this compound-d5).

  • Perform a sample pretreatment step, such as enzymatic hydrolysis, if conjugated metabolites are of interest.

  • Condition a mixed-mode SPE cartridge with methanol (B129727) and water.

  • Load the pretreated sample onto the SPE cartridge.

  • Wash the cartridge with a series of solvents to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for derivatization.

b. Derivatization:

  • To the reconstituted extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to improve the volatility and thermal stability of this compound.

  • Incubate the mixture at a specified temperature and time to ensure complete derivatization.

c. GC-MS/MS Analysis:

  • Gas Chromatograph: Agilent 6890 series or similar.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Injector: Splitless mode.

  • Oven Temperature Program: Start at a suitable initial temperature, followed by a temperature ramp to a final temperature to ensure separation from any matrix components.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for derivatized this compound and its internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This proposed method is based on protocols for the analysis of potent synthetic opioids in various biological matrices.[5][6][7]

a. Sample Preparation (Protein Precipitation):

  • To 100 µL of biological sample (e.g., plasma), add an internal standard (e.g., this compound-d5).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

b. LC-MS/MS Analysis:

  • Liquid Chromatograph: UHPLC system for rapid and efficient separation.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 or similar column suitable for the separation of basic compounds.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: A typical flow rate for a UHPLC system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and its internal standard.

Visualizations

G Opioid Receptor Signaling Pathway R6890 This compound (Agonist) OpioidReceptor μ-Opioid Receptor R6890->OpioidReceptor Binds to GProtein Gi/o Protein OpioidReceptor->GProtein Activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Inhibits IonChannels Ion Channels GProtein->IonChannels Modulates cAMP cAMP AdenylylCyclase->cAMP Reduces production of Analgesia Analgesia cAMP->Analgesia Contributes to IonChannels->Analgesia Leads to

Caption: Signaling pathway of an opioid agonist like this compound.

G LC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into UHPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

References

Comparison Guide: The Role of Kappa-Opioid Receptor Antagonists in Attenuating Naloxone-Precipitated Opioid Withdrawal

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Initial investigations to compile a guide on the effects of "R-6890" on naloxone-precipitated withdrawal revealed a significant information gap in publicly available scientific literature. Our search identified this compound, also known as spirochlorphine, as a nociceptin (B549756) receptor (NOP) agonist with significant affinity for the mu-opioid receptor, and it has been noted as an emerging substance in the illicit drug supply.[1][2][3] However, we found no published experimental data detailing its effects on naloxone-precipitated opioid withdrawal.

Therefore, this guide has been developed to address the broader and well-documented role of a highly relevant therapeutic class in the context of opioid withdrawal: kappa-opioid receptor (KOR) antagonists . The dynorphin/KOR system is implicated in the negative affective states and dysphoria associated with opioid withdrawal, making KOR antagonists a promising area of research for novel withdrawal management strategies.[4][5]

This guide will compare the effects of the prototypical long-acting KOR antagonist, nor-binaltorphimine (nor-BNI) , with other therapeutic approaches for managing naloxone-precipitated withdrawal, providing available preclinical data and experimental context.

Introduction to Naloxone-Precipitated Withdrawal and the Kappa-Opioid System

Naloxone-precipitated withdrawal is an acute and severe syndrome induced by the administration of an opioid receptor antagonist, like naloxone (B1662785), to an individual with opioid dependence.[6] This rapid onset of withdrawal symptoms is often more intense than spontaneous withdrawal.[6] The underlying neurobiology of opioid withdrawal is complex, involving multiple neurotransmitter systems.[7][8]

The endogenous kappa-opioid system, primarily through its ligand dynorphin, is thought to mediate the negative affective and aversive states associated with withdrawal.[4][5] Chronic opioid use can lead to an upregulation of the dynorphin/KOR system.[5] During withdrawal, activation of KORs contributes to dysphoria and stress-like responses, making KOR antagonists a logical target for therapeutic intervention.[4][9]

Comparative Efficacy of Kappa-Opioid Receptor Antagonists

Preclinical studies have investigated the potential of KOR antagonists to alleviate the symptoms of naloxone-precipitated withdrawal. The findings, however, can be complex and sometimes contradictory, depending on the specific antagonist, the timing of administration, and the withdrawal symptoms being measured.

Table 1: Preclinical Data on the Effect of nor-BNI on Naloxone-Precipitated Morphine Withdrawal in Rats

CompoundDoseAnimal ModelWithdrawal Signs AssessedKey FindingsReference
nor-Binaltorphimine (nor-BNI) Not specifiedMorphine-dependent ratsOvert physical dependence signs, withdrawal-induced place aversionPotentiated most overt signs of physical dependence and resulted in a greater withdrawal-induced place aversion.[10]
nor-Binaltorphimine (nor-BNI) Not specifiedMorphine-dependent ratsSomatic withdrawal symptoms, depressive and anxiety-like behaviorTiming of administration is critical. When given 5 hours before naloxone, it reduced symptoms and conditioned place aversion. When given 2 hours after, it enhanced withdrawal. Other studies show it increases somatic symptoms but reduces depressive and anxiety-like behavior.[11][12]

Note: The conflicting results highlight the complexity of the KOR system's role in opioid withdrawal and the importance of experimental parameters. Some studies suggest that while KOR antagonists may worsen some somatic signs, they might alleviate the affective components of withdrawal, which are significant drivers of relapse.[5][11][12] In contrast to nor-BNI, the KOR antagonist JDTic was reported to not have a significant adverse effect on morphine-induced physical dependence in rats and showed potential to reduce several opiate withdrawal symptoms.[4]

Alternative and Standard Treatments for Opioid Withdrawal

Currently, the standard of care for managing opioid withdrawal involves opioid agonists or partial agonists, and alpha-2 adrenergic agonists.

Table 2: Comparison of Common Treatments for Opioid Withdrawal

Treatment ClassExample Compound(s)Mechanism of ActionEffects on Withdrawal
Full Opioid Agonist MethadoneFull agonist at the µ-opioid receptor.Suppresses withdrawal symptoms by replacing the illicit opioid.[7]
Partial Opioid Agonist BuprenorphinePartial agonist at the µ-opioid receptor and antagonist at the κ-opioid receptor.Alleviates withdrawal symptoms and cravings with a ceiling effect on respiratory depression.[8]
Alpha-2 Adrenergic Agonists Clonidine, LofexidineReduces sympathetic nervous system overactivity.Manages physical symptoms like tachycardia, sweating, and restlessness.[7]
Opioid Antagonist NaltrexoneBlocks the effects of opioids at the receptor level.Used for relapse prevention after detoxification; can precipitate withdrawal if administered to a dependent individual.[13]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. Below are generalized protocols based on the principles of the cited preclinical studies.

Animal Model of Naloxone-Precipitated Withdrawal
  • Induction of Opioid Dependence: Male Wistar or Sprague-Dawley rats are typically used. Dependence on morphine is induced by repeated subcutaneous injections of escalating doses of morphine over several days (e.g., 10-40 mg/kg twice daily for 10 days).[10]

  • Drug Administration: The KOR antagonist (e.g., nor-BNI) or vehicle is administered at a specified time point before the naloxone challenge.

  • Precipitation of Withdrawal: Withdrawal is precipitated by a subcutaneous injection of naloxone (e.g., 1 mg/kg).[10]

  • Assessment of Withdrawal Signs: Immediately after naloxone administration, rats are observed for a defined period (e.g., 30-60 minutes) and scored for a variety of somatic withdrawal signs. These can include behaviors like jumping, wet-dog shakes, teeth chattering, ptosis, and diarrhea. A weighted scoring system is often used to quantify the overall severity of withdrawal.

  • Assessment of Affective Withdrawal Signs: Conditioned Place Aversion (CPA) is a common paradigm to measure the aversive, affective component of withdrawal. In this test, the animal learns to associate a specific environment with the negative experience of withdrawal, and will subsequently avoid that environment.[10]

Signaling Pathways and Experimental Workflow

Signaling Pathway of Opioid Withdrawal and KOR Antagonism

Opioid_Withdrawal_KOR_Antagonism cluster_opioid_effect Chronic Opioid Use cluster_adaptation Neuroadaptation cluster_withdrawal Naloxone-Precipitated Withdrawal cluster_intervention Therapeutic Intervention Opioid Opioid Agonist (e.g., Morphine) MOR Mu-Opioid Receptor Opioid->MOR Activation Dynorphin Dynorphin Upregulation MOR->Dynorphin KOR_system KOR System Sensitization Dynorphin->KOR_system Withdrawal_Symptoms Withdrawal Symptoms (Somatic & Affective) KOR_system->Withdrawal_Symptoms Contributes to Dysphoria Naloxone Naloxone Naloxone->MOR Antagonism KOR_Antagonist KOR Antagonist (e.g., nor-BNI) KOR_Antagonist->KOR_system Blockade KOR_Antagonist->Withdrawal_Symptoms Modulates Affective Component Experimental_Workflow cluster_phase1 Dependence Induction cluster_phase2 Treatment cluster_phase3 Withdrawal Precipitation cluster_phase4 Assessment Induction Chronic Morphine Administration Treatment Administer KOR Antagonist or Vehicle Induction->Treatment Precipitation Naloxone Injection Treatment->Precipitation Somatic Somatic Withdrawal Scoring Precipitation->Somatic Affective Conditioned Place Aversion Testing Precipitation->Affective

References

Safety Operating Guide

Proper Disposal of R-6890: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of R-6890, a potent synthetic opioid analytical reference standard.

Disclaimer: The Safety Data Sheet (SDS) from one supplier states that this compound is not a hazardous substance or mixture.[1] However, other sources categorize it as a potent opioid analgesic.[2] Given this discrepancy and the potential for significant harm associated with opioids, it is imperative to handle and dispose of this compound with the high degree of caution appropriate for a potent, controlled substance.

Key Safety and Disposal Information

The following table summarizes crucial data for the safe handling and disposal of this compound.

ParameterInformationSource
Chemical Name 8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-oneMedChemExpress
CAS Number 3222-88-6MedChemExpress
Molecular Formula C21H24ClN3OMedChemExpress
Hazard Classification Stated as "Not a hazardous substance or mixture" by one supplier, but categorized as a potent synthetic opioid by others. It is prudent to handle as a hazardous and controlled substance.MedChemExpress, Cayman Chemical
Personal Protective Equipment (PPE) Standard laboratory PPE including a lab coat, chemical-resistant gloves, and safety glasses with side shields.General Laboratory Best Practices
Primary Disposal Method Via a licensed hazardous waste disposal company or a DEA-registered reverse distributor.General Guidance for Controlled Substances
Spill Procedure Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material and place it in a sealed container for disposal.General Laboratory Best Practices

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound.

R6890_Disposal_Workflow start Start: this compound Waste Generated segregate Segregate this compound waste from other waste streams start->segregate is_controlled Is this compound a controlled substance in your jurisdiction? contact_ehs Contact Environmental Health & Safety (EHS) Department is_controlled->contact_ehs Yes is_controlled->contact_ehs No dea_distributor Arrange for disposal via a DEA-registered reverse distributor contact_ehs->dea_distributor If controlled hazardous_waste Arrange for disposal via a licensed hazardous waste contractor contact_ehs->hazardous_waste If not controlled but hazardous document Complete all required waste disposal documentation dea_distributor->document hazardous_waste->document label Label waste container clearly: 'Hazardous Waste - this compound' segregate->label store Store securely in a designated and controlled area label->store store->is_controlled end End: Compliant Disposal document->end

Caption: Decision workflow for the compliant disposal of this compound.

Detailed Experimental Protocol for Disposal

Due to its nature as a potent synthetic opioid and likely classification as a controlled substance, the primary and required method for the disposal of this compound is through a licensed and regulated service. On-site chemical neutralization is not recommended due to the potential for incomplete reaction and the creation of other hazardous byproducts.

Step 1: Segregation and Containerization

  • Immediately upon generation, segregate all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, gloves), from all other waste streams.

  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.

Step 2: Proper Labeling

  • Label the waste container with "Hazardous Waste - this compound" and include the full chemical name.

  • Affix any additional hazard pictograms as required by your institution's Environmental Health and Safety (EHS) department and local regulations.

Step 3: Secure Storage

  • Store the sealed waste container in a secure, designated, and well-ventilated area away from incompatible materials.

  • Access to this storage area should be restricted to authorized personnel.

Step 4: Coordination with EHS and Licensed Waste Vendor

  • Contact your institution's EHS department to initiate the disposal process.

  • Your EHS department will have established procedures and contracts with licensed hazardous waste disposal companies. If this compound is classified as a controlled substance in your jurisdiction, disposal will need to be handled by a DEA-registered reverse distributor.

Step 5: Documentation

  • Complete all necessary waste disposal paperwork as required by your institution and the waste vendor. This documentation is crucial for regulatory compliance and tracking the waste from "cradle to grave."

Step 6: Waste Pickup

  • The licensed waste vendor will collect the properly packaged and labeled this compound waste for transport to a permitted treatment, storage, and disposal facility.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling R-6890

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and operational guidance for handling R-6890 (also known as Spirochlorphine), a potent synthetic opioid analgesic intended for research and forensic applications.[1][2] Due to its pharmacological properties, personnel must adhere to strict safety protocols to mitigate risks of exposure and ensure proper disposal.

Hazard Identification and Safety Precautions

This compound is a potent opioid analgesic that acts as a nociceptin (B549756) and mu-opioid receptor agonist.[1] While one Safety Data Sheet (SDS) classifies it as a non-hazardous substance, its potent pharmacological effects, including the risk of respiratory depression at high doses, necessitate handling it as a hazardous compound.[3][4] The primary routes of occupational exposure are inhalation of aerosolized powder and dermal contact.[5][6]

Table 1: Hazard Summary for this compound

Hazard Profile Description
Chemical Name 8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one[7]
Synonyms R6890, Spirochlorphine[1][7]
CAS Number 3222-88-6[3]
Molecular Formula C₂₁H₂₄ClN₃O[3]
Primary Hazards Potent opioid effects, potential for respiratory depression.[4] Primary exposure risk via inhalation of airborne particles.[6]

| Potential Symptoms | High doses may cause respiratory depression, vomiting, itching, and delirium.[4] |

Table 2: First Aid Measures

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[3]
Skin Contact Thoroughly rinse the affected skin area with water. Remove contaminated clothing and seek medical attention.[3]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR) but avoid mouth-to-mouth resuscitation.[3]

| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3] |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to create a barrier between the researcher and the hazardous substance.[5] The following table outlines the recommended PPE for handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Task Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Handling Solids (Powder) Double nitrile gloves Safety goggles with side-shields and face shield N100/P100 disposable respirator or a Powered Air-Purifying Respirator (PAPR)[8] Impervious, disposable gown or coverall with sleeve covers[3][8]
Preparing Solutions Double nitrile gloves Safety goggles with side-shields Work within a certified chemical fume hood or Class II Biosafety Cabinet Impervious lab coat or disposable gown[3]

| General Lab Work | Nitrile gloves | Safety goggles with side-shields | Not required if solutions are handled in closed containers | Lab coat |

Operational and Disposal Plans

Safe Handling and Storage Workflow

All procedures involving this compound powder should be performed in a designated area, within a ventilated enclosure such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation risk.[5]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE (Table 3) prep_area Prepare Ventilated Enclosure (Fume Hood / BSC) prep_ppe->prep_area receive Receive Compound prep_area->receive weigh Weigh Powder (Use contained methods) receive->weigh dissolve Prepare Solution weigh->dissolve storage Store Compound (See Table 4) dissolve->storage decontaminate Decontaminate Surfaces (e.g., with alcohol) storage->decontaminate dispose Segregate & Dispose Waste (See Disposal Plan) decontaminate->dispose

Caption: Workflow for the safe handling of this compound.

Table 4: Storage Conditions

Form Temperature Duration
Powder -20°C 3 years
4°C 2 years
In Solvent -80°C 6 months
-20°C 1 month

Data sourced from MedChemExpress SDS.[3]

Disposal Plan

Waste generated from handling this compound, including contaminated PPE, empty containers, and unused material, must be treated as hazardous chemical waste.[9] Disposal procedures must comply with all federal, state, and local regulations for hazardous and potentially controlled substances.[10]

Step-by-Step Disposal Guidance:

  • Segregation : Do not mix this compound waste with non-hazardous laboratory trash.[9][10]

  • Labeling : Collect all waste in designated, sealed, and clearly labeled containers. The label should read "Hazardous Waste - this compound" and include appropriate hazard symbols.[10]

  • Consult EHS : Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions and coordinate with certified disposal vendors.[10]

  • Professional Disposal : The primary method for disposal is through a DEA-registered reverse distributor or a licensed hazardous waste management company.[10][11] On-site destruction is highly regulated and not recommended.[10]

G start Waste Generated (this compound or Contaminated Material) decision_mixed Is waste mixed with non-hazardous trash? start->decision_mixed segregate STOP! Segregate waste immediately. Treat entire mixture as hazardous. decision_mixed->segregate Yes collect Collect in a designated, sealed, and labeled container. decision_mixed->collect No segregate->collect contact_ehs Contact Institutional EHS Office for Guidance collect->contact_ehs disposal_vendor Arrange pickup by certified hazardous waste vendor or DEA-registered reverse distributor contact_ehs->disposal_vendor end Compliant Disposal disposal_vendor->end

Caption: Decision tree for the compliant disposal of this compound waste.

Mechanism of Action and Experimental Data

Signaling Pathway

This compound is an agonist for the nociceptin receptor (NOP) and the mu-opioid receptor (MOR).[1] Both are G-protein-coupled receptors (GPCRs) that, upon activation, initiate an intracellular signaling cascade leading to an inhibitory effect on the neuron.[12]

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular cluster_effectors Effector Modulation r6890 This compound (Agonist) receptor Opioid Receptor (GPCR) r6890->receptor g_protein G-Protein (αβγ) receptor->g_protein activates g_alpha Gα-GTP g_protein->g_alpha dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma dissociates ac Inhibit Adenylyl Cyclase g_alpha->ac ion_channel Inhibit Ca²⁺ channels Activate K⁺ channels g_beta_gamma->ion_channel neuron_inhibition Neuronal Inhibition (Reduced Neurotransmitter Release) ion_channel->neuron_inhibition ac->neuron_inhibition

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.